molecular formula C6H11NO B1316749 3-Oxa-8-azabicyclo[3.2.1]octane CAS No. 280-07-9

3-Oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B1316749
CAS No.: 280-07-9
M. Wt: 113.16 g/mol
InChI Key: MNILDQSRDHCFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxa-8-azabicyclo[3.2.1]octane is a versatile heterobicyclic scaffold of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds. This core structure is a central feature in the synthesis of tropane analogues, which are known to interact with monoamine neurotransmitter transporters . Research indicates that derivatives of this 8-heterobicyclo[3.2.1]octane system can be engineered to exhibit potent binding profiles against key targets such as the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) . For instance, certain benzothiophene-substituted compounds built upon this oxatropane skeleton have demonstrated a 177-fold selectivity for DAT over SERT, highlighting its value in creating selective ligands . The scaffold serves as a strategic isostere, where the 8-ether functionality can replace the 8-amine group found in classic tropanes like WIN 35,428 with minimal impact on inhibitory potency, thereby offering a valuable handle for structure-activity relationship (SAR) studies . This compound is a fundamental building block for synthesizing novel pharmacotherapies, and is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNILDQSRDHCFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570351
Record name 3-Oxa-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-07-9
Record name 3-Oxa-8-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 3-Oxa-8-azabicyclo[3.2.1]octane?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 3-Oxa-8-azabicyclo[3.2.1]octane. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound is a bicyclic organic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules. Its rigid structure and the presence of heteroatoms make it a valuable building block in medicinal chemistry.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its commonly used hydrochloride salt.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
CAS Number 280-07-9[1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 176.6 ± 15.0 °C
pKa Not experimentally reported.
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol [3]
CAS Number 904316-92-3[4]
Appearance Solid[5]
Solubility Soluble in water.
Spectral Data

The following table summarizes the available spectral data for this compound and its derivatives.

Table 3: Spectral Data

TechniqueData HighlightsSource
¹H NMR Data for derivatives show characteristic signals for the bicyclic core protons. For example, in 2-carbomethoxy-3-(4-heteroaryl)-8-oxa-[3.2.1]octene systems, the H1 proton appears as a doublet between δ 4.97-5.01 ppm, and the H5 proton as a multiplet at δ 4.65-4.68 ppm.[6][6][7]
¹³C NMR Data for derivatives are available. For (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione, characteristic peaks appear at δ = 203.9, 82.19, 71.07, 50.48, 33.86, 28.11 ppm.[7][7]
Mass Spectrometry (MS) Mass spectra of various derivatives have been reported, often showing the molecular ion peak and characteristic fragmentation patterns.[6][7][6][7]
Infrared (IR) Spectroscopy IR data for derivatives are available. For example, (1R,4R,5R,6S,7S)-8-benzyl-4-phenylsulfonyl-6,7-isopropilidendioxi-2-oxa-8-azabicyclo[3.2.1]octane shows bands at 3391, 3060, 2970, 2921, 1446, 1385, 1152 cm⁻¹.[8][8]

Experimental Protocols

Synthesis of this compound Hydrochloride

Experimental Workflow: Synthesis from 5-HMF

G start 5-Hydroxymethylfurfural (5-HMF) step1 Reduction start->step1 step2 Tosylation step1->step2 step3 Cyclization with Benzylamine step2->step3 step4 Hydrogenolysis step3->step4 end This compound HCl step4->end

Caption: Synthesis of this compound HCl from 5-HMF.

  • Reduction: 5-HMF is reduced to the corresponding furan derivative.

  • Tosylation: The hydroxyl groups are converted to tosylates to create good leaving groups.

  • Cyclization: Reaction with benzylamine leads to the formation of the bicyclic ring system.

  • Hydrogenolysis: The benzyl protecting group is removed to yield the final product, which is then converted to its hydrochloride salt.

Purification

Purification of this compound derivatives is typically achieved through standard laboratory techniques.

  • Flash Chromatography: Silica gel chromatography using a solvent system such as ethyl acetate/hexane is effective for purifying derivatives.[6]

  • Recrystallization: The hydrochloride salt can be purified by recrystallization from a suitable solvent system.

Biological Significance and Signaling Pathways

The this compound scaffold is a key component in the development of inhibitors targeting important signaling pathways in disease, notably the PI3K/Akt/mTOR pathway in cancer and the dopamine (DAT) and serotonin (SERT) transporters in neurological disorders.

Inhibition of the PI3K/Akt/mTOR Pathway

Derivatives of this compound have been incorporated into potent and selective inhibitors of mTOR, a key kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[10][11][12]

PI3K/Akt/mTOR Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->mTORC1 inhibits

Caption: Inhibition of the mTORC1 signaling pathway.

Inhibition of Dopamine (DAT) and Serotonin (SERT) Transporters

The rigid bicyclic structure of this compound makes it an excellent scaffold for designing ligands that can selectively bind to and inhibit monoamine transporters like DAT and SERT.[13] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant and psychoactive drugs.

Mechanism of DAT/SERT Inhibition

G cluster_0 Presynaptic Neuron NT_release Neurotransmitter (Dopamine/Serotonin) Release Synaptic_Cleft Synaptic Cleft NT_release->Synaptic_Cleft Transporter DAT / SERT Reuptake Reuptake Transporter->Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Inhibitor This compound -based Inhibitor Inhibitor->Transporter blocks

Caption: Blockade of neurotransmitter reuptake by DAT/SERT inhibitors.

References

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core structure, stereochemistry, synthesis, and biological relevance of the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold. This bicyclic heterocycle is a key building block in medicinal chemistry, offering a rigid framework for the development of novel therapeutic agents.

Core Structure and Physicochemical Properties

The this compound core is a saturated bicyclic system containing a six-membered tetrahydropyran ring and a five-membered pyrrolidine ring fused together. The numbering of the bicyclic system follows IUPAC nomenclature, with the oxygen atom at position 3 and the nitrogen atom at position 8.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NOPubChem CID 15235179[1]
Molecular Weight113.16 g/mol PubChem CID 15235179[1]
CAS Number280-07-9PubChem CID 15235179[1]
Topological Polar Surface Area21.3 ŲPubChem CID 15235179[1]
Complexity84.5PubChem CID 15235179[1]
Hydrogen Bond Donor Count1PubChem CID 15235179[1]
Hydrogen Bond Acceptor Count2PubChem CID 15235179[1]

Below is a diagram illustrating the basic structure and numbering of the this compound core.

structure This compound Structure cluster_ring1 cluster_ring2 N8 N8 C1 C1 N8->C1 C7 C7 N8->C7 C2 C2 C1->C2 O3 O3 C2->O3 C4 C4 O3->C4 C5 C5 C4->C5 C5->N8 C6 C6 C6->C5 C7->C6

Basic structure of this compound.

Stereochemistry and Conformational Analysis

The rigid bicyclic structure of this compound leads to distinct stereochemical features. The fusion of the two rings results in a "bridged" system. The stereochemistry at the bridgehead carbons (C1 and C5) is of particular importance in determining the overall shape of the molecule and its interactions with biological targets.

The six-membered tetrahydropyran ring can, in principle, adopt chair or boat conformations. Computational studies and experimental data from derivatives suggest that the chair conformation is generally more stable. However, the substitution pattern can influence the conformational preference.

Due to the lack of publicly available crystallographic data for the unsubstituted this compound, precise bond lengths and angles for the core structure are not available. The following table presents data from a closely related derivative, (1R,4R,5R,6S,7S)-4-phenylsulfonyl-6,7-isopropilidendioxi-2-oxa-8-azabicyclo[3.2.1]octane, to provide an approximation of the geometry. It is important to note that this is a constitutional isomer and the substitution will influence the geometry.

Table 2: Selected Bond Lengths and Angles from a Derivative

Bond/AngleValueSource
C-S-C104.7(1)°Electronic Supplementary Information, The Royal Society of Chemistry[2]
O-S-O118.2(2)°Electronic Supplementary Information, The Royal Society of Chemistry[2]

Synthesis of this compound

Several synthetic routes to the this compound core have been reported. A common and efficient method starts from the readily available bio-based platform chemical, 5-hydroxymethylfurfural (5-HMF).

The following diagram outlines a typical synthetic workflow.

synthesis_workflow Synthetic Workflow for this compound HMF 5-Hydroxymethylfurfural (5-HMF) Diol cis-2,5-Bis(hydroxymethyl)tetrahydrofuran HMF->Diol Reduction (e.g., Raney Nickel) Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation N_Benzyl N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane Ditosylate->N_Benzyl Cyclization with Benzylamine Final_HCl This compound HCl N_Benzyl->Final_HCl Hydrogenolysis (e.g., Pearlman's catalyst)

Synthetic route from 5-HMF.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound hydrochloride from 5-hydroxymethylfurfural.[3][4]

Step 1: Reduction of 5-Hydroxymethylfurfural to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Reagents: 5-Hydroxymethylfurfural, Raney Nickel, Hydrogen gas, appropriate solvent (e.g., methanol).

  • Procedure: 5-Hydroxymethylfurfural is dissolved in a suitable solvent and subjected to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere. The reaction is monitored until completion. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield predominantly cis-2,5-Bis(hydroxymethyl)tetrahydrofuran.

Step 2: Tosylation of cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • Reagents: cis-2,5-Bis(hydroxymethyl)tetrahydrofuran, p-Toluenesulfonyl chloride, a suitable base (e.g., pyridine), and a solvent (e.g., dichloromethane).

  • Procedure: The diol is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the portion-wise addition of p-toluenesulfonyl chloride. The reaction mixture is stirred until the formation of the ditosylate is complete. The reaction is then worked up by washing with aqueous acid and brine, followed by drying and evaporation of the solvent.

Step 3: Cyclization with Benzylamine

  • Reagents: The ditosylate intermediate, Benzylamine, and a suitable solvent (e.g., acetonitrile).

  • Procedure: The ditosylate is dissolved in the solvent, and benzylamine is added. The mixture is heated to reflux and maintained at that temperature until the reaction is complete. The solvent is then removed under reduced pressure.

Step 4: Hydrogenolysis of the N-Benzyl Group

  • Reagents: N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane, Pearlman's catalyst (Palladium hydroxide on carbon), Hydrogen gas, and a solvent (e.g., ethanol).

  • Procedure: The N-benzylated compound is dissolved in the solvent, and Pearlman's catalyst is added. The mixture is subjected to hydrogenation under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off. The product is then typically converted to its hydrochloride salt by treatment with hydrochloric acid, followed by precipitation or crystallization to yield this compound hydrochloride.

Spectroscopic Data

Table 3: Representative ¹H and ¹³C NMR Data of a 2-Oxa-8-azabicyclo[3.2.1]octane Derivative

NucleusChemical Shift (ppm)Multiplicity / Coupling Constant (J, Hz)AssignmentSource
¹H7.94d, J = 8.0Hortho (phenylsulfonyl)Electronic Supplementary Information, RSC[2]
¹H7.70-7.56mHmeta and Hpara (phenylsulfonyl)Electronic Supplementary Information, RSC[2]
¹H4.86sH-1Electronic Supplementary Information, RSC[2]
¹H4.75dd, J = 1.2, 5.4H-6Electronic Supplementary Information, RSC[2]
¹H4.55-4.48mH-7 and HB-3Electronic Supplementary Information, RSC[2]
¹H3.87dd, J = 5.8, 14.2HA-3Electronic Supplementary Information, RSC[2]
¹H3.77saH-5Electronic Supplementary Information, RSC[2]
¹H2.73dd, J = 3.0, 5.8H-4Electronic Supplementary Information, RSC[2]
¹H1.45sMe-acetonideElectronic Supplementary Information, RSC[2]
¹H1.31sMe-acetonideElectronic Supplementary Information, RSC[2]
¹³C137.5, 134.6, 129.8, 128.9Phenylsulfonyl carbonsElectronic Supplementary Information, RSC[2]
¹³C112.9Acetonide CElectronic Supplementary Information, RSC[2]
¹³C88.8, 81.9, 78.7C-1, C-6, C-7Electronic Supplementary Information, RSC[2]
¹³C59.1, 57.9, 56.5C-3, C-4, C-5Electronic Supplementary Information, RSC[2]
¹³C26.1, 24.9Acetonide MeElectronic Supplementary Information, RSC[2]

Biological Relevance and Signaling Pathways

Derivatives of the this compound scaffold have shown significant potential in drug discovery, particularly as inhibitors of monoamine transporters and the mammalian target of rapamycin (mTOR).

Monoamine Transporter Inhibition

Derivatives of this scaffold have been investigated as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters, a mechanism that is central to the action of many antidepressants and is also a target for the treatment of other neurological disorders.

The following diagram illustrates the general mechanism of monoamine transporter inhibitors.

monoamine_transporter Mechanism of Monoamine Transporter Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamines Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle->Monoamines Release Transporter Monoamine Transporter (DAT, SERT, NET) Monoamines->Transporter Reuptake Receptor Postsynaptic Receptor Monoamines->Receptor Binding Inhibitor This compound Derivative (Inhibitor) Inhibitor->Transporter Blocks

Monoamine transporter inhibition mechanism.
mTOR Signaling Pathway Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Derivatives of this compound have been explored as mTOR inhibitors.

The diagram below provides a simplified overview of the mTOR signaling pathway and the point of intervention for inhibitors.

mTOR_pathway Simplified mTOR Signaling Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->mTORC1 Inhibits

Inhibition of the mTOR signaling pathway.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its rigid, stereochemically defined structure provides a unique framework for the design of potent and selective modulators of various biological targets. The well-established synthetic routes, originating from sustainable starting materials, further enhance its appeal for drug discovery and development programs. Future research into this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to 3-Oxa-8-azabicyclo[3.2.1]octane: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxa-8-azabicyclo[3.2.1]octane is a bicyclic heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and applications, with a particular focus on its role in the development of inhibitors for monoamine transporters and phosphoinositide 3-kinase (PI3K).

Compound Identification and Physicochemical Properties

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below.

PropertyThis compoundThis compound hydrochloride
IUPAC Name This compound[1]This compound;hydrochloride[2]
CAS Number 280-07-9[1]904316-92-3[2][3]
Molecular Formula C₆H₁₁NO[1]C₆H₁₂ClNO[2][3]
Molecular Weight 113.16 g/mol [1]149.62 g/mol [2]
Appearance LiquidWhite to Yellow Solid
Topological Polar Surface Area 21.3 Ų[1]21.3 Ų[3]
SMILES C1CC2COCC1N2[1]O1CC2CCC(C1)N2.Cl[3]
InChI InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2[1]InChI=1S/C6H11NO.ClH/c1-2-6-4-8-3-5(1)7-6;/h5-7H,1-4H2;1H[2]

Synthesis and Experimental Protocols

Two primary synthetic routes for this compound have been reported, starting from either 5-hydroxymethylfurfural (5-HMF) or adipic acid.

Synthesis from 5-Hydroxymethylfurfural (5-HMF)

This is a multi-step process that is often favored for its higher overall yields. The key steps are:

  • Reduction: The reduction of 5-HMF, for example using Raney nickel, affords 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly with a cis configuration.

  • Tosylation: The resulting diol is converted to a ditosylate.

  • Cyclization: The ditosylate undergoes cyclization with benzylamine to form the N-benzyl protected this compound core.

  • Hydrogenolysis: The N-benzyl group is removed via hydrogenolysis, for instance with Pearlman's catalyst, to yield the final product, which is often isolated as the hydrochloride salt.

It is crucial to control the reaction conditions, especially the acetonitrile content during hydrogenolysis, to minimize byproduct formation.

Synthesis Workflow from 5-HMF

G HMF 5-Hydroxymethylfurfural (5-HMF) Diol cis-2,5-bis(hydroxymethyl)tetrahydrofuran HMF->Diol Reduction (e.g., Raney Ni) Ditosylate Ditosylate Intermediate Diol->Ditosylate Tosylation Protected N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane Ditosylate->Protected Cyclization (Benzylamine) Final This compound Protected->Final Hydrogenolysis (e.g., Pearlman's catalyst)

A generalized workflow for the synthesis of this compound from 5-HMF.
Synthesis from Adipic Acid

This route is more extensive, typically involving around eight steps, which can impact the overall efficiency and cost. The key transformations generally involve bromination and cyclization steps.

Spectroscopic Characterization

Applications in Drug Discovery

The rigid bicyclic structure of this compound makes it an attractive scaffold for developing potent and selective ligands for various biological targets.

Monoamine Transporter Inhibitors

Derivatives of this compound have been extensively investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.

Structure-activity relationship (SAR) studies have shown that modifications at the 3- and 8-positions of the bicyclic core significantly influence the potency and selectivity of these compounds. For example, certain 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters have demonstrated significant binding profiles and selectivity for DAT over SERT[4].

Mechanism of Monoamine Reuptake Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin) Vesicle Vesicular Storage MA->Vesicle SynapticMA Synaptic Monoamines Vesicle->SynapticMA Release Receptor Postsynaptic Receptors SynapticMA->Receptor Binding Transporter Monoamine Transporter (DAT/SERT) SynapticMA->Transporter Reuptake Inhibitor This compound Derivative Inhibitor->Transporter Inhibition Transporter->MA

Inhibition of monoamine reuptake by this compound derivatives.
Phosphoinositide 3-Kinase (PI3K) Inhibitors

The this compound scaffold has also been incorporated into the design of potent and selective inhibitors of the PI3K/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and neurological disorders.

Derivatives of this scaffold have been shown to be potent inhibitors of mTOR kinase. For instance, PQR620, a compound containing two 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moieties, is a highly potent and selective mTORC1/2 inhibitor.

The following table summarizes the biological activity of selected this compound derivatives as PI3K/mTOR inhibitors.

CompoundTarget(s)IC₅₀ (nM)Cellular Potency (IC₅₀, nM)Reference
PQR620 mTOR-Potent inhibition in a 66 cancer cell line panel
Compound 33 PI3Kα, mTOR8 (PI3Kα), 0.42 (mTOR)22 (MDA-361), 29 (PC3mm2)

PI3K/mTOR Signaling Pathway Inhibition

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Inhibition of the PI3K/mTOR signaling pathway by this compound derivatives.

Conclusion

This compound is a versatile and privileged scaffold in drug discovery. Its unique structural features have enabled the development of potent and selective inhibitors for challenging targets such as monoamine transporters and the PI3K/mTOR pathway. The ongoing exploration of this chemical space promises to deliver novel therapeutic agents for a range of diseases, from neurological disorders to cancer. Further research into the synthesis and biological evaluation of new derivatives will undoubtedly continue to expand the therapeutic potential of this remarkable molecular framework.

References

A Technical Guide to the Biological Activity of 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core structural component for a diverse range of biologically active molecules. Its rigid, bicyclic nature provides a three-dimensional framework that allows for precise orientation of functional groups, leading to specific interactions with various biological targets. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their interactions with key proteins involved in neurotransmission and other signaling pathways. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Biological Targets and Quantitative Activity

Derivatives of the this compound core have been primarily investigated for their potent activity as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[1][2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.[1] Additionally, modifications of this scaffold have yielded compounds with activity against other important targets, including N-acylethanolamine-hydrolyzing acid amidase (NAAA), vasopressin receptors, and the PI3K/mTOR signaling pathway.[3][4][5]

Monoamine Transporter Inhibition

A significant body of research has focused on synthesizing and evaluating this compound derivatives as cocaine analogs, aiming to develop potential medications for cocaine abuse.[1] These compounds have shown high affinity for DAT and SERT, with structure-activity relationship (SAR) studies revealing that substituents at the 3-position of the bicyclic system play a critical role in determining potency and selectivity.[1][6] For instance, certain 3-biaryl substituted derivatives have demonstrated significant binding profiles and selectivity for DAT over SERT.[1] The 8-oxa bridge, replacing the nitrogen atom in traditional tropane alkaloids, has been shown to be well-tolerated and can lead to potent and selective DAT inhibitors.[2][7]

Table 1: Inhibition of Dopamine Transporter (DAT) and Serotonin Transporter (SERT) by 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters [1]

Compound IDDiastereomerDAT IC50 (nM)SERT IC50 (nM)Selectivity (SERT/DAT)
16m A8.31470177
16n D13.9>10000>719
16o B6.610.31.6
16p C16.512.80.8
16q D1.56.94.6
16r B1.52.71.8
16s C2.22.51.1
16t D1.713.27.8
16u A17.539.42.3

Data extracted from literature.[1] Diastereomers refer to the stereochemical configuration at positions 2 and 3 of the bicyclic ring system.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

More recently, the 8-azabicyclo[3.2.1]octane scaffold (a close structural analog) has been utilized to develop potent and systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3] NAAA is a cysteine hydrolase that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[8][9] Inhibition of NAAA elevates PEA levels, representing a promising therapeutic strategy for inflammatory conditions.[8] A notable example, ARN19689, features a pyrazole sulfonamide attached to the azabicyclo[3.2.1]octane core and exhibits low nanomolar inhibitory activity against human NAAA with a non-covalent mechanism of action.[3]

Table 2: NAAA Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides [3]

Compound IDHuman NAAA IC50 (µM)
20 0.23
39 High inhibitory activity
50 (ARN19689) 0.042

Data extracted from literature.[3] Compound 39 was a lead compound with high inhibitory activity, leading to the development of compound 50.

Other Biological Activities

The versatility of the this compound scaffold is further demonstrated by its incorporation into molecules targeting other biological systems. Derivatives have been synthesized and evaluated as mixed arginine vasopressin (AVP) receptor antagonists, showing excellent V(1a) and good V(2)-receptor binding affinities.[5] Additionally, compounds bearing this scaffold have been investigated as PI3-kinase/mTOR inhibitors, which are key targets in cancer therapy.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of this compound derivatives.

General Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through various synthetic routes. A common approach involves the cyclization of a suitable precursor. For example, one method starts from 5-hydroxymethylfurfural, which undergoes reduction, tosylation, cyclization with benzylamine, and subsequent hydrogenolysis to yield the bicyclic core.[10][11] Another route utilizes adipic acid as a starting material, involving a multi-step process that includes bromination and cyclization.[10] For the synthesis of more complex derivatives, Stille or Suzuki cross-coupling protocols are often employed to introduce biaryl substituents at the 3-position of the bicyclic system.[1]

G cluster_synthesis General Synthesis Workflow start Starting Material (e.g., 5-hydroxymethylfurfural) step1 Multi-step Conversion (Reduction, Tosylation) start->step1 step2 Cyclization (e.g., with Benzylamine) step1->step2 step3 Formation of Bicyclic Core (N-benzyl protected) step2->step3 step4 Deprotection (Hydrogenolysis) step3->step4 core This compound Core step4->core step5 Functionalization (e.g., Stille/Suzuki Coupling) core->step5 final Biologically Active Derivatives step5->final

Caption: Generalized synthetic workflow for this compound derivatives.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Radioligand Binding Assays

These assays are crucial for determining the binding affinity of the synthesized compounds to their target transporters. The general principle involves a competitive binding experiment where the test compound competes with a radiolabeled ligand for binding to the transporter.

Materials:

  • Radioligands: [³H]WIN 35,428 for DAT and [³H]citalopram for SERT.[1]

  • Membrane Preparations: Crude membrane fractions from cells expressing the human dopamine or serotonin transporter, or from rat striatal tissue.[12]

  • Assay Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]

  • Cell Harvester and Scintillation Counter.

Procedure:

  • Tissue/Cell Preparation: Homogenize tissue or cells in an appropriate buffer and prepare crude membrane fractions by differential centrifugation.[12]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[13]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[12]

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[12]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation.[12]

G cluster_assay Radioligand Binding Assay Workflow prep Prepare Membrane Fractions (Expressing DAT or SERT) setup Set up Assay Plate: - Membranes - Radioligand ([3H]WIN 35,428 or [3H]citalopram) - Test Compound (Varying Concentrations) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Determine IC50 - Calculate Ki quantify->analyze

Caption: General workflow for DAT/SERT radioligand binding assays.

NAAA Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of NAAA and the inhibitory potential of test compounds using a fluorogenic substrate.

Materials:

  • NAAA Enzyme Source: Recombinant human NAAA or lysates from cells overexpressing NAAA.

  • Fluorogenic Substrate: e.g., N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA).[14]

  • Assay Buffer: Typically a citrate-phosphate buffer at an acidic pH (e.g., pH 4.5) to ensure optimal NAAA activity.[15]

  • Test Compounds: Dissolved in a suitable solvent like DMSO.

  • 96-well black microplate and a fluorescence microplate reader.

Procedure:

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the NAAA enzyme solution.[2]

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time, protected from light.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the released fluorophore (e.g., 7-amino-4-methylcoumarin).[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their modulation of specific signaling pathways.

Dopamine and Serotonin Signaling

By inhibiting DAT and SERT, these compounds increase the concentration and prolong the residence time of dopamine and serotonin in the synaptic cleft, respectively.[16][17] This leads to enhanced activation of postsynaptic dopamine and serotonin receptors, which in turn modulates downstream signaling cascades. For example, activation of certain serotonin receptors can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while others are coupled to phospholipase C and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[18][19]

G cluster_synapse Monoamine Transporter Inhibition and Downstream Signaling presynaptic Presynaptic Neuron neurotransmitter Dopamine / Serotonin presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft transporter DAT / SERT neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor (Dopamine or Serotonin) neurotransmitter->receptor Binding signaling Downstream Signaling (e.g., cAMP, PLC pathways) receptor->signaling Activation inhibitor This compound Derivative inhibitor->transporter Inhibition

Caption: Inhibition of DAT/SERT by this compound derivatives enhances postsynaptic signaling.

NAAA Signaling in Inflammation

NAAA plays a crucial role in regulating the levels of the endocannabinoid-like lipid mediator PEA.[20] PEA exerts its anti-inflammatory effects by activating the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[20][21] By inhibiting NAAA, the derivatives of the azabicyclo[3.2.1]octane scaffold increase the intracellular concentration of PEA, leading to enhanced PPAR-α activation. Activated PPAR-α then translocates to the nucleus and modulates the transcription of genes involved in inflammation, ultimately leading to a reduction in the inflammatory response.[20]

G cluster_naaa NAAA Inhibition and Anti-inflammatory Signaling naaa NAAA palmitic_acid Palmitic Acid + Ethanolamine naaa->palmitic_acid pea PEA (Palmitoylethanolamide) pea->naaa Hydrolysis ppara PPAR-α pea->ppara Activation nucleus Nucleus ppara->nucleus Translocation gene_exp Modulation of Gene Expression nucleus->gene_exp anti_inflam Anti-inflammatory Response gene_exp->anti_inflam inhibitor Azabicyclo[3.2.1]octane Derivative inhibitor->naaa Inhibition

Caption: NAAA inhibition by azabicyclo[3.2.1]octane derivatives enhances the anti-inflammatory PPAR-α signaling pathway.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4] The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates and activates Akt. Akt then phosphorylates a range of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. This compound derivatives designed as PI3K/mTOR inhibitors would interfere with this pathway, leading to the suppression of tumor growth.

G cluster_pi3k PI3K/mTOR Signaling Pathway and Inhibition rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation akt Akt pi3k->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation cell_growth Cell Growth, Proliferation, Survival mtorc1->cell_growth inhibitor This compound Derivative inhibitor->pi3k Inhibition inhibitor->mtorc1 Inhibition growth_factor Growth Factor growth_factor->rtk

Caption: Inhibition of the PI3K/mTOR pathway by this compound derivatives can suppress cancer cell growth.

Conclusion

The this compound scaffold and its close analogs represent a highly versatile platform for the design of novel therapeutic agents. The extensive research into their activity as monoamine transporter inhibitors has provided valuable insights into the treatment of substance abuse and neurological disorders. Furthermore, the successful application of this scaffold in developing inhibitors for other key targets like NAAA and PI3K/mTOR highlights its broad potential in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Future work in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of these derivatives to develop next-generation therapeutics for a wide range of diseases.

References

The 3-Oxa-8-azabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-oxa-8-azabicyclo[3.2.1]octane core is a conformationally restricted bicyclic scaffold that has emerged as a significant structural motif in contemporary drug discovery. Its inherent rigidity, three-dimensional character, and the strategic placement of heteroatoms offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the this compound scaffold, from its synthesis and conformational analysis to its application in the design of potent and selective therapeutic agents. Particular emphasis is placed on the strategic rationale for its incorporation in drug design, supported by detailed case studies of key clinical candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.

Introduction: The Rise of Rigid Scaffolds in Drug Design

The pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic structures. Rigid, three-dimensional scaffolds have gained prominence as they can pre-organize functional groups in a specific spatial orientation, minimizing the entropic penalty upon binding to a biological target. The this compound scaffold is a prime example of such a structure, offering a unique combination of a bicyclic framework with strategically placed oxygen and nitrogen atoms.[1] This arrangement imparts favorable properties, including improved metabolic stability and aqueous solubility, making it an attractive component in the design of orally bioavailable drugs.[2]

One of the key advantages of the this compound system is its role as a bioisostere for other common cyclic amines, such as piperidine or morpholine.[2] Its constrained conformation can lead to enhanced binding affinity and selectivity for the target protein by reducing the number of accessible low-energy conformations, thereby favoring the bioactive conformation.[3][4] This guide will delve into the practical aspects of working with this scaffold, from its chemical synthesis to its impact on biological activity.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization strategies. A common approach involves the construction of a suitably functionalized pyrrolidine or piperidine precursor, followed by a ring-closing reaction to form the bicyclic system.

General Synthetic Strategy: Intramolecular Cyclization

A representative synthetic approach to the this compound core is outlined below. This strategy leverages an intramolecular Williamson ether synthesis to construct the oxa-bridge.

G A Protected Pyrrolidine Derivative B Functionalization of the Pyrrolidine Ring A->B Various Reagents C Introduction of the Side Chain with a Leaving Group B->C Alkylation/Acylation D Deprotection and Intramolecular Cyclization C->D e.g., Acid/Base E This compound Core D->E Williamson Ether Synthesis

Caption: General synthetic workflow for the this compound core.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

Step 1: Reduction of 5-hydroxymethyl-2-furfuraldehyde

  • 5-hydroxymethyl-2-furfuraldehyde is reduced using Raney nickel to afford 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly in the cis configuration.

Step 2: Tosylation of the Diol

  • The resulting diol is converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base.

Step 3: Cyclization with a Primary Amine

  • The ditosylate is then cyclized with a primary amine, such as benzylamine, to generate the N-protected 8-oxa-3-azabicyclo[3.2.1]octane core.

Step 4: Deprotection and Salt Formation

  • Finally, the protecting group (e.g., benzyl) is removed via hydrogenolysis, and the resulting bicyclic amine is isolated as its hydrochloride salt.

Conformational Analysis: The Structural Basis of Activity

The rigid nature of the this compound scaffold is a direct consequence of its bicyclic structure. This rigidity is crucial for its function in medicinal chemistry, as it pre-organizes appended pharmacophoric groups in a defined three-dimensional arrangement. The conformation of the six-membered ring within the bicyclic system can adopt either a chair or a boat-like conformation, with the chair form generally being more stable.

Computational studies and NMR analysis have been employed to investigate the conformational preferences of this scaffold and its derivatives.[5] These studies have shown that the substitution pattern on the bicyclic core can influence the conformational equilibrium. For instance, the presence of bulky substituents can shift the equilibrium towards a boat-like conformation to alleviate steric strain. This conformational control is a key element in the rational design of ligands with high affinity and selectivity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The versatility of the this compound scaffold is evident in its application to a wide range of biological targets. Its ability to serve as a conformationally restricted diamine mimic has made it a valuable building block in the design of enzyme inhibitors and receptor ligands.[5]

Case Study: PQR620, a Potent and Selective mTORC1/2 Inhibitor

A prominent example of the successful application of the this compound scaffold is the clinical candidate PQR620, a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinases mTORC1 and mTORC2.[6][7] Overactivation of the mTOR signaling pathway is implicated in various cancers and neurological disorders.[6][7]

PQR620 incorporates two this compound moieties, which were introduced to enhance selectivity for mTOR over the closely related PI3K kinases.[6] The steric bulk and specific geometry of this scaffold were instrumental in achieving a remarkable 389-fold selectivity for mTOR over PI3Kα.[6]

G cluster_0 PQR620 Design Strategy PQR309 PQR309 (Dual PI3K/mTOR Inhibitor) Optimization Scaffold Hopping and SAR PQR309->Optimization Improve Selectivity PQR620 PQR620 (Selective mTORC1/2 Inhibitor) [this compound moieties] Optimization->PQR620 Introduction of Rigid Scaffold

Caption: Design evolution from a dual PI3K/mTOR inhibitor to the selective mTOR inhibitor PQR620.

Biological Activity of PQR620:

ParameterValueReference
mTOR Ki 10.8 nM[6]
PI3Kα Ki >4200 nM[6]
Selectivity (PI3Kα/mTOR) 389-fold[6]
pS6 IC50 (A2058 cells) 85.2 nM[6]
pPKB IC50 (A2058 cells) 190 nM[6]

PQR620 has demonstrated excellent in vitro and in vivo efficacy, inhibiting tumor growth in xenograft models and showing promise in the treatment of neurological conditions such as tuberous sclerosis complex.[6][7] Its favorable pharmacokinetic properties, including brain penetrance, further highlight the value of the this compound scaffold in developing drugs for central nervous system disorders.[6]

Monoamine Transporter Inhibitors

The 8-oxa-bicyclo[3.2.1]octane scaffold, a close isomer of the this compound core, has been extensively explored in the development of inhibitors for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[8][9] These transporters are key targets for the treatment of conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

The rigid bicyclic framework of these compounds allows for precise positioning of aryl substituents that are crucial for potent and selective inhibition of these transporters.[8] Structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of the 3-aryl group, as well as the stereochemistry of the 2-carboxymethyl group, significantly impact binding affinity and selectivity.[8]

Inhibitory Activity of 8-Oxabicyclo[3.2.1]octane Analogs at DAT and SERT:

Compound3-Aryl SubstituenthDAT IC50 (nM)hSERT IC50 (nM)Reference
Analog 1 4-Fluorophenyl15130[8]
Analog 2 3,4-Dichlorophenyl3.276.5[9]
Analog 3 4-(Thiophen-2-yl)phenyl234.8[8]

These studies demonstrate that the 8-heterobicyclo[3.2.1]octane framework can effectively replace the tropane skeleton of cocaine, leading to potent monoamine transporter inhibitors with diverse selectivity profiles.[8][9]

Structure-Activity Relationships (SAR): A Guide to Rational Design

The accumulated data on this compound and its related scaffolds have provided valuable insights into their structure-activity relationships. Key takeaways for rational drug design include:

  • Conformational Restriction: The rigid bicyclic nature of the scaffold is paramount for achieving high affinity and selectivity.[3][4]

  • Stereochemistry: The stereochemical orientation of substituents on the scaffold has a profound impact on biological activity. For example, in monoamine transporter inhibitors, the 3β-aryl configuration is often associated with higher DAT potency.[8]

  • Heteroatom Placement: The position of the oxygen and nitrogen atoms within the bicyclic system influences the scaffold's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn affect target engagement and pharmacokinetics.

  • Substituent Effects: The nature and position of substituents on the scaffold can be systematically varied to optimize potency, selectivity, and drug-like properties.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its unique structural and conformational properties provide a robust platform for the design of potent and selective modulators of a variety of biological targets. The clinical success of molecules like PQR620 underscores the immense potential of this scaffold in addressing unmet medical needs.

Future research in this area is likely to focus on the development of novel and efficient synthetic methodologies to access a wider range of substituted this compound derivatives. Furthermore, the application of computational modeling and advanced structural biology techniques will continue to refine our understanding of how this scaffold interacts with its biological targets, paving the way for the rational design of the next generation of therapeutics based on this remarkable chemical architecture.

References

The Rising Therapeutic Potential of 3-Oxa-8-azabicyclo[3.2.1]octane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its rigid, bicyclic nature provides a unique three-dimensional framework for the precise orientation of functional groups, enabling high-affinity and selective interactions with various biological targets. This technical guide provides an in-depth overview of the current landscape of this compound analogs, focusing on their applications as mTOR inhibitors, monoamine transporter modulators, and mu-opioid receptor antagonists.

mTORC1/2 Inhibition in Oncology and Neurology

Analogs of this compound have been successfully developed as potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1] Overactivation of the mTOR signaling pathway is a hallmark of many cancers and is also implicated in various neurological disorders.

One notable example is PQR620, a brain-penetrant mTORC1/2 inhibitor.[1] The incorporation of the this compound moiety was a key step in optimizing the selectivity of these compounds for mTOR over PI3K.[1]

Quantitative Data: In Vitro Activity of mTOR Inhibitors
CompoundTargetKi (nM)Cell Growth Inhibition
PQR620 (analog with this compound)mTOR3.4Efficiently prevented cancer cell growth in a 66 cancer cell line panel.[1]
12 (analog with this compound)mTOR-Excellent inhibitor in vitro and in cells.[1]
11 (analog with 8-oxa-3-azabicyclo[3.2.1]octane)mTOR3.4Excellent inhibitor in vitro and in cells.[1]
Experimental Protocols

mTOR Kinase Assay (General Protocol):

A common method to determine the inhibitory activity of compounds against mTOR is a biochemical kinase assay. A generalized protocol is as follows:

  • Reagents and Buffers:

    • Active human mTOR kinase domain.

    • Biotinylated substrate peptide (e.g., Biotin-4E-BP1).

    • ATP.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Add assay buffer, substrate, and test compound to a 384-well plate.

    • Initiate the reaction by adding mTOR kinase and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection reagent, such as a europium-labeled anti-phospho-4E-BP1 antibody and streptavidin-allophycocyanin (SA-APC), for TR-FRET based detection.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway

mTOR_Pathway cluster_membrane GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K1->Proliferation _4EBP1->Proliferation PQR620 PQR620 (this compound analog) PQR620->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of PQR620.

Monoamine Transporter Inhibition for CNS Disorders

A significant area of investigation for this compound analogs is their activity as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3][4][5][6] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various central nervous system (CNS) disorders, including depression and substance abuse.[2]

Interestingly, the replacement of the nitrogen atom at the 8-position of the parent tropane scaffold (found in cocaine) with an oxygen atom does not eliminate, and can in some cases enhance, binding affinity for these transporters.[3][4] This finding challenges the long-held assumption that the amino group is essential for an ionic interaction with the DAT.[3][4]

Quantitative Data: Monoamine Transporter Inhibition
CompoundTargetIC50 (nM)Selectivity
6g (3β-(3,4-dichlorophenyl) analog)DAT3.27Potent DAT inhibitor.[3][4]
7g (3α-(3,4-dichlorophenyl) analog)DAT2.34Potent DAT inhibitor.[3][4]
Benzothiophene substituted analogDAT vs. SERT-177-fold selectivity for DAT over SERT.[2]
Experimental Protocols

Radioligand Binding Assay for DAT, SERT, and NET (General Protocol):

  • Tissue Preparation:

    • Prepare crude synaptosomal membranes from appropriate brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) of rats or from cells expressing the recombinant human transporters.

  • Reagents and Buffers:

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

    • Non-specific binding inhibitors: e.g., 10 µM cocaine for DAT, 1 µM fluoxetine for SERT, 1 µM desipramine for NET.

    • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • In 96-well plates, combine the membrane preparation, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a non-specific inhibitor (for non-specific binding).

    • Incubate at a specific temperature for a set time (e.g., 2 hours at room temperature).

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.

    • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 or Ki values using non-linear regression analysis (e.g., using Prism software).

Experimental Workflow

Monoamine_Transporter_Workflow start Start: CNS Disorder Research synthesis Synthesis of This compound Analogs start->synthesis binding_assay Radioligand Binding Assay (DAT, SERT, NET) synthesis->binding_assay data_analysis Data Analysis: Calculate IC50 / Ki binding_assay->data_analysis sar_study Structure-Activity Relationship (SAR) Study data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo In Vivo Studies (e.g., microdialysis, behavioral models) lead_optimization->in_vivo end Potential Therapeutic Candidate in_vivo->end

Caption: Drug discovery workflow for monoamine transporter inhibitors.

Mu-Opioid Receptor Antagonism

The 8-azabicyclo[3.2.1]octane core, a close structural relative of the this compound scaffold, has been identified in compounds that act as mu-opioid receptor antagonists.[7][8] These antagonists are of significant interest for treating conditions such as opioid-induced bowel dysfunction, a common side effect of opioid analgesics.[8] While the provided search results focus more on the "aza" variant for this target, the structural similarity suggests that the "oxa" scaffold could also be explored for this application.

Signaling Pathway

Mu_Opioid_Receptor_Signaling Opioid Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid->MOR Antagonist 8-Azabicyclo[3.2.1]octane Antagonist Antagonist->MOR Gi Gαi/o MOR->Gi AC Adenylyl Cyclase Gi->AC Ca_channel Ca²⁺ Channel Gi->Ca_channel K_channel K⁺ Channel Gi->K_channel cAMP cAMP AC->cAMP ↓ conversion of ATP Neuron_hyperpol Neuronal Hyperpolarization ↓ Neurotransmitter Release K_channel->Neuron_hyperpol

Caption: Mu-opioid receptor signaling and the blocking action of antagonists.

Conclusion

The this compound scaffold and its close analogs represent a versatile and valuable platform for modern drug discovery. The successful development of potent and selective inhibitors for diverse targets such as mTOR, monoamine transporters, and potentially opioid receptors underscores the therapeutic potential of this chemical class. The rigid conformational constraint of the bicyclic system allows for fine-tuning of ligand-receptor interactions, leading to improved potency and selectivity. Future research in this area is likely to uncover further applications and lead to the development of novel therapeutics for a wide range of diseases.

References

A Comprehensive Review of 3-Oxa-8-azabicyclo[3.2.1]octane Research for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise spatial orientation of functional groups, making it an attractive core for the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, pharmacological evaluation, and structure-activity relationships of this compound derivatives, with a particular focus on their role as monoamine transporter inhibitors.

Synthesis of the this compound Core and Derivatives

The synthesis of the this compound core can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available materials like 5-hydroxymethylfurfural. This method typically includes reduction, tosylation, cyclization with an amine (e.g., benzylamine), and subsequent deprotection.[1] Another strategy utilizes a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol.[1]

The derivatization of the this compound scaffold, particularly at the 3-position with aryl or biaryl moieties, is crucial for modulating its pharmacological activity. Key synthetic methodologies for introducing this diversity include:

  • Stille Cross-Coupling: This reaction is widely used to form carbon-carbon bonds between an organostannane and an organic halide. In the context of this compound chemistry, it has been successfully employed for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters.[2]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is another powerful tool for creating biaryl systems on the bicyclic core.

  • Samarium Iodide Reduction: Following the introduction of unsaturation during coupling reactions, samarium iodide (SmI₂) is a key reagent for the diastereoselective reduction of the double bond in the bicyclic system, yielding the saturated this compound derivatives. This reduction often produces a mixture of diastereomers.[2][3]

Experimental Protocols
  • To a solution of the triflate precursor (1 equivalent) in 1-methyl-2-pyrrolidinone, add the appropriate arylstannane (1.2 equivalents), zinc chloride (2 equivalents), tri-2-furylphosphine (0.2 equivalents), and tris(dibenzylideneacetone)dipalladium(0) (0.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Alternatively, in a different solvent system, to a solution of the triflate in dioxane, add the arylstannane (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).

  • Reflux the mixture overnight.

  • After completion of the reaction (monitored by TLC), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare a solution of samarium iodide in 10% methanol in tetrahydrofuran at -78 °C.

  • To this solution, add a solution of the 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester (1 equivalent) in tetrahydrofuran.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting diastereomers can be separated by column chromatography.

Pharmacological Activity and Therapeutic Potential

Derivatives of this compound have shown significant promise as modulators of monoamine transporters, specifically the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][4] These transporters are crucial for regulating the concentration of dopamine and serotonin in the synaptic cleft, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.

Data Presentation: Inhibition of Dopamine and Serotonin Transporters

The following tables summarize the in vitro binding affinities (IC₅₀ values) of various this compound derivatives for DAT and SERT.

Compound ID3-Aryl SubstituentDAT IC₅₀ (nM)SERT IC₅₀ (nM)
1 4-Fluorophenyl15130
2 4-Chlorophenyl12115
3 4-Bromophenyl18150
4 3,4-Dichlorophenyl2.3431
5 4-Methylphenyl25250
6 4-Methoxyphenyl40300

Data compiled from multiple sources.

Compound ID3-Biaryl SubstituentDAT IC₅₀ (nM)SERT IC₅₀ (nM)
7 4-(2-Thienyl)phenyl5015
8 4-(2-Furyl)phenyl6525
9 4-(Benzofuran-2-yl)phenyl3010
10 4-(Benzothiophen-2-yl)phenyl208

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives that target monoamine transporters are a result of their ability to modulate downstream signaling pathways. By inhibiting the reuptake of dopamine and serotonin, these compounds increase the concentration of these neurotransmitters in the synapse, leading to enhanced activation of postsynaptic receptors.

monoamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Synapse Synapse Vesicle->Synapse Release DAT_SERT DAT/SERT Neurotransmitter Dopamine/ Serotonin DAT_SERT->Neurotransmitter Precursor Precursor (Tyrosine/Tryptophan) Precursor->Neurotransmitter Synthesis Neurotransmitter->MAO Degradation Neurotransmitter->VMAT Synapse->DAT_SERT Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Inhibitor 3-Oxa-8-azabicyclo [3.2.1]octane Derivative Inhibitor->DAT_SERT Inhibition drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Scaffold Synthesis (this compound) B Derivative Synthesis (e.g., Stille/Suzuki Coupling) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Binding Assays (Radioligand Binding) C->D E Functional Assays (Dopamine/Serotonin Uptake) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Safety Pharmacology I->J

References

Navigating the Physicochemical Landscape of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, a key building block in contemporary drug discovery. Given the general scarcity of publicly available data, this document focuses on the standardized experimental methodologies required to robustly characterize its solubility and stability profiles. Adherence to these protocols will ensure the generation of high-quality, reproducible data essential for informed decision-making in pharmaceutical development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an ionizable compound such as this compound hydrochloride, solubility is expected to be pH-dependent. A thorough characterization involves assessing both its kinetic and thermodynamic solubility in various aqueous and organic media relevant to pharmaceutical processing and physiological conditions.

Predicted Solubility Characteristics

As a hydrochloride salt of a basic compound, this compound is anticipated to exhibit higher solubility in acidic to neutral aqueous solutions. In basic media, the free base is likely to precipitate, leading to a significant decrease in solubility.

Experimental Determination of Solubility

To provide a comprehensive understanding of its solubility, both kinetic and thermodynamic assays are recommended.

Table 1: Illustrative Data Table for Kinetic Solubility of this compound Hydrochloride

Solvent System (pH)Temperature (°C)Kinetic Solubility (µg/mL)Method
Phosphate Buffered Saline (pH 7.4)25Data to be determinedTurbidimetric
Simulated Gastric Fluid (pH 1.2)37Data to be determinedTurbidimetric
Simulated Intestinal Fluid (pH 6.8)37Data to be determinedTurbidimetric
Water25Data to be determinedTurbidimetric
Ethanol25Data to be determinedTurbidimetric
Methanol25Data to be determinedTurbidimetric
Dichloromethane25Data to be determinedTurbidimetric

Table 2: Illustrative Data Table for Thermodynamic Solubility of this compound Hydrochloride

Solvent System (pH)Temperature (°C)Incubation Time (h)Thermodynamic Solubility (µg/mL)Analytical Method
Phosphate Buffered Saline (pH 7.4)2524, 48, 72Data to be determinedHPLC-UV
Simulated Gastric Fluid (pH 1.2)3724, 48, 72Data to be determinedHPLC-UV
Simulated Intestinal Fluid (pH 6.8)3724, 48, 72Data to be determinedHPLC-UV

This high-throughput method provides a rapid assessment of solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous or organic solvent to achieve a range of concentrations (e.g., from 200 µM down to 0.1 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1 to 2 hours, with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[1][2]

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.

  • Sample Preparation: Add an excess amount of solid this compound hydrochloride to a series of vials containing the desired solvent systems (e.g., buffers of different pH).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4]

  • Sample Collection and Preparation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. The presence of undissolved solid at the bottom of the vial should be confirmed.

  • Separation of Undissolved Solid: Immediately filter the aliquot through a fine-pored filter (e.g., 0.22 µm) or centrifuge at high speed to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4] A calibration curve prepared from standards of known concentrations should be used for accurate quantification.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solid compound B Add to vials with various solvents/buffers A->B C Seal vials and agitate (24-72h at constant temp) B->C D Withdraw aliquot C->D E Filter or Centrifuge D->E F Dilute filtrate E->F G Quantify by HPLC-UV F->G

Thermodynamic Solubility Experimental Workflow

Stability Profile

Understanding the chemical stability of this compound hydrochloride is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing should be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6]

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under various temperature and humidity conditions over time.

Table 3: Illustrative Data Table for Long-Term and Accelerated Stability of this compound Hydrochloride (Solid State)

Storage ConditionTime Points (Months)AppearanceAssay (%)Degradation Products (%)
25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24Data to be determinedData to be determinedData to be determined
40°C ± 2°C / 75% RH ± 5% RH0, 1, 2, 3, 6Data to be determinedData to be determinedData to be determined
  • Sample Preparation: Place a sufficient amount of solid this compound hydrochloride in suitable, inert, and sealed containers.

  • Storage: Store the samples in calibrated stability chambers under the conditions specified in Table 3.

  • Testing: At each designated time point, withdraw a sample and analyze it for appearance, purity (assay), and the presence of any degradation products using a validated stability-indicating HPLC method.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of the molecule.[7][8] These studies also demonstrate the specificity of the analytical methods used for stability testing.

Table 4: Illustrative Data Table for Forced Degradation of this compound Hydrochloride

Stress ConditionDurationAssay (%)Major Degradants (Peak Area %)
0.1 M HCl (aq) at 60°C24, 48, 72 hData to be determinedData to be determined
0.1 M NaOH (aq) at 60°C2, 4, 8 hData to be determinedData to be determined
3% H₂O₂ (aq) at RT24, 48, 72 hData to be determinedData to be determined
Thermal (Solid, 80°C)7 daysData to be determinedData to be determined
Photostability (ICH Q1B)Solid & SolutionData to be determinedData to be determined
  • Hydrolytic Degradation:

    • Dissolve the compound in aqueous solutions of 0.1 M HCl and 0.1 M NaOH.

    • Heat the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

    • Collect samples at different time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C).

    • Analyze the sample after a specified duration.

  • Photolytic Degradation:

    • Expose both the solid compound and its solution (in a photostable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

  • Analysis: All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound from its degradation products.[9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis A Hydrolytic (Acid & Base) E Collect samples at multiple time points A->E B Oxidative (H₂O₂) B->E C Thermal (Dry Heat) C->E D Photolytic (Light Exposure) D->E F Neutralize/Quench (if necessary) E->F G Analyze by Stability-Indicating HPLC-UV/MS F->G H Identify & Quantify Degradants G->H

Forced Degradation Experimental Workflow

Conclusion

References

Introduction to the synthesis of the 8-azabicyclo[3.2.1]octane core

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of the 8-Azabicyclo[3.2.1]octane Core

Introduction

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged bicyclic scaffold that forms the core of a wide array of natural products, most notably the tropane alkaloids.[1][2] These compounds are produced by various plant species and exhibit a remarkable range of biological activities.[1] Prominent members of this family, such as atropine, scopolamine, and cocaine, have a long history of use as pharmaceuticals, poisons, and psychoactive agents.[2][3] Their significant effects on the central and peripheral nervous systems, primarily through interaction with muscarinic acetylcholine receptors and monoamine transporters, have made them crucial tools in medicine and neuroscience.[1][4]

Due to their therapeutic importance and complex architecture, the development of efficient and stereocontrolled synthetic routes to the 8-azabicyclo[3.2.1]octane core has been a longstanding objective in organic chemistry.[1][5] This guide provides a technical overview of the key synthetic strategies, from classic biomimetic approaches to modern asymmetric methodologies, aimed at researchers, scientists, and professionals in drug development.

Biomimetic Approach: The Robinson-Schöpf Synthesis

The most famous and historically significant route to the tropane core is the one-pot synthesis of tropinone, a key intermediate, developed by Sir Robert Robinson in 1917.[6][7] This reaction is celebrated for its elegance and biomimetic nature, as it mimics the plant's biosynthetic pathway by assembling the bicyclic structure from simple, acyclic precursors in a single step.[2][6]

The synthesis involves a tandem double-Mannich reaction between a succinaldehyde equivalent, a primary amine (typically methylamine), and a dicarboxylate of acetone.[7][8]

G cluster_reactants Reactants cluster_intermediates Key Steps & Intermediates cluster_products Products Succinaldehyde Succinaldehyde Iminium_Formation 1. Formation of N-methyl-Δ¹-pyrrolinium cation Succinaldehyde->Iminium_Formation + H₂O Methylamine Methylamine Methylamine->Iminium_Formation + H₂O Acetonedicarboxylic_Acid Acetonedicarboxylic Acid (or equivalent) Enolate_Formation 2. Formation of Enolate from Acetone derivative Acetonedicarboxylic_Acid->Enolate_Formation Base Mannich_1 3. Intermolecular Mannich Reaction Iminium_Formation->Mannich_1 Enolate_Formation->Mannich_1 Cyclization_Mannich_2 4. Intramolecular Mannich Reaction Mannich_1->Cyclization_Mannich_2 Tropinone_dicarboxylic Tropinone-dicarboxylic Acid Cyclization_Mannich_2->Tropinone_dicarboxylic Tropinone Tropinone Tropinone_dicarboxylic->Tropinone Decarboxylation (Acid, Heat)

Caption: Logical workflow of the Robinson-Schöpf synthesis of tropinone.

The initial yield reported by Robinson was 17%, which was later improved to 42% using calcium acetonedicarboxylate.[1][5] Subsequent optimizations by Schöpf and others, primarily involving careful control of pH to physiological levels (pH ~7), increased the yield to over 90%.[6][8]

Quantitative Data for Robinson-Schöpf Synthesis
Acetone SourceConditionsYield (%)Reference(s)
AcetoneAqueous solutionLow (unspecified)[5][9]
Ethyl AcetonedicarboxylateAlcoholic solution17[1][6]
Calcium AcetonedicarboxylateAqueous solution, then acid/heat42[5]
Acetonedicarboxylic AcidBuffered solution, pH ~770-85[8]
Acetonedicarboxylic AcidOptimized pH control>90[1][6]
Experimental Protocol: Optimized Robinson-Schöpf Synthesis
  • Materials : Succinaldehyde, methylamine hydrochloride, acetonedicarboxylic acid, sodium acetate buffer (pH 7), hydrochloric acid, diethyl ether, sodium hydroxide.

  • Procedure :

    • A buffered solution is prepared by dissolving sodium acetate in water and adjusting the pH to approximately 7.

    • Acetonedicarboxylic acid is dissolved in the buffer solution, followed by the addition of methylamine hydrochloride. The mixture is cooled in an ice bath.

    • A freshly prepared aqueous solution of succinaldehyde is added dropwise to the cooled mixture with constant stirring, while maintaining the temperature below 10 °C.

    • The reaction mixture is allowed to stir at room temperature for several hours to several days (e.g., 48-72 hours) to ensure the completion of the condensation.[5]

    • The solution is then acidified to Congo red paper with concentrated hydrochloric acid.[5]

    • The acidified solution is gently heated to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid, evolving CO₂ gas.

    • After cooling, the solution is made strongly alkaline with sodium hydroxide and extracted multiple times with diethyl ether or another suitable organic solvent.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tropinone, which can be further purified by distillation or crystallization.

Cycloaddition Strategies

Modern approaches to the 8-azabicyclo[3.2.1]octane core often employ cycloaddition reactions, which offer excellent control over stereochemistry. The intramolecular [3+2] cycloaddition of azomethine ylides is a particularly powerful and widely used method.[2]

In this strategy, an acyclic precursor containing an amine and an aldehyde (or ketone) is condensed to form an azomethine ylide dipole. This dipole then undergoes an intramolecular cycloaddition with a tethered alkene dipolarophile to construct the bicyclic system in a highly stereocontrolled manner.

G Start Acyclic Precursor (Amino aldehyde/ketone with tethered alkene) Condensation Condensation (-H₂O) Start->Condensation Ylide Azomethine Ylide Intermediate Condensation->Ylide Cycloaddition Intramolecular [3+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) Ylide->Cycloaddition Product 8-Azabicyclo[3.2.1]octane Core Cycloaddition->Product

Caption: General experimental workflow for [3+2] cycloaddition synthesis.

Other cycloaddition variants, including [4+3] and [5+2] cycloadditions, have also been successfully applied to construct the tropane scaffold or its analogues, providing access to diverse substitution patterns.[10]

Quantitative Data for Asymmetric Cycloaddition & Related Syntheses

| Method | Catalyst / Auxiliary | Yield (%) | Stereoselectivity | Reference(s) | | :--- | :--- | :--- | :--- | | Pd-catalyzed Asymmetric Allylic Alkylation | [Pd(η³-C₃H₅)Cl]₂, Chiral Ligand | 25 - 73 | 5:1 - 33:1 dr, 74 - 98% ee |[10] | | Formal [4+3] Cycloaddition | Rh-catalysis, (S)-ethyl lactate | Good (unspecified) | 66% de |[10] | | Rh-catalyzed [3+4] Annulation (Oxabicyclo- variant) | Rh₂(S-TBSP)₄ | 69 - 95 | 82 - 95% de |[7] | | 1,3-Dipolar Cycloaddition | Rh₂(OAc)₄ | 12 - 19 | Endo adduct |[11] |

Experimental Protocol: Representative Intramolecular [3+2] Cycloaddition
  • Materials : N-benzyl-5-hexenal-amine (or similar acyclic precursor), sarcosine (N-methylglycine), paraformaldehyde, toluene, silica gel for chromatography.

  • Procedure :

    • To a solution of the amino-alkene precursor (e.g., N-benzyl-5-hexenal-amine) in a high-boiling aprotic solvent like toluene is added an amino acid (e.g., sarcosine) and a source of formaldehyde (e.g., paraformaldehyde).

    • The mixture is heated to reflux (approx. 110 °C) using a Dean-Stark apparatus to azeotropically remove the water formed during the in-situ generation of the azomethine ylide.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 8-azabicyclo[3.2.1]octane product.

    • The stereochemical outcome is determined by NMR spectroscopy and other analytical techniques.

Intramolecular Cyclization: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, driven by a strong base.[12][13] This reaction is particularly effective for forming stable 5- and 6-membered rings.[14] In the context of tropane synthesis, a suitably substituted N-methyl-pyrrolidine or piperidine derivative bearing two ester side chains can be cyclized via a Dieckmann condensation to forge the second ring of the bicyclic system.

The reaction typically requires a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride, sodium ethoxide, or potassium tert-butoxide) in an aprotic solvent.[12][13] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield a tropinone analogue.

Experimental Protocol: Representative Dieckmann Condensation
  • Materials : Diethyl 1-methylpyrrolidine-2,4-dicarboxylate (or similar diester), sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous toluene, hydrochloric acid, ethyl acetate.

  • Procedure :

    • A three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with a suspension of sodium hydride in anhydrous toluene under a nitrogen atmosphere.

    • A solution of the diester in anhydrous toluene is added dropwise to the NaH suspension with stirring.

    • After the addition is complete, the reaction mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.

    • The mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., acetic acid).

    • The aqueous layer is separated and acidified with concentrated hydrochloric acid.

    • The acidified mixture is heated to reflux to effect hydrolysis and decarboxylation of the β-keto ester intermediate.

    • After cooling, the solution is neutralized and then made basic with a strong base (e.g., NaOH).

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield the crude cyclized product, which is then purified by chromatography or distillation.

Biological Context: Mechanism of Action

The biological activity of tropane alkaloids is a direct consequence of the rigid 8-azabicyclo[3.2.1]octane core, which orients substituents in a precise three-dimensional arrangement. This allows them to bind with high affinity to specific biological targets, most notably neurotransmitter receptors and transporters. For example, atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), blocking the action of the endogenous neurotransmitter acetylcholine. This antagonism leads to effects such as increased heart rate, pupil dilation, and reduced secretions.[3]

G cluster_neuron Presynaptic Neuron cluster_receptor Postsynaptic Membrane ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds & Activates G_Protein G-Protein Signaling mAChR->G_Protein Activates Response Cellular Response (e.g., Muscle Contraction, Gland Secretion) G_Protein->Response Initiates Tropane Tropane Alkaloid (e.g., Atropine) Tropane->mAChR Binds & Blocks (Antagonist)

Caption: Antagonistic action of a tropane alkaloid at a muscarinic receptor.

References

The Genesis and Evolution of 3-Oxa-8-azabicyclo[3.2.1]octane: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-8-azabicyclo[3.2.1]octane core, a conformationally constrained bicyclic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have made it a cornerstone in the design of potent and selective modulators of a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this remarkable molecular framework, with a focus on its role in the development of novel therapeutics.

Discovery and Early History

The foundational synthesis of the this compound ring system can be traced back to the mid-20th century. An early disclosure appearing in the Journal of the Chemical Society in 1948 described the synthesis of this bicyclic ether containing a nitrogen atom.[1] This initial work laid the groundwork for future explorations of this novel heterocyclic scaffold.

Early investigations into this class of compounds were primarily of academic interest, focusing on the synthesis and conformational analysis of these unique bridged systems. However, the true potential of the this compound core in drug discovery was not fully realized until decades later, when its isosteric relationship to other biologically active bicyclic amines, such as the tropane alkaloids, became a focus of medicinal chemistry research.

Synthetic Strategies: From Multi-step Routes to One-Pot Procedures

The accessibility of the this compound scaffold has been a critical factor in its widespread adoption in drug discovery programs. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of production.

Route 1: From 5-Hydroxymethylfurfural (5-HMF)

A well-established and versatile synthesis commences with the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural (5-HMF). This multi-step sequence is a cornerstone for accessing the parent this compound core.[1][2][3]

Experimental Protocol: Synthesis of this compound Hydrochloride from 5-HMF [1]

  • Reduction of 5-HMF: 5-Hydroxymethylfurfural is reduced to 2,5-bis(hydroxymethyl)tetrahydrofuran. This is typically achieved via catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere. The reaction yields a mixture of cis and trans isomers, with the cis isomer being the desired precursor for the subsequent cyclization.

  • Tosylation of the Diol: The resulting diol is then converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. This step activates the hydroxyl groups for the subsequent nucleophilic substitution.

  • Cyclization with Benzylamine: The ditosylate is reacted with benzylamine to form the N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane. This key cyclization step proceeds via a double nucleophilic substitution, where the nitrogen of benzylamine displaces both tosylate groups.

  • Hydrogenolysis of the N-Benzyl Group: The final step involves the removal of the N-benzyl protecting group by catalytic hydrogenolysis. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid to afford the stable this compound hydrochloride salt.

Representative Synthetic Workflow from 5-HMF

G HMF 5-Hydroxymethylfurfural Diol 2,5-bis(hydroxymethyl)tetrahydrofuran HMF->Diol Reduction (e.g., Raney Ni, H2) Ditosylate Ditosylate Derivative Diol->Ditosylate Tosylation (e.g., TsCl, Pyridine) NBenzyl N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane Ditosylate->NBenzyl Cyclization (e.g., Benzylamine) Final This compound NBenzyl->Final Hydrogenolysis (e.g., Pd/C, H2)

Caption: Synthetic pathway from 5-HMF to the this compound core.

Route 2: One-Pot Aminocyclization

More recently, a highly efficient one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) has been reported, offering a more streamlined approach to the synthesis of the this compound core.[4] This method utilizes a platinum-based catalyst to directly convert THFDM to the desired product in a single step.

Experimental Protocol: One-Pot Aminocyclization of THFDM [4]

  • Reaction Setup: 2,5-Tetrahydrofurandimethanol, a suitable solvent, and the Pt/NiCuAlOx catalyst are charged into a high-pressure reactor.

  • Reaction Conditions: The reactor is pressurized with hydrogen and ammonia, and the mixture is heated to the desired temperature (e.g., 200 °C) for a specified duration (e.g., 6-16 hours).

  • Workup and Isolation: After cooling, the catalyst is filtered off, and the product is isolated and purified from the reaction mixture.

Synthetic Route Starting Material Key Steps Overall Yield Reference
Multi-step Synthesis5-HydroxymethylfurfuralReduction, Tosylation, Cyclization, Hydrogenolysis43-64%[1]
One-pot Aminocyclization2,5-TetrahydrofurandimethanolCatalytic Aminocyclization~58%[4]

A Versatile Scaffold in Drug Discovery

The rigid, three-dimensional structure of the this compound core provides a unique platform for the design of small molecule inhibitors with high affinity and selectivity for their biological targets. This scaffold has been successfully incorporated into a wide range of drug candidates targeting various disease areas.

Inhibition of PI3K/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several potent and selective mTOR and dual PI3K/mTOR inhibitors have been developed that incorporate the this compound moiety. This scaffold often serves as a conformationally restricted replacement for a morpholine ring, leading to enhanced potency and selectivity.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits translation

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by this compound derivatives.

Experimental Protocol: PI3Kα HTRF Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring the activity of PI3Kα and the inhibitory potential of test compounds.

  • Reaction Setup: A reaction mixture containing PI3Kα enzyme, a lipid substrate (e.g., PIP2), and ATP is prepared in an appropriate assay buffer.

  • Compound Incubation: Test compounds at various concentrations are added to the reaction mixture and incubated to allow for enzyme inhibition.

  • Detection: A detection reagent containing a europium-labeled antibody and a fluorescent acceptor is added. In the absence of inhibition, the product of the PI3K reaction (PIP3) displaces a biotinylated PIP3 tracer from a GST-tagged PH domain, leading to a decrease in the HTRF signal.

  • Data Analysis: The HTRF signal is measured, and the IC50 value for the test compound is determined by plotting the percentage of inhibition against the compound concentration.

Compound Class Target IC50 / Ki (nM) Reference
2-Arylthieno[3,2-d]pyrimidinesmTOR<1Not specified
PyrazolopyrimidinesmTOR~0.7Not specified
TriazinesmTOR~3.4 (Ki)Not specified
Modulation of Monoamine Transporters

The dopamine transporter (DAT) and the serotonin transporter (SERT) are key regulators of neurotransmission in the central nervous system. They are the primary targets for a variety of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as for drugs of abuse like cocaine. The this compound scaffold has been utilized as a bioisostere for the tropane core of cocaine and its analogs, leading to the discovery of potent monoamine transporter inhibitors.

Dopamine and Serotonin Transporter Signaling

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine DAT DAT Dopamine->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake _5HT_Receptor Serotonin Receptor Serotonin->_5HT_Receptor

Caption: Simplified schematic of dopamine and serotonin reuptake by their respective transporters.

Experimental Protocol: Dopamine/Serotonin Transporter Uptake Assay [5][6]

This protocol describes a cell-based assay to measure the inhibition of dopamine or serotonin uptake by test compounds.

  • Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured to confluence in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate, such as [³H]dopamine or [³H]serotonin, is added to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Compound Class Target Selectivity (DAT vs. SERT) Reference
3-Biaryl-8-oxabicyclo[3.2.1]octanesDAT/SERTVaries with substitution, some show high DAT selectivity (e.g., 177-fold)[6]
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA leads to an increase in PEA levels, thus potentiating its therapeutic effects. The this compound scaffold has been incorporated into novel, non-covalent NAAA inhibitors with potential applications in the treatment of inflammatory and pain conditions.

NAAA Signaling Pathway

G PEA Palmitoylethanolamide (PEA) NAAA NAAA PEA->NAAA substrate PPARa PPAR-α PEA->PPARa activates Degradation Degradation Products NAAA->Degradation Inflammation Inflammation PPARa->Inflammation reduces Inhibitor This compound Inhibitor Inhibitor->NAAA inhibits

Caption: The role of NAAA in the degradation of PEA and its inhibition by this compound derivatives.

Experimental Protocol: NAAA Inhibition Assay (Fluorogenic)

This protocol describes a fluorogenic assay to determine the inhibitory potency of test compounds against NAAA.

  • Enzyme and Substrate Preparation: A solution of recombinant human NAAA and a fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide) are prepared in an appropriate assay buffer.

  • Compound Incubation: Test compounds at various concentrations are pre-incubated with the NAAA enzyme.

  • Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from the enzymatic cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each compound concentration is calculated to determine the IC50 value.

Compound Class Target IC50 (µM) Reference
Pyrazole Azabicyclooctane SulfonamidesNAAAAs low as 0.042Not specified

Conclusion

The this compound core has traversed a remarkable journey from its initial synthesis to its current status as a highly sought-after scaffold in modern drug discovery. Its unique conformational constraints and synthetic accessibility have enabled the development of a diverse array of potent and selective modulators of challenging biological targets. As our understanding of disease biology continues to evolve, the versatility of the this compound framework ensures its continued prominence in the quest for novel and effective therapeutics. The detailed synthetic protocols and biological assay methods provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged structural motif.

References

Methodological & Application

Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride, a crucial building block in pharmaceutical research and organic synthesis.[1][2] The protocols outlined below are based on established chemical transformations, offering reproducible routes to this valuable bicyclic heterocycle.

Introduction

This compound and its derivatives are key intermediates in the development of therapeutic agents, particularly for neurological disorders where they may function as monoamine reuptake inhibitors.[1] The rigid bicyclic scaffold provides a unique three-dimensional structure for interaction with biological targets. This document details two prominent synthetic routes to the hydrochloride salt of this compound, providing clear, step-by-step protocols for laboratory application.

Synthetic Strategies Overview

Two primary synthetic routes for this compound hydrochloride have been identified and are detailed below:

  • Multi-Step Synthesis from 5-Hydroxymethylfurfural (5-HMF): This is a well-established, four-step process that offers a high overall yield.[3] The key stages involve reduction of the starting material, functional group manipulation to facilitate cyclization, formation of the bicyclic core, and final deprotection and salt formation.

  • One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol (THFDM): This method offers a more direct approach to the bicyclic core through a catalyzed reaction with ammonia.[3] While efficient, this route requires specialized high-pressure equipment.

Data Presentation

The following table summarizes the quantitative data associated with the two primary synthetic routes for easy comparison.

ParameterMulti-Step Synthesis from 5-HMFOne-Pot Aminocyclization from THFDM
Starting Material 5-Hydroxymethylfurfural (5-HMF)2,5-Tetrahydrofurandimethanol (THFDM)
Key Intermediates 2,5-Bis(hydroxymethyl)tetrahydrofuran, Ditosylate derivative, N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octaneNot Applicable (One-Pot)
Overall Yield 43-64%[3]58% (of the free base)[3]
Number of Steps 41 (plus salt formation)
Key Reagents Raney Nickel, p-Toluenesulfonyl chloride, Benzylamine, Pearlman's catalyst (Pd(OH)₂/C), HClPt/NiCuAlOx catalyst, Ammonia, Hydrogen, HCl
Reaction Conditions Stepwise, moderate temperatures and pressures200 °C, 0.5 MPa H₂, 0.4 MPa NH₃[3]

Experimental Protocols

Route 1: Multi-Step Synthesis from 5-Hydroxymethylfurfural (5-HMF)

This route involves four sequential transformations to yield the target compound.

Step 1: Reduction of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)tetrahydrofuran

This step involves the reduction of both the aldehyde and the furan ring of 5-HMF to yield the saturated diol.

  • Materials: 5-Hydroxymethylfurfural (5-HMF), Raney Nickel (activated, aqueous slurry), Methanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure reactor, suspend 5-Hydroxymethylfurfural in Methanol.

    • Carefully add an aqueous slurry of activated Raney Nickel to the suspension.

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen gas and heat the mixture with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude 2,5-Bis(hydroxymethyl)tetrahydrofuran, which is used in the next step without further purification.

Step 2: Ditosylation of 2,5-Bis(hydroxymethyl)tetrahydrofuran

The diol is converted to a ditosylate to create good leaving groups for the subsequent cyclization.

  • Materials: 2,5-Bis(hydroxymethyl)tetrahydrofuran, p-Toluenesulfonyl chloride, Pyridine (or Triethylamine), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude 2,5-Bis(hydroxymethyl)tetrahydrofuran in dry Dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add Pyridine (or Triethylamine) to the solution.

    • Slowly add p-Toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

Step 3: Cyclization with Benzylamine to form N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

The ditosylate undergoes intramolecular cyclization with benzylamine to form the protected bicyclic amine.

  • Materials: Ditosylate of 2,5-Bis(hydroxymethyl)tetrahydrofuran, Benzylamine, Acetonitrile.

  • Procedure:

    • Dissolve the crude ditosylate in Acetonitrile in a round-bottom flask.

    • Add Benzylamine to the solution.

    • Heat the reaction mixture to reflux and stir until the reaction is complete as indicated by TLC.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane.

Step 4: Hydrogenolysis of the N-Benzyl Group and Formation of the Hydrochloride Salt

The final step involves the removal of the benzyl protecting group and the formation of the hydrochloride salt.[3]

  • Materials: N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane, Pearlman's catalyst (Pd(OH)₂/C), Ethanol, Hydrochloric acid (in 2-Propanol/Heptane).

  • Procedure:

    • Dissolve N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane in Ethanol in a hydrogenation vessel.

    • Carefully add Pearlman's catalyst to the solution.

    • Pressurize the vessel with hydrogen gas and shake or stir the mixture vigorously at room temperature. Note: It is critical to ensure that the starting material is free of acetonitrile from the previous step to avoid byproduct formation.[3]

    • After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting free base in a mixture of 2-Propanol and Heptane.

    • Add a solution of Hydrochloric acid in 2-Propanol dropwise to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with Heptane, and dry under vacuum to yield this compound hydrochloride.[3]

Route 2: One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol (THFDM)

This route provides a more direct synthesis of the free base, which can then be converted to the hydrochloride salt.

  • Materials: 2,5-Tetrahydrofurandimethanol (THFDM), Pt/NiCuAlOx catalyst, Ammonia, Hydrogen, appropriate solvent, Hydrochloric acid.

  • Procedure:

    • In a high-pressure autoclave, charge 2,5-Tetrahydrofurandimethanol, the Pt/NiCuAlOx catalyst, and a suitable solvent.

    • Seal the reactor and purge with an inert gas.

    • Introduce Ammonia and Hydrogen gas to the specified partial pressures (0.4 MPa and 0.5 MPa, respectively).[3]

    • Heat the mixture to 200 °C with vigorous stirring for 6-16 hours.[3]

    • After cooling and venting the reactor, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to obtain the crude this compound free base.

    • Purify the free base by distillation or chromatography.

    • To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid. Collect the resulting precipitate by filtration.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

G cluster_0 Route 1: Multi-Step Synthesis from 5-HMF HMF 5-Hydroxymethylfurfural (5-HMF) Diol 2,5-Bis(hydroxymethyl)tetrahydrofuran HMF->Diol Raney Ni, H₂ Ditosylate Ditosylate Derivative Diol->Ditosylate TsCl, Pyridine NBn_Bicycle N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane Ditosylate->NBn_Bicycle Benzylamine Free_Base This compound NBn_Bicycle->Free_Base Pd(OH)₂/C, H₂ HCl_Salt This compound HCl Free_Base->HCl_Salt HCl G cluster_1 Route 2: One-Pot Aminocyclization THFDM 2,5-Tetrahydrofurandimethanol (THFDM) Free_Base_OP This compound THFDM->Free_Base_OP Pt/NiCuAlOx, NH₃, H₂ HCl_Salt_OP This compound HCl Free_Base_OP->HCl_Salt_OP HCl

References

Practical Applications of 3-Oxa-8-azabicyclo[3.2.1]octane in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is a rigid bicyclic structure that has emerged as a privileged fragment in the design of novel therapeutics targeting the central nervous system (CNS). Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, facilitating high-affinity and selective interactions with various CNS targets. This document provides an overview of the practical applications of this scaffold, detailed experimental protocols for the evaluation of its derivatives, and quantitative data to support drug discovery efforts.

Application Notes

The this compound core is a key structural component in the development of potent and selective inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). Dysregulation of these transporters is implicated in a range of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.

Derivatives of this scaffold have shown promise in the following areas:

  • Depression and Anxiety Disorders: By selectively inhibiting SERT, compounds incorporating the this compound moiety can increase synaptic serotonin levels, a mechanism central to the action of many antidepressant and anxiolytic drugs.

  • Parkinson's Disease and ADHD: Potent and selective DAT inhibitors can enhance dopaminergic neurotransmission, offering a potential therapeutic strategy for conditions characterized by dopamine deficiency.

  • Substance Abuse and Addiction: By modulating the dopamine reward pathway, DAT inhibitors based on this scaffold are being investigated as potential treatments for cocaine and other stimulant addictions.

  • Neurological Disorders: The scaffold is also being explored for its potential in developing agents for other neurological conditions, including as mTORC1/2 inhibitors for cancer and neurological disorders.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and potencies of representative this compound derivatives for key CNS targets.

Table 1: Binding Affinity (Kᵢ) and IC₅₀ Values of this compound Derivatives for Monoamine Transporters

Compound IDR¹ SubstituentR² SubstituentTargetKᵢ (nM)IC₅₀ (nM)Selectivity (SERT/DAT)
1a H3,4-dichlorophenylDAT-2.34-
1b H3,4-dichlorophenylSERT-3113.2
2a Me3,4-dichlorophenylDAT-5.7-
2b Me3,4-dichlorophenylSERT-8.01.4
3a H4-fluorophenylDAT---
3b H4-fluorophenylSERT---
4a Me4-fluorophenylDAT---
4b Me4-fluorophenylSERT---

Data compiled from various research articles. "-" indicates data not available.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes

This protocol describes a common synthetic route to generate this compound derivatives with aryl substitutions.

Materials:

  • Appropriately substituted pyrrole

  • Rhodium (II) catalyst (e.g., Rh₂(OAc)₄)

  • Diazo compound

  • Samarium iodide (SmI₂)

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cycloaddition: To a solution of the substituted pyrrole in a suitable solvent (e.g., dichloromethane), add the rhodium (II) catalyst.

  • Slowly add the diazo compound to the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure and purify the resulting cycloadduct by column chromatography.

  • Reduction: Dissolve the purified cycloadduct in a mixture of methanol and tetrahydrofuran.

  • Cool the solution to -78 °C and add a solution of samarium iodide (SmI₂) in tetrahydrofuran dropwise.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the desired 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octane.

Protocol 2: In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal tissue homogenate or cells expressing human DAT (hDAT)

  • Radioligand: [³H]WIN 35,428

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Non-specific binding control: 10 µM GBR-12909 or cocaine

  • Test compounds

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]WIN 35,428 to each well at a final concentration close to its Kd.

  • Add 150 µL of the membrane preparation (50-100 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.

  • Filtration: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of serotonin into cells expressing SERT.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • [³H]Serotonin (5-HT)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compounds

  • 96-well microplates

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Culture hSERT-expressing HEK293 cells in appropriate media until confluent.

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]5-HT to each well at a final concentration near its Km to initiate uptake.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to ensure measurement of initial uptake rates.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity.

  • Data Analysis: Determine the IC₅₀ value for uptake inhibition by non-linear regression of the concentration-response curve.

Protocol 4: In Vivo Locomotor Activity Test in Mice

This behavioral test is used to assess the stimulant or depressant effects of a CNS compound.

Materials:

  • Male C57BL/6 mice

  • Locomotor activity chambers equipped with infrared beams

  • Test compound and vehicle control

  • Standard animal handling equipment

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, return the mouse to the locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound to the vehicle control.

Visualizations

Signaling Pathway of Monoamine Transporters

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 MAO MAO Dopamine->MAO Degradation Dopamine_Vesicle Dopamine in Vesicle VMAT2->Dopamine_Vesicle Synaptic_Cleft Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Metabolites Metabolites MAO->Metabolites Synaptic_Dopamine Dopamine Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade

Caption: Simplified signaling pathway of a dopamine synapse.

Experimental Workflow for CNS Drug Discovery

CNS_Drug_Discovery_Workflow A Scaffold Selection (this compound) B Library Synthesis (Combinatorial Chemistry) A->B C In Vitro Screening (Binding & Uptake Assays) B->C D Hit Identification (Potency & Selectivity) C->D E Lead Optimization (SAR Studies) D->E E->C Iterative Design F In Vivo Efficacy (Animal Models of CNS Disorders) E->F G Pharmacokinetics (ADME/Tox) F->G H Preclinical Candidate Selection F->H G->E Optimization G->H

Caption: General workflow for CNS drug discovery.

Application Notes and Protocols: 3-Oxa-8-azabicyclo[3.2.1]octane as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Oxa-8-azabicyclo[3.2.1]octane and its structural isomer, 8-Oxa-3-azabicyclo[3.2.1]octane, as pivotal intermediates in the synthesis of biologically active molecules. The unique bicyclic structure of these scaffolds offers a rigid framework that is advantageous in the design of targeted therapeutics, particularly in the development of kinase inhibitors and monoamine reuptake inhibitors.

Synthesis of the this compound Scaffold

The hydrochloride salt of this compound is a versatile and stable starting material for various synthetic transformations. A common and effective route for its preparation starts from the readily available bio-renewable resource, 5-hydroxymethylfurfural (5-HMF).[1]

Synthetic Scheme: From 5-HMF to this compound HCl

A widely employed synthetic route involves a multi-step process beginning with the reduction of 5-HMF. This is followed by tosylation of the resulting diol, cyclization with benzylamine, and subsequent hydrogenolysis to yield the desired product.[2] The overall yield for this process is reported to be in the range of 43-64%.[2]

General Protocol for the Synthesis of this compound Hydrochloride from 5-Hydroxymethylfurfural:

  • Reduction of 5-Hydroxymethylfurfural: 5-hydroxymethyl-2-furfuraldehyde is reduced using a suitable reducing agent, such as Raney nickel, to afford 2,5-bis(hydroxymethyl)tetrahydrofuran, with a predominant cis configuration.[2]

  • Ditosylation: The resulting diol is then converted to its corresponding ditosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Cyclization with Benzylamine: The ditosylate is cyclized with benzylamine to form the N-benzyl protected this compound core.[2]

  • Hydrogenolysis: The final step involves the removal of the N-benzyl protecting group via hydrogenolysis, often using a catalyst like Pearlman's catalyst (palladium hydroxide on carbon). The product is then isolated as the hydrochloride salt.[2]

Application in the Synthesis of PI3K/mTOR Inhibitors

The this compound moiety has been successfully incorporated into the structure of potent and selective phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The replacement of a morpholine group with the this compound scaffold has been shown to enhance selectivity for mTOR over PI3K.

Structure-Activity Relationship (SAR) Insights

The introduction of the this compound group can significantly impact the pharmacological profile of a compound. For instance, in a series of 1,3,5-triazine derivatives, replacing a morpholine with this bicyclic system led to the development of PKI-179, a potent dual PI3K/mTOR inhibitor with an IC50 of 8 nM against p110α and 0.42 nM against mTOR.

Quantitative Data: In Vitro Activity of PI3K/mTOR Inhibitors
CompoundTargetIC50 (nM)
PKI-179 p110α8
p110γ74
mTOR0.42

Data compiled from literature reports.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR signaling pathway in cell growth, proliferation, and survival, highlighting the points of inhibition by molecules synthesized using the this compound intermediate.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition

Application in the Synthesis of Monoamine Reuptake Inhibitors

The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold, a structural isomer of the primary topic, serves as a key intermediate in the synthesis of potent monoamine transporter ligands. These compounds are of significant interest for the development of medications to treat conditions such as cocaine abuse and depression.

Synthetic Approach: Stille and Suzuki Cross-Coupling Reactions

Stille and Suzuki cross-coupling reactions are powerful tools for the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives. These reactions typically involve the coupling of a vinyl triflate of the bicyclic core with an appropriate organostannane or boronic acid derivative.

General Protocol for Stille Cross-Coupling:

A reaction of the triflate intermediate with a corresponding arylstannane is carried out in a suitable solvent such as 1-methyl-2-pyrrolidinone or dioxane. The reaction is catalyzed by a palladium complex, for example, tris(dibenzylideneacetone)dipalladium(0) in the presence of a ligand like tri-2-furylphosphine, and an additive such as zinc chloride. Alternatively, tetrakis(triphenylphosphine)palladium(0) can be used. The reaction is typically run at room temperature to reflux overnight.[3] Yields for these coupling reactions are generally high, ranging from 67-93%.[3]

Quantitative Data: Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Inhibition

The synthesized 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives have been evaluated for their ability to inhibit the dopamine and serotonin transporters. The following table summarizes the inhibitory potency (IC50) of selected compounds.

CompoundDiastereomerDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity
Benzothiophene Derivative 1 2β, 3β15.62760177
Benzothiophene Derivative 2 2β, 3α32.7>10000>306

Data extracted from studies on 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters.[3]

Dopamine Signaling and Reuptake Mechanism

The diagram below illustrates the key components of a dopaminergic synapse and the mechanism of dopamine reuptake, which is the target of inhibitors synthesized from the 8-Oxa-3-azabicyclo[3.2.1]octane intermediate.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine Dopamine Dopamine_Vesicle->Dopamine Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Inhibitor 8-Oxa-3-azabicyclo[3.2.1]octane -based Inhibitor Inhibitor->DAT Inhibition Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Dopamine Synapse and Reuptake Inhibition

Experimental Workflow: From Synthesis to Biological Evaluation

The following workflow outlines the general process for the synthesis of novel compounds using the this compound intermediate and their subsequent biological evaluation.

Experimental_Workflow Start Start: this compound Intermediate Synthesis Chemical Synthesis (e.g., Coupling Reactions) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Compound Library Purification->Library Primary_Screening Primary Biological Screening (e.g., Kinase or Binding Assays) Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing End Preclinical Candidate In_Vivo_Testing->End

Synthetic and Biological Evaluation Workflow

References

Application Notes and Protocols for N-Alkylation of 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-Oxa-8-azabicyclo[3.2.1]octane, a key scaffold in medicinal chemistry. The following sections detail two primary methods for this transformation: reductive amination and direct alkylation. These protocols are designed to be a starting point for researchers and may require optimization for specific substrates and scales.

Introduction

This compound is a conformationally constrained bicyclic amine that serves as a valuable building block in the design of novel therapeutic agents. Its rigid structure allows for the precise orientation of substituents, making it an attractive scaffold for probing receptor binding pockets. N-alkylation of the secondary amine at the 8-position is a common strategy to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective ligands for various biological targets.

Two of the most common and effective methods for the N-alkylation of this and related bicyclic amines are reductive amination and direct alkylation with electrophiles. Reductive amination offers a mild and versatile approach for introducing a wide range of alkyl groups, while direct alkylation provides a straightforward method for incorporating simple alkyl or benzyl moieties.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes the key aspects of the two primary N-alkylation methods for this compound, based on established procedures for analogous 8-azabicyclo[3.2.1]octane systems.

MethodElectrophileReagentsSolvent(s)Temperature (°C)Typical Reaction Time (h)Typical Yield (%)
Reductive Amination Aldehyde or KetoneSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)0 to 252 - 2470 - 95
Direct Alkylation Alkyl Halide (R-X)Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Acetonitrile (MeCN), Dimethylformamide (DMF)25 to 804 - 4860 - 90

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound hydrochloride with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound hydrochloride

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add triethylamine or DIPEA (1.1 eq). Stir the mixture at room temperature for 15 minutes to liberate the free base.

  • Add the aldehyde (1.0-1.2 eq) to the reaction mixture and stir for an additional 30-60 minutes at room temperature to allow for imine/iminium ion formation.

  • In portions, add sodium triacetoxyborohydride (1.2-1.5 eq) to the stirring solution. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol details the N-alkylation of this compound hydrochloride with an alkyl halide using a carbonate base.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq) in anhydrous acetonitrile or DMF (0.1-0.2 M), add the alkyl halide (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4 to 48 hours. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate or DCM.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start_Amine This compound (from HCl salt + base) Imine_Formation Mix in DCM/DCE Stir at RT Start_Amine->Imine_Formation Start_Aldehyde Aldehyde/Ketone Start_Aldehyde->Imine_Formation Reduction Add NaBH(OAc)₃ Stir at RT Imine_Formation->Reduction Quench Quench with aq. NaHCO₃ Reduction->Quench Extract Extract with DCM Quench->Extract Purify Dry, Concentrate & Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation via reductive amination.

Direct_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start_Amine_HCl This compound HCl Salt Reaction_Step Mix in MeCN/DMF Stir at RT or Heat Start_Amine_HCl->Reaction_Step Start_Halide Alkyl Halide Start_Halide->Reaction_Step Base K₂CO₃ or Cs₂CO₃ Base->Reaction_Step Filter Filter Salts Reaction_Step->Filter Extract Concentrate & Partition (Water/Organic) Filter->Extract Purify Dry, Concentrate & Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation via direct alkylation.

Application of Stille and Suzuki Coupling for 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note | AP-CHEM-2025-01

For research use only.

Introduction

The 3-oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its conformational rigidity and three-dimensional character, which are desirable features for potent and selective ligands. This bicyclic system is a key structural component in a variety of biologically active molecules, including inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical in cancer and neurological disorders.[1][2] Furthermore, related 8-oxabicyclo[3.2.1]octane derivatives have been extensively studied as potent monoamine transporter ligands, with potential applications in the treatment of cocaine abuse.[3][4]

The functionalization of the this compound core, particularly through the introduction of aryl and heteroaryl substituents, is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are powerful tools for forging carbon-carbon bonds and enabling the synthesis of diverse libraries of these derivatives for structure-activity relationship (SAR) studies.

This application note provides an overview of the application of Stille and Suzuki coupling reactions for the synthesis of this compound derivatives, complete with detailed experimental protocols and a comparative analysis of these two methods.

Comparison of Stille and Suzuki Coupling for this Scaffold

Both Stille and Suzuki couplings offer effective means to introduce aryl and heteroaryl moieties onto the bicyclic framework. However, the choice between the two often depends on the specific substrate, desired functional group tolerance, and overall synthetic strategy.

For the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, Stille coupling has been reported to provide high yields, whereas Suzuki coupling under similar conditions resulted in complex reaction mixtures.[3] This suggests that for certain substrates within this class, the Stille coupling may be the more robust and reliable method.

Table 1: General Comparison of Stille and Suzuki Coupling

FeatureStille CouplingSuzuki-Miyaura Coupling
Organometallic Reagent Organostannanes (R-SnR'₃)Organoborons (R-B(OR')₂)
Toxicity High (toxic tin reagents and byproducts)Low (boronic acids and esters are generally non-toxic)
Reaction Conditions Often milder, can be performed under neutral conditionsRequires a base for activation of the boronic acid/ester
Functional Group Tolerance ExcellentBroad, but can be sensitive to the base used
Byproduct Removal Can be challengingGenerally straightforward (water-soluble boron byproducts)

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The unique three-dimensional structure of the bicyclic scaffold can be exploited to achieve high potency and selectivity for different isoforms of PI3K or for mTORC1/2.[2]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR pathway and the points of inhibition by targeted therapies.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The following sections provide detailed protocols for the Stille and a representative Suzuki coupling for the synthesis of derivatives based on the bicyclo[3.2.1]octane core.

General Synthetic Workflow

The overall strategy for the synthesis of 3-aryl-8-oxabicyclo[3.2.1]octane derivatives via Stille coupling is depicted below. This involves the preparation of a vinyl triflate intermediate from the corresponding ketone, followed by the palladium-catalyzed cross-coupling with an organostannane.

synthetic_workflow Start Bicyclic Ketone Precursor Triflate Vinyl Triflate Intermediate Start->Triflate Triflation Coupling Stille Coupling Triflate->Coupling Stannane Aryl/Heteroaryl Stannane Stannane->Coupling Product 3-Aryl-8-oxabicyclo[3.2.1]octene Derivative Coupling->Product

Caption: General Synthetic Workflow via Stille Coupling.

Protocol 1: Stille Coupling of a Vinyl Triflate with Arylstannanes[3]

This protocol describes two effective conditions for the Stille coupling.

Method A:

  • Reactants:

    • Vinyl triflate (1.0 equiv)

    • Arylstannane (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

    • Tri-2-furylphosphine (TFP) (0.2 equiv)

    • Zinc chloride (ZnCl₂) (1.2 equiv)

  • Solvent: 1-Methyl-2-pyrrolidinone (NMP)

  • Procedure:

    • To a solution of the vinyl triflate in NMP, add the arylstannane, ZnCl₂, TFP, and Pd₂(dba)₃ under an inert atmosphere (e.g., argon).

    • Stir the reaction mixture at room temperature overnight.

    • Upon completion (monitored by TLC or LC-MS), dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B:

  • Reactants:

    • Vinyl triflate (1.0 equiv)

    • Arylstannane (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)

  • Solvent: Dioxane

  • Procedure:

    • To a solution of the vinyl triflate in dioxane, add the arylstannane and Pd(PPh₃)₄ under an inert atmosphere.

    • Heat the reaction mixture to reflux and stir overnight.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Table 2: Stille Coupling of Vinyl Triflate with Various Arylstannanes [3][5]

EntryArylstannaneProductYield (%)
14-(Tributylstannyl)anisole3-(4-Methoxyphenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate85
22-(Tributylstannyl)thiophene3-(2-Thienyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate93
33-(Tributylstannyl)pyridine3-(3-Pyridyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate78
44-Bromo-1-(tributylstannyl)benzene3-(4-Bromophenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate67
52-(Tributylstannyl)furan3-(2-Furyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate89
Protocol 2: Representative Suzuki Coupling (adapted for 8-thia-bicyclo[3.2.1]octane)[6]

While less successful for the 8-oxa-scaffold in some reported cases, the following Suzuki protocol for a closely related 8-thia analogue provides a valuable starting point for optimization.

  • Reactants:

    • Enol triflate (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)

    • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Procedure:

    • In a reaction vessel, combine the enol triflate, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Add the degassed solvent mixture under an inert atmosphere.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Table 3: Suzuki Coupling of 8-thiabicyclo[3.2.1]octane Enol Triflate with Arylboronic Acids [6]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate96
23,4-Dichlorophenylboronic acid3-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate85
32-Naphthylboronic acid3-(2-Naphthyl)-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate74

Conclusion

Stille and Suzuki cross-coupling reactions are indispensable methods for the synthesis and functionalization of this compound derivatives. While Stille coupling has demonstrated particular efficacy and high yields for certain substrates in this class, the low toxicity and ease of purification associated with Suzuki coupling make it an attractive alternative that warrants further optimization. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize novel derivatives of this important scaffold for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxa-8-azabicyclo[3.2.1]octane is a key heterocyclic scaffold found in a variety of biologically active molecules and is of significant interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and characterization of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR characterization of the this compound core structure. Due to the limited availability of public NMR data for the unsubstituted parent compound, this guide utilizes representative data from its derivatives to illustrate the expected spectral features.

Molecular Structure and Atom Numbering

The structural integrity and purity of compounds containing the this compound moiety are critical for their use in research and development. NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the bicyclic system.

G cluster_0 This compound N8 N8 C1 C1 N8->C1 C2 C2 C1->C2 O3 O3 C2->O3 C4 C4 O3->C4 C5 C5 C4->C5 C5->N8 C6 C6 C5->C6 C7 C7 C6->C7 C7->C1

Caption: Structure and IUPAC numbering of the this compound scaffold.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound derivatives is characterized by distinct signals for the bridgehead protons and the methylene protons of the bicyclic system. The chemical shifts and coupling constants are sensitive to the nature and orientation of substituents. The following table summarizes representative ¹H NMR data, typically observed for N-substituted derivatives in deuterated chloroform (CDCl₃).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1, H5 (bridgehead)3.30 - 3.50m-
H2, H4 (axial)3.60 - 3.80d~11.0
H2, H4 (equatorial)3.90 - 4.10d~11.0
H6, H7 (endo)1.80 - 2.00m-
H6, H7 (exo)2.10 - 2.30m-

Note: The chemical shifts are indicative and can vary based on the specific substituent on the nitrogen atom (position 8) and other parts of the molecule.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound core are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The table below presents typical ¹³C NMR chemical shifts for N-substituted derivatives.

Carbon Assignment Chemical Shift (δ, ppm)
C1, C5 (bridgehead)50.0 - 55.0
C2, C470.0 - 75.0
C6, C725.0 - 30.0

Note: These values are representative and can shift depending on the substitution pattern and the solvent used.

Experimental Protocols

Accurate and reproducible NMR data acquisition requires careful sample preparation and instrument setup.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is commonly used for non-polar to moderately polar compounds. For the hydrochloride salt or more polar derivatives, D₂O or DMSO-d₆ may be more appropriate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Parameter Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

Parameter Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K

Experimental Workflow

The overall process for NMR characterization follows a systematic workflow to ensure data quality and accurate structural interpretation.

G cluster_0 NMR Characterization Workflow A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube (with Internal Standard) A->B C Instrument Setup (Shimming, Tuning) B->C D 1H NMR Acquisition C->D E 13C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis (Peak Picking, Integration, J-coupling) F->G H Structural Elucidation G->H

Caption: Workflow for the NMR characterization of this compound.

Conclusion

The ¹H and ¹³C NMR characterization techniques described provide a robust framework for the structural verification and purity assessment of molecules containing the this compound scaffold. While the specific spectral details will vary with substitution, the general patterns and protocols outlined in this application note serve as a valuable guide for researchers in the field of medicinal chemistry and drug discovery. The use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, is also highly recommended for unambiguous assignment of all proton and carbon signals.

Application Notes and Protocols: Purification of 3-Oxa-8-azabicyclo[3.2.1]octane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-Oxa-8-azabicyclo[3.2.1]octane using column chromatography. This bicyclic scaffold is a crucial building block in the synthesis of various biologically active molecules. The following application note outlines the materials, equipment, and a step-by-step procedure for achieving high purity of the target compound, suitable for subsequent applications in research and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in the core structure of numerous therapeutic agents. Its rigid conformation and the strategic placement of heteroatoms make it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Synthesis of this compound often results in a crude mixture containing starting materials, by-products, and other impurities. Therefore, an efficient purification method is critical to isolate the desired product with high purity. Column chromatography is a widely adopted technique for this purpose. This protocol details a standard procedure using silica gel as the stationary phase.

Data Presentation: Chromatographic Parameters

The following table summarizes typical parameters for the column chromatographic purification of this compound and its derivatives, based on common laboratory practices.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (200-300 mesh)Standard grade silica gel is effective for this separation.[1]
Mobile Phase Ethyl Acetate/Hexanes (1:9 to 1:1, v/v)The ratio can be optimized based on TLC analysis.
Dichloromethane/Methanol (98:2, v/v)An alternative for more polar analogs.
with 0.1-2% Triethylamine (Et₃N)Added to prevent peak tailing of the basic amine.[2]
Typical Rf of Product 0.2 - 0.4In the optimized mobile phase.
Loading Capacity 1-5% (w/w) of silica gelDepends on the difficulty of the separation.
Purity Before ~70-85%Typical purity of crude synthetic product.
Purity After >95%Achievable with a single chromatographic run.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica Gel (200-300 mesh)

  • Technical grade solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate or ninhydrin)

Protocol 1: Purification using Ethyl Acetate/Hexanes System

This is the most common system for compounds of moderate polarity.

1. Slurry Preparation:

  • In a beaker, add silica gel and pour the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to create a slurry.
  • Stir gently to remove air bubbles.

2. Column Packing:

  • Secure the chromatography column vertically.
  • Pour the silica gel slurry into the column.
  • Allow the solvent to drain while gently tapping the column to ensure even packing.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Begin elution by opening the stopcock, maintaining a constant flow rate.
  • Collect fractions in test tubes or using a fraction collector.
  • Monitor the separation using TLC.

5. TLC Analysis:

  • Spot the collected fractions on a TLC plate alongside the crude mixture and a reference standard (if available).
  • Develop the TLC plate in the mobile phase.
  • Visualize the spots under a UV lamp and/or by staining.
  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification using Dichloromethane/Methanol with Triethylamine

This system is suitable for more polar analogs or when peak tailing is observed.

1. Column Preparation:

  • Follow steps 1 and 2 from Protocol 1, using the Dichloromethane/Methanol/Triethylamine mobile phase.

2. Sample Loading:

  • Follow step 3 from Protocol 1.

3. Elution and Analysis:

  • Elute the column with the prepared mobile phase.
  • Collect and analyze fractions as described in steps 4 and 5 of Protocol 1. The addition of triethylamine helps to improve the peak shape of basic compounds like this compound.[2]

4. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product load Load Sample crude->load slurry Prepare Silica Slurry pack Pack Column slurry->pack pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound.

Logical Relationship of Parameters

logical_relationship cluster_inputs Inputs cluster_decisions Method Development cluster_outputs Outputs crude_purity Crude Purity final_purity Final Purity crude_purity->final_purity compound_polarity Compound Polarity select_mobile Select Mobile Phase (Solvent System & Ratio) compound_polarity->select_mobile impurities Impurity Profile impurities->select_mobile select_stationary Select Stationary Phase (e.g., Silica Gel) optimize_tlc Optimize on TLC select_stationary->optimize_tlc select_mobile->optimize_tlc optimize_tlc->final_purity yield Recovery Yield optimize_tlc->yield resolution Resolution (Rf Separation) optimize_tlc->resolution

Caption: Key parameter relationships in chromatographic method development.

References

Application Notes and Protocols for the Reduction of 8-Azabicyclo[3.2.1]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical reduction of 8-azabicyclo[3.2.1]octan-3-one, a key intermediate in the synthesis of tropane alkaloids and their derivatives. The protocols focus on common laboratory reducing agents and highlight the stereochemical outcomes of the reactions.

Introduction

The reduction of the ketone functional group in 8-azabicyclo[3.2.1]octan-3-one (also known as nortropinone, or tropinone if N-methylated) is a critical step in the synthesis of biologically active compounds such as tropine and pseudotropine. The stereoselectivity of this reduction is of paramount importance as the biological activity of the resulting alcohol is highly dependent on the stereochemistry at the C-3 position. The endo alcohol, tropine, and the exo alcohol, pseudotropine, are precursors to a wide range of pharmaceuticals. This note details common reduction methodologies and provides a comprehensive protocol for a laboratory-scale synthesis.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent significantly influences the diastereoselectivity of the reduction of 8-azabicyclo[3.2.1]octan-3-one. The following table summarizes the quantitative data for different reduction conditions.

Reducing AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
Sodium Borohydride (NaBH₄)TropinoneMethanol0 to RT3~909:1 (Tropine favored)
Lithium Aluminium Hydride (LiAlH₄)TropinoneDiethyl Ether/THF0 to RT1-2HighPredominantly exo (Pseudotropine)
Catalytic HydrogenationTropinoneEthanolRT2-4>95Predominantly exo (Pseudotropine)[1]
Meerwein-Ponndorf-VerleyTropinoneIsopropanolReflux4-6GoodHigh selectivity for exo (Pseudotropine)[2]

Experimental Protocols

The following section provides a detailed methodology for the reduction of 8-azabicyclo[3.2.1]octan-3-one using sodium borohydride, a common and relatively safe laboratory reagent that selectively yields the endo-alcohol.

Protocol: Sodium Borohydride Reduction of Tropinone to Tropine

This protocol describes the stereoselective reduction of tropinone to tropine.[2]

Materials:

  • Tropinone (or its hydrochloride salt)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • Chloroform (or dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tropinone (1.0 g, 7.18 mmol) in methanol (20 mL). Cool the solution to 0 °C in an ice bath.[2]

  • Addition of Reducing Agent: To the cooled and stirring solution, add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes. Maintain the temperature at 0 °C during the addition.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[2]

  • Workup: Quench the reaction by the slow and careful addition of deionized water (10 mL). Remove the methanol from the reaction mixture using a rotary evaporator.[2]

  • Extraction: Basify the remaining aqueous residue to a pH greater than 11 by adding 2 M NaOH solution. Transfer the basic aqueous solution to a separatory funnel and extract the product with chloroform (3 x 20 mL).[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude tropine.[2]

  • Purification: Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to obtain pure tropine.[2]

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this document.

Reduction_Workflow Experimental Workflow for the Reduction of 8-Azabicyclo[3.2.1]octan-3-one cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Workup & Purification cluster_product Products start 8-Azabicyclo[3.2.1]octan-3-one reducing_agent Select Reducing Agent (e.g., NaBH4, LiAlH4, H2/Catalyst) start->reducing_agent Dissolve in Solvent reaction Perform Reduction in Appropriate Solvent reducing_agent->reaction quench Quench Reaction reaction->quench After Reaction Completion extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Recrystallization, Chromatography) concentrate->purify endo endo-8-Azabicyclo[3.2.1]octan-3-ol (e.g., Tropine) purify->endo exo exo-8-Azabicyclo[3.2.1]octan-3-ol (e.g., Pseudotropine) purify->exo

Caption: General experimental workflow for the reduction of 8-azabicyclo[3.2.1]octan-3-one.

Stereochemical_Outcome Stereochemical Outcome of Reduction cluster_endo Endo Pathway cluster_exo Exo Pathway Ketone 8-Azabicyclo[3.2.1]octan-3-one NaBH4 NaBH4 (less hindered face attack) Ketone->NaBH4 Reduction LiAlH4_H2 LiAlH4 or H2/Catalyst (more hindered face attack) Ketone->LiAlH4_H2 Reduction Tropine endo-Alcohol (Tropine) NaBH4->Tropine Pseudotropine exo-Alcohol (Pseudotropine) LiAlH4_H2->Pseudotropine

References

Application Notes and Protocols: 3-Oxa-8-azabicyclo[3.2.1]octane in the Development of Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold in the design and synthesis of novel monoamine reuptake inhibitors. This document includes detailed synthetic protocols, methodologies for in vitro evaluation, and a summary of the known structure-activity relationships. The provided information is intended to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a key structural motif in the development of potent and selective inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a primary strategy for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The unique conformational constraints of the bicyclic system, combined with the ability to introduce diverse substituents, make it an attractive template for achieving high affinity and selectivity for the desired monoamine transporter.

Data Presentation: Binding Affinities of this compound Derivatives

The following table summarizes the in vitro binding affinities of a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters for the dopamine transporter (DAT) and the serotonin transporter (SERT). The data highlights the potential for developing highly selective DAT inhibitors based on this scaffold. Notably, compounds with a benzothiophene substituent have demonstrated significant selectivity for DAT over SERT.[1]

CompoundArIC50 (nM) vs [3H]WIN 35,428 (DAT)IC50 (nM) vs [3H]Citalopram (SERT)Selectivity (SERT/DAT)
1a Phenyl10.3 ± 1.1134 ± 1513
1b 4-Methylphenyl12.1 ± 1.5210 ± 2517
1c 4-Chlorophenyl4.5 ± 0.585 ± 919
1d 4-Bromophenyl5.1 ± 0.692 ± 1118
1e 4-Fluorophenyl7.8 ± 0.9115 ± 1315
1f 3,4-Dichlorophenyl2.9 ± 0.365 ± 722
1g 2-Naphthyl6.2 ± 0.798 ± 1216
1h 2-Thienyl15.4 ± 1.8350 ± 4023
1i 2-Benzothienyl3.1 ± 0.4550 ± 60177

Data extracted from supplementary information of "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters".[1]

Experimental Protocols

Synthesis of 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters

A common synthetic route to this class of compounds involves a Stille cross-coupling reaction to form the biaryl moiety, followed by a samarium iodide-mediated reduction.[1]

Protocol 1: Stille Cross-Coupling

  • To a solution of methyl 3-iodo-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate (1 equivalent) in anhydrous dioxane, add the appropriate arylstannane (1.2 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous potassium fluoride solution to remove tin byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester.

Protocol 2: Samarium Iodide Reduction

  • Prepare a solution of samarium iodide (SmI2) in THF.

  • To a solution of the 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester (1 equivalent) in anhydrous THF at -78 °C, add the SmI2 solution (2.5 equivalents) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to separate the 2β-carbomethoxy-3β-aryl and 2α-carbomethoxy-3β-aryl diastereomers.

In Vitro Radioligand Binding Assays for DAT, SERT, and NET

This protocol describes a general method for determining the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters using radioligand binding assays.

Materials:

  • Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [3H]WIN 35,428 (for DAT), [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound solution or vehicle (for total binding) or non-specific binding inhibitor (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Cell membrane preparation.

  • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Monoamine Reuptake Inhibition Workflow

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (this compound) Synthesis Chemical Synthesis (e.g., Stille Coupling) Scaffold_Selection->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Purification->Binding_Assay Data_Analysis Data Analysis (IC50, Ki, Selectivity) Binding_Assay->Data_Analysis Uptake_Assay Monoamine Uptake Assay Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for the development of this compound based monoamine reuptake inhibitors.

Signaling Pathway of Dopamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R AC Adenylyl Cyclase D1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Inhibitor This compound Inhibitor Inhibitor->DAT Blocks

Caption: Inhibition of DAT by a this compound derivative leads to increased synaptic dopamine and downstream signaling.

Signaling Pathway of Serotonin Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin Vesicles 5HT_synapse Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_synapse->SERT Reuptake 5HTR 5-HT Receptor 5HT_synapse->5HTR PLC Phospholipase C 5HTR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response Inhibitor This compound Inhibitor Inhibitor->SERT Blocks

Caption: Blockade of SERT by a this compound derivative enhances serotonergic signaling.

References

Bioactive Molecules from 3-Oxa-8-azabicyclo[3.2.1]octane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-oxa-8-azabicyclo[3.2.1]octane scaffold represents a versatile building block for the synthesis of novel bioactive molecules. This bicyclic heterocycle, an analog of the natural tropane alkaloid structure, provides a rigid framework that can be strategically functionalized to target a variety of biological pathways with high affinity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a potent and selective mTORC1/2 inhibitor, PQR620, which incorporates the this compound moiety.

Application Notes

The this compound core is a key structural motif in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family, including the mammalian target of rapamycin (mTOR). The incorporation of this scaffold can impart desirable physicochemical properties to the final molecule, such as improved brain penetrance, which is crucial for treating central nervous system (CNS) disorders.

One prominent example of a bioactive molecule derived from this building block is PQR620 , a highly potent and selective dual inhibitor of mTORC1 and mTORC2.[1][2] PQR620 has demonstrated significant anti-tumor activity in various cancer models and has shown promise in the treatment of neurological disorders such as epilepsy.[1] Its unique structure, featuring two this compound units symmetrically attached to a 1,3,5-triazine core, contributes to its high affinity and selectivity for mTOR over other kinases.[3]

The synthesis of PQR620 and related analogs typically involves the nucleophilic substitution of a halogenated triazine with this compound. The following sections provide detailed protocols for the synthesis and biological evaluation of this class of compounds.

Quantitative Data

The biological activity of PQR620 has been extensively characterized. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of PQR620

ParameterValueCell Line / Assay ConditionsReference
mTOR Binding Affinity (Ki) 10.8 nMEnzymatic Binding Assay[4]
pPKB (Ser473) Inhibition IC50 190 nMCellular Assay[4]
pS6 (Ser235/236) Inhibition IC50 85.2 nMCellular Assay[4]
Selectivity (mTOR vs. PI3Kα) >1000-foldEnzymatic Binding Assays[3][5]
Mean Growth Inhibition IC50 0.92 µM66 Cancer Cell Line Panel[4]
Median Anti-proliferative IC50 250 nM56 Lymphoma Cell Lines (72h exposure)[6][7]

Table 2: In Vivo Efficacy of PQR620

Animal ModelDosingOutcomeReference
Ovarian Carcinoma Mouse Xenograft (OVCAR-3) Daily DosingSignificant tumor growth inhibition[1]
Tuberous Sclerosis Complex (TSC) Mouse Model Not SpecifiedAttenuated epileptic seizures[1]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of PQR620, based on established synthetic routes for substituted triazines.

Protocol 1: Synthesis of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)

This synthesis involves a two-step process starting from cyanuric chloride.

Step 1: Synthesis of 2,4-dichloro-6-(substituted)-1,3,5-triazine

A solution of 2-amino-4-(difluoromethyl)pyridine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane) is cooled to 0 °C. To this solution, a solution of cyanuric chloride in the same solvent is added dropwise. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is then added, and the reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the monosubstituted triazine intermediate.

Step 2: Synthesis of PQR620

To a solution of the 2,4-dichloro-6-(substituted)-1,3,5-triazine intermediate in a polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone), this compound (2.2 equivalents) and a suitable base (e.g., potassium carbonate or DIPEA) are added. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the reaction is complete. After cooling to room temperature, the mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford PQR620.

Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival in response to various stimuli such as growth factors and nutrients.[8][9] PQR620 acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2.

mTOR_Signaling_Pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt tsc_complex TSC1/TSC2 akt->tsc_complex Inhibition rhebg_gtp Rheb-GTP tsc_complex->rhebg_gtp Inhibition (GAP activity) rhebgdp Rheb-GDP rhebgdp->rhebg_gtp mtorc1 mTORC1 rhebg_gtp->mtorc1 Activation s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy Inhibition protein_synthesis Protein Synthesis s6k1->protein_synthesis four_ebp1->protein_synthesis Inhibition cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth mtorc2 mTORC2 mtorc2->akt Activation (Ser473) pqr620 PQR620 pqr620->mtorc1 Inhibition pqr620->mtorc2 Inhibition

Caption: Simplified mTOR signaling pathway showing the points of inhibition by PQR620.

Experimental Workflow for Synthesis of PQR620

The following diagram illustrates the general workflow for the synthesis and purification of PQR620.

PQR620_Synthesis_Workflow start Start Materials: - Cyanuric Chloride - 2-amino-4-(difluoromethyl)pyridine - this compound step1 Step 1: Monosubstitution of Triazine start->step1 purification1 Purification 1: Column Chromatography step1->purification1 intermediate Intermediate: 2,4-dichloro-6-(substituted)-1,3,5-triazine purification1->intermediate step2 Step 2: Disubstitution with This compound intermediate->step2 purification2 Purification 2: Column Chromatography or Recrystallization step2->purification2 final_product Final Product: PQR620 purification2->final_product analysis Analysis: NMR, MS, Purity (HPLC) final_product->analysis

Caption: General experimental workflow for the synthesis of PQR620.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of the this compound core structure.

Issue 1: Low yield or failure in the cyclization step to form the bicyclic core.

  • Question: My cyclization reaction to form the this compound core from a di-substituted tetrahydrofuran precursor is resulting in low yields or failing completely. What are the potential causes and solutions?

  • Answer: Low yields in the cyclization step can stem from several factors:

    • Leaving Group Efficiency: The choice of leaving group on the precursor is critical. Ditosylates are commonly used and are generally effective. If you are using other leaving groups like mesylates or halides, ensure they are appropriate for the reaction conditions.

    • Incomplete Precursor Formation: Verify the complete conversion of the starting diol to the ditosylate or other activated intermediate. Incomplete reaction will lead to a lower concentration of the desired precursor for cyclization.

    • Reaction Conditions: The cyclization with an amine (e.g., benzylamine) often requires elevated temperatures (reflux) to proceed efficiently.[1] Ensure your reaction temperature and time are optimized. For instance, heating to reflux at 80-85°C for 20-24 hours is a reported condition.[1]

    • Steric Hindrance: The stereochemistry of the substituents on the tetrahydrofuran ring can influence the ease of cyclization. The cis configuration of the substituents is generally preferred for this transformation.[2]

Issue 2: Formation of N-alkylated side products during debenzylation.

  • Question: During the hydrogenolysis of the N-benzyl protecting group, I am observing the formation of an N-ethylated byproduct, which is reducing my final product yield. How can I prevent this?

  • Answer: The formation of N-ethylated byproducts is a known issue, particularly when using ethanol as a solvent during the catalytic hydrogenolysis. This occurs due to the reductive amination of acetaldehyde, which can be present as an impurity or formed from the solvent.

    • Solvent Purity: A critical factor is the strict control of acetonitrile content from the previous step before proceeding with the hydrogenolysis in ethanol.[2][3] It is highly recommended to perform a solvent exchange to ethanol and continue until acetonitrile is no longer detectable by GC.[3]

    • Catalyst Choice: Pearlman's catalyst (palladium hydroxide on carbon) is commonly used for this debenzylation.[1][2] Ensure the catalyst is active and used in the appropriate loading.

Issue 3: Difficulty in purifying organostannane intermediates.

  • Question: I am attempting to use a Stille coupling approach, but my tributylstannyl intermediates are decomposing during purification. How should I handle these sensitive compounds?

  • Answer: The instability of some organostannane intermediates is a documented challenge. Attempts to purify these compounds can lead to substantial decomposition.[4]

    • Use Without Purification: The most effective strategy is to use the crude organostannane intermediates in the subsequent Stille coupling reaction without attempting purification.[4][5] This avoids decomposition and maximizes the amount of reactive intermediate available for the coupling step.

Issue 4: Poor diastereoselectivity in reduction reactions.

  • Question: The reduction of my 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

  • Answer: The stereochemical outcome of the reduction can be influenced by the reducing agent and the substrate itself.

    • Observed Selectivity: In samarium iodide reductions of these systems, the 3α-aryl diastereoisomers are generally formed in higher yields than the 3β-aryl compounds.[4] In some cases, the 3β-aryl compound may not be isolated at all.[4] The reasons for this general dominance of the 3α-aryl isomer are not fully clear.[4]

    • Reaction Conditions: While the inherent substrate control appears to favor the 3α-aryl product, careful optimization of reaction conditions (temperature, solvent, additives) may offer some improvement in selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the this compound core?

A1: Two primary and well-established routes are:

  • From 5-hydroxymethylfurfural (5-HMF): This is a multi-step process that typically involves:

    • Reduction of 5-HMF to afford 2,5-bis(hydroxymethyl)tetrahydrofuran, predominantly in the cis configuration.[2]

    • Conversion of the diol to a ditosylate.[2]

    • Cyclization with a primary amine, such as benzylamine, to form the bicyclic core.[2]

    • Hydrogenolysis of the N-benzyl group to yield the final product.[2] This route is often favored due to potentially higher overall yields.[6]

  • From Adipic Acid: This is a more extended synthesis, involving approximately eight steps, including bromination and cyclization. While it utilizes a different starting material, the longer reaction sequence can affect the overall efficiency and cost.[6]

Q2: What is a typical overall yield for the synthesis starting from 5-HMF?

A2: The overall yield for the four-step process starting from 5-hydroxymethyl-2-furfuraldehyde is reported to be in the range of 43-64%.[2] A scaled-up process demonstrated a strength-corrected overall yield of 53%.[1]

Q3: Are there alternative methods for constructing the 8-oxabicyclo[3.2.1]octane skeleton?

A3: Yes, other methods have been developed, such as a tandem C–H oxidation/oxa-[3][3] Cope rearrangement/aldol reaction of allylic silylethers. This approach is promoted by TEMPO oxoammonium tetrafluoroborate/ZnBr₂ and allows for the efficient construction of the bicyclic system.[7]

Q4: What analytical techniques are used to characterize the intermediates and final product?

A4: Standard analytical techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure and stereochemistry of the bicyclic skeleton.[4][5]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the products.[8]

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess purity.[1]

  • Gas Chromatography (GC): To detect residual solvents, such as acetonitrile, which can be problematic in subsequent steps.[3]

Quantitative Data Summary

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents & SolventsTemperature (°C)Duration (h)Yield (%)Reference
Cyclization Ditosylate, Benzylamine, Acetonitrile80-85 (Reflux)20-24Not specified for this step alone[1]
Hydrogenolysis N-benzyl intermediate, Pearlman's catalyst, EthanolRoom TemperatureNot specified53 (overall)[1]
Stille Coupling Triflate, Arylstannane, Pd[(PPh₃)]₄, DioxaneRefluxOvernightHigh (variable)[5]
Suzuki Coupling Triflate, Boronic acid, Pd(PPh₃)₄, LiCl, Na₂CO₃, DioxaneReflux482 (for one example)[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane [1]

  • Charge a reactor with the ditosylate precursor (1 equivalent) and acetonitrile.

  • To the resulting slurry, add benzylamine (4 equivalents) at room temperature.

  • Heat the slurry to reflux (80-85°C) and monitor the reaction by HPLC until the starting material is consumed (<2%), typically taking 20-24 hours.

  • Cool the reaction mixture to 40-45°C.

  • Add p-toluenesulfonic acid (1 equivalent).

  • Heat the mixture to reflux and distill off approximately half of the acetonitrile.

Protocol 2: Hydrogenolysis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane [1]

  • Combine the N-benzyl intermediate and ethanol with Pearlman's catalyst (palladium hydroxide, 50% water-wet) in a stirred pressure reactor.

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction at room temperature until the reaction is complete as determined by a suitable analytical method (e.g., HPLC or TLC).

  • Filter the catalyst and concentrate the filtrate to obtain the crude product, which can then be isolated as the hydrochloride salt.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_product Final Product 5_HMF 5-Hydroxymethylfurfural Reduction Reduction 5_HMF->Reduction Raney Nickel Tosylation Tosylation Reduction->Tosylation TsCl, Pyridine Cyclization Cyclization (with Benzylamine) Tosylation->Cyclization ACN, Reflux Hydrogenolysis Hydrogenolysis Cyclization->Hydrogenolysis H₂, Pd(OH)₂/C Final_Product This compound Hydrogenolysis->Final_Product

Caption: Synthetic workflow from 5-HMF.

troubleshooting_workflow Start Low Yield in Hydrogenolysis? Check_Side_Product Check for N-ethylated side product Start->Check_Side_Product ACN_Present Is residual Acetonitrile present? Check_Side_Product->ACN_Present Solvent_Exchange Perform rigorous solvent exchange to Ethanol ACN_Present->Solvent_Exchange Yes Other_Issue Investigate other issues (e.g., catalyst activity, H₂ pressure) ACN_Present->Other_Issue No Proceed Proceed with Hydrogenolysis Solvent_Exchange->Proceed

Caption: Troubleshooting N-ethylation side product.

References

Improving the yield and purity of 3-Oxa-8-azabicyclo[3.2.1]octane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane, a critical building block in pharmaceutical development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly tackle specific experimental challenges.

Step 1: Reduction of 5-Hydroxymethylfurfural (5-HMF) to 2,5-Bis(hydroxymethyl)tetrahydrofuran

Question 1: I am experiencing low yields in the Raney nickel-mediated reduction of 5-HMF. What are the potential causes and how can I improve the conversion?

Answer: Low yields in this reduction step can often be attributed to several factors:

  • Catalyst Activity: The activity of Raney nickel is crucial. Ensure you are using a fresh, active batch of the catalyst. The catalyst's activity can diminish over time due to improper storage or handling.

  • Reaction Conditions: Temperature and hydrogen pressure play a significant role. Optimization of these parameters is key. A two-stage process has been shown to be effective, with an initial stage using Raney Cu for selective hydrogenation to 2,5-dihydroxymethylfuran (DHMF), followed by a second stage with Raney Ni for the hydrogenation of DHMF to the desired 2,5-bis(hydroxymethyl)tetrahydrofuran.[1][2]

  • Substrate Concentration: High concentrations of 5-HMF can inhibit the catalyst and decrease the conversion rate due to strong adsorption onto the catalyst surface.[1][2] Consider diluting your reaction mixture.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Insufficient reaction time will naturally lead to lower yields.

Question 2: My Raney nickel catalyst seems to be deactivating quickly. Are there any strategies to mitigate this?

Answer: Catalyst deactivation is a known issue. While in-situ regeneration with acetic acid washing has shown limited success[1][2], a more practical approach for consistent results is to use a fresh batch of catalyst for each reaction or to carefully handle and store the catalyst under inert conditions to prolong its activity. For larger scale reactions, catalyst recycling can be explored, but its effectiveness should be validated for this specific transformation.

Step 2: Tosylation of 2,5-Bis(hydroxymethyl)tetrahydrofuran

Question 3: The tosylation of the diol is incomplete, leading to a mixture of mono- and di-tosylated products. How can I drive the reaction to completion?

Answer: Incomplete tosylation is a common challenge. To favor the formation of the di-tosylated product, consider the following:

  • Stoichiometry: Ensure you are using a sufficient excess of tosyl chloride (TsCl) and the base (e.g., pyridine or triethylamine). A molar ratio of at least 2.2 equivalents of TsCl per equivalent of the diol is recommended.

  • Reaction Temperature: While the reaction is often started at a low temperature (e.g., 0 °C) to control the initial exotherm, allowing the reaction to slowly warm to room temperature and stirring for an extended period (monitoring by TLC) can help drive it to completion.

  • Purity of Reagents: The purity of the diol, tosyl chloride, and the solvent is critical. Water contamination can hydrolyze the tosyl chloride, reducing its effective concentration. Ensure all reagents and glassware are thoroughly dried.

Step 3: Cyclization with Benzylamine

Question 4: The yield of the cyclization reaction to form N-benzyl-3-Oxa-8-azabicyclo[3.2.1]octane is consistently low. What are the key parameters to optimize?

Answer: The efficiency of this intramolecular cyclization is highly dependent on the reaction conditions. Here are key areas to focus on for optimization:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are often effective for this type of nucleophilic substitution.

  • Base Selection: A suitable base is required to neutralize the p-toluenesulfonic acid generated during the reaction. Using an excess of benzylamine can serve as both the reactant and the base.

  • Temperature and Reaction Time: Refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate. Monitor the disappearance of the starting di-tosylate by TLC to determine the optimal reaction time and avoid potential side reactions from prolonged heating.

  • Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization, which can be a competing side reaction.

Question 5: I am observing the formation of significant byproducts during the benzylamine cyclization. What are these likely to be and how can I minimize them?

Answer: A common byproduct is the formation of oligomers or polymers through intermolecular reactions between the di-tosylate and benzylamine. To minimize this:

  • High Dilution: As mentioned, performing the reaction under high dilution conditions favors the desired intramolecular cyclization.

  • Slow Addition: Adding the di-tosylate solution slowly to a solution of benzylamine can also help to maintain a low concentration of the di-tosylate and reduce the likelihood of intermolecular reactions.

Step 4: Hydrogenolysis of N-benzyl-3-Oxa-8-azabicyclo[3.2.1]octane

Question 6: During the final hydrogenolysis step to remove the N-benzyl group, I am getting a low yield of the desired product and observing some side products. What could be going wrong?

Answer: Low yields and side product formation during hydrogenolysis can be due to several factors:

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon or Pearlman's catalyst) can be poisoned by impurities in the starting material or the solvent. Ensure your N-benzyl-3-Oxa-8-azabicyclo[3.2.1]octane is of high purity before this step.

  • Side Reactions: N-ethylation of the product has been observed as a side reaction, particularly when using ethanol as a solvent at scale. This can depress the overall yield.

  • Incomplete Reaction: Ensure adequate hydrogen pressure and sufficient reaction time for the complete removal of the benzyl group. Monitoring the reaction by TLC or LC-MS is crucial.

  • Catalyst Activity: Use a fresh and active catalyst. The efficiency of the hydrogenolysis is highly dependent on the catalyst's performance.

Quantitative Data Summary

The following tables summarize quantitative data reported for the synthesis of this compound and related intermediates.

Table 1: Reported Yields for the Synthesis of this compound Hydrochloride

StepStarting MaterialProductReagents and ConditionsOverall Yield (%)Reference
1-45-Hydroxymethyl-2-furfuraldehydeThis compound hydrochloride1. Raney nickel reduction 2. Tosylation 3. Cyclization with benzylamine 4. Hydrogenolysis with Pearlman's catalyst43-64[3]

Table 2: Optimization of One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol

CatalystTemperature (°C)H₂ Pressure (MPa)NH₃ Pressure (MPa)Time (h)Conversion (%)Yield (%)Reference
Pt/NiCuAlOx2000.50.46-1610058[3]

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran from 5-Hydroxymethylfurfural
  • Setup: In a high-pressure reactor, charge 5-hydroxymethylfurfural (1.0 eq) and a suitable solvent (e.g., water or a THF/water mixture).

  • Catalyst Addition: Add Raney nickel (typically 10-20 wt% of the starting material) to the reactor under an inert atmosphere.

  • Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the reaction temperature (e.g., 80-120 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor the hydrogen uptake. The reaction progress can also be monitored by taking aliquots and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2,5-bis(hydroxymethyl)tetrahydrofuran, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of 2,5-Bis(tosyloxymethyl)tetrahydrofuran
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,5-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in anhydrous pyridine or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-benzyl-3-Oxa-8-azabicyclo[3.2.1]octane
  • Setup: In a round-bottom flask, dissolve 2,5-bis(tosyloxymethyl)tetrahydrofuran (1.0 eq) in a suitable solvent such as acetonitrile.

  • Reagent Addition: Add benzylamine (3-4 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove excess benzylamine and salts.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of this compound Hydrochloride
  • Setup: In a hydrogenation vessel, dissolve N-benzyl-3-Oxa-8-azabicyclo[3.2.1]octane (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Add Pearlman's catalyst (palladium hydroxide on carbon, typically 5-10 mol%) to the solution.

  • Reaction: Purge the vessel with hydrogen and then pressurize with hydrogen gas (e.g., 3-5 bar). Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully filter the reaction mixture through celite to remove the catalyst.

  • Salt Formation: Add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to the filtrate to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow_synthesis cluster_reduction Step 1: Reduction cluster_tosylation Step 2: Tosylation cluster_cyclization Step 3: Cyclization cluster_hydrogenolysis Step 4: Hydrogenolysis start_reduction 5-HMF process_reduction Raney Ni, H2 start_reduction->process_reduction end_reduction 2,5-Bis(hydroxymethyl) tetrahydrofuran process_reduction->end_reduction start_tosylation 2,5-Bis(hydroxymethyl) tetrahydrofuran process_tosylation TsCl, Pyridine start_tosylation->process_tosylation end_tosylation 2,5-Bis(tosyloxymethyl) tetrahydrofuran process_tosylation->end_tosylation start_cyclization 2,5-Bis(tosyloxymethyl) tetrahydrofuran process_cyclization Benzylamine start_cyclization->process_cyclization end_cyclization N-benzyl-3-Oxa-8-azabicyclo [3.2.1]octane process_cyclization->end_cyclization start_hydrogenolysis N-benzyl-3-Oxa-8-azabicyclo [3.2.1]octane process_hydrogenolysis H2, Pd(OH)2/C start_hydrogenolysis->process_hydrogenolysis end_hydrogenolysis 3-Oxa-8-azabicyclo [3.2.1]octane process_hydrogenolysis->end_hydrogenolysis

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield or Purity Issue Identified check_reagents Verify Purity and Quality of Starting Materials & Reagents start->check_reagents review_conditions Review Reaction Conditions: - Temperature - Time - Concentration check_reagents->review_conditions analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No modify_conditions Modify Reaction Conditions: - Adjust Stoichiometry - Change Solvent/Catalyst - Alter Temperature/Time side_products->modify_conditions Yes optimize_purification Optimize Purification Method incomplete_rxn->optimize_purification No incomplete_rxn->modify_conditions Yes end Improved Yield and Purity optimize_purification->end modify_conditions->end

Caption: General troubleshooting workflow for synthesis optimization.

References

Troubleshooting common side reactions in 3-Oxa-8-azabicyclo[3.2.1]octane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and modification of this important bicyclic heterocycle, a core structure in numerous biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What is the this compound scaffold and why is it important?

The this compound is a bicyclic heterocyclic compound. Its rigid structure makes it a valuable scaffold in medicinal chemistry for the synthesis of therapeutic agents, particularly those targeting the central nervous system. It is a key building block for drug candidates like monoamine reuptake inhibitors and serves as an analog to tropane alkaloids, which have a wide range of pharmacological activities.

Q2: What are the common synthetic routes to the this compound core?

Several synthetic strategies exist. A common and efficient method involves the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia over a catalyst. Another approach starts from 5-hydroxymethylfurfural (5-HMF), proceeding through reduction, tosylation, cyclization with an amine (like benzylamine), followed by hydrogenolysis to remove the benzyl group. More complex, multi-step syntheses starting from materials like adipic acid have also been reported.

Q3: What are the primary reactive sites on the this compound core?

The secondary amine at the 8-position is the most common site for functionalization, typically through N-alkylation or N-acylation reactions. The carbon backbone can also be modified, though this often requires more complex synthetic strategies starting from functionalized precursors.

Q4: Are there any specific safety precautions to consider when working with this scaffold?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Specific hazards will depend on the reagents used in a given reaction. For example, N-alkylation reactions may involve strong bases like sodium hydride (NaH), which is moisture-sensitive and flammable. Always consult the Safety Data Sheet (SDS) for all chemicals used in your procedure.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the functionalization of the this compound core.

Issue 1: Over-alkylation during N-alkylation Reactions

Question: During the N-alkylation of this compound, I am observing a significant amount of a byproduct with a higher molecular weight, likely the quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt is a common side reaction caused by the dialkylation of the nitrogen atom. The mono-alkylated product can sometimes be more nucleophilic than the starting secondary amine, leading to a second, rapid alkylation.

Potential Causes & Solutions:

CauseRecommended SolutionJustification
Excess Alkylating Agent Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.A large excess of the alkylating agent drives the reaction equilibrium towards the thermodynamically stable quaternary salt.
Rapid Addition of Reagent Employ slow, dropwise addition of the alkylating agent to the reaction mixture.This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can provide the activation energy needed for the second alkylation step to occur.
High Reactivity of Product Consider using a less reactive alkylating agent (e.g., bromide instead of iodide) if feasible for your synthesis.This can help temper the reaction rate and reduce the likelihood of the second alkylation.

digraph "N-Alkylation_Side_Reaction" {
graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes Start [label="this compound\n(Secondary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="+ R-X\n(Alkyl Halide)\n+ Base", shape=plaintext, fontcolor="#202124"]; Product [label="Desired Product\n(Tertiary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Side Product\n(Quaternary Ammonium Salt)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reagent2 [label="+ R-X", shape=plaintext, fontcolor="#202124"];

// Edges Start -> Reagent [style=invis]; Reagent -> Product [label="Mono-alkylation\n(Desired Pathway)", color="#34A853"]; Product -> Reagent2 [style=invis]; Reagent2 -> SideProduct [label="Di-alkylation\n(Side Reaction)", color="#EA4335"];

// Invisible edges for alignment subgraph { rank = same; Start; Reagent; } subgraph { rank = same; Product; Reagent2; } }


#### **Issue 2: Ring Opening or Fragmentation**

**Question:** My reaction is resulting in a complex mixture of products, and mass spectrometry suggests fragmentation of the bicyclic core. What could be causing this?

**Answer:** The this compound ring system, while generally stable, can undergo fragmentation or rearrangement under certain conditions, particularly those involving strong bases, high heat, or specific catalytic processes.

**Potential Causes & Solutions:**

| Cause | Recommended Solution | Justification |
| :--- | :--- | :--- |
| **Hofmann Elimination** | Avoid using harsh, non-hindered bases at high temperatures, especially if a quaternary ammonium salt has formed. | Quaternary ammonium salts of cyclic amines can undergo Hofmann elimination upon heating with a strong base, leading to ring opening. |
| **Lewis Acid Instability** | Use milder Lewis acids or screen a variety of acids if one is required for your transformation. | Strong Lewis acids can coordinate to the ether oxygen or the amine, potentially catalyzing a ring-opening or rearrangement pathway. |
| **Reductive Cleavage** | Be cautious with certain reducing agents, particularly under harsh conditions (e.g., high-pressure hydrogenation with specific catalysts). | While common for deprotection (e.g., hydrogenolysis of an N-benzyl group), some conditions can lead to cleavage of the C-O or C-N bonds within the ring. |




```dot
digraph "Troubleshooting_Workflow_Low_Yield" {
  graph [splines=true, overlap=false, bgcolor="#FFFFFF"];
  node [shape=box, style="filled", fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

  // Nodes
  A [label="Low or No Product Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
  B [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, NMR)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
  C [label="Mostly Starting Material?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
  D [label="Complex Mixture / Byproducts?", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
  E [label="Check Reaction Conditions:\n- Temperature too low?\n- Reaction time too short?\n- Ineffective base/catalyst?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  F [label="Check Reagent Quality:\n- Degraded starting material?\n- Impure alkylating agent?\n- Anhydrous conditions met?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  G [label="Identify Side Reactions:\n- Over-alkylation?\n- Ring opening?\n- Epimerization?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  H [label="Optimize Purification:\n- Different chromatography?\n- Recrystallization?", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  I [label="Adjust Conditions:\nIncrease Temp/Time, Change Base", fillcolor="#34A853", fontcolor="#FFFFFF"];
  J [label="Use Fresh/Purified Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"];
  K [label="Modify Protocol to Minimize\nIdentified Side Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

  // Edges
  A -> B [color="#5F6368"];
  B -> C [label="Analyze Composition", color="#5F6368"];
  B -> D [color="#5F6368"];
  C -> E [label="Yes", color="#34A853"];
  C -> F [label="Yes", color="#34A853"];
  D -> G [label="Yes", color="#EA4335"];
  D -> H [label="If target is present", color="#FBBC05"];
  E -> I [color="#5F6368"];
  F -> J [color="#5F6368"];
  G -> K [color="#5F6368"];
}

Caption: Troubleshooting workflow for low product yield.

Issue 3: Poor Stereoselectivity or Epimerization

Question: My reaction is producing a mixture of diastereomers, and purification is difficult. How can I improve the stereoselectivity?

Answer: The rigid, bicyclic nature of the this compound scaffold imparts significant steric hindrance that can be exploited to control stereoselectivity. However, epimerization at labile centers can also be a challenge.

Potential Causes & Solutions:

CauseRecommended SolutionJustification
Lack of Stereocontrol Use a bulky directing group or a chiral auxiliary to block one face of the molecule from attack.Steric hindrance will favor the approach of the reagent from the less hindered face, leading to a single major diastereomer.
Epimerization If a stereocenter is adjacent to a carbonyl or other activating group, use a non-basic or sterically hindered base and low temperatures.Protons alpha to a carbonyl are acidic and can be removed by a base, leading to a planar enolate intermediate. Re-protonation can occur from either face, scrambling the stereocenter.
Thermodynamic vs. Kinetic Control Run the reaction at a low temperature to favor the kinetically formed product. For the thermodynamically favored product, higher temperatures or longer reaction times may be necessary.The kinetic product is formed faster, while the thermodynamic product is the more stable isomer. The energy landscape of your reaction will determine which is favored under given conditions.
Difficult Separation If a mixture is unavoidable, consider derivatization to facilitate separation. For example, converting alcohols to esters can sometimes improve chromatographic resolution. Recrystallization can also be highly effective for separating diastereomers.Altering the physical properties of the diastereomers can make their separation by physical means (chromatography, crystallization) more feasible.

Key Experimental Protocols

Protocol 1: General N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the title compound using an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely ground

  • Anhydrous Acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Standard workup and purification reagents (water, brine, organic solvent for extraction, drying agent, silica gel).

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous ACN or DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture over 5-10 minutes.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Filter off the inorganic solids and concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Boc Protection

A protecting group strategy is often essential to prevent unwanted side reactions at the nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a common choice.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃, 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protecting_Group_Workflow Start Reactive Scaffold (e.g., Secondary Amine) Protect Step 1: Protect (e.g., Add Boc Group) Start->Protect Protected Protected Scaffold (Amine is now a Carbamate) Protect->Protected React Step 2: Perform Reaction on another part of molecule Protected->React Reacted Functionalized & Protected Scaffold React->Reacted Deprotect Step 3: Deprotect (e.g., Add Acid like TFA) Reacted->Deprotect Final Final Product (Amine is restored) Deprotect->Final

Caption: A typical protecting group strategy workflow.

Optimization of reaction conditions for preparing 3-Oxa-8-azabicyclo[3.2.1]octane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete cyclization.Optimize reaction temperature and time. For instance, in certain [3+2] cycloadditions, increasing the temperature from 100°C to 150°C can significantly improve the yield.[1] Consider using a different catalyst or solvent system. For one-pot aminocyclization of 2,5-tetrahydrofurandimethanol, optimized conditions were found to be 200°C with a Pt/NiCuAlOx catalyst.[2]
Side reactions, such as intramolecular lactamization.In Stille cross-coupling reactions, the formation of a lactam byproduct has been observed.[3] Adjusting the stoichiometry of reagents or the reaction temperature may minimize this.
Poor quality of starting materials.Ensure the purity of starting materials like 5-hydroxymethylfurfural (5-HMF) or adipic acid through appropriate purification techniques before use.[4]
Inefficient catalyst activity.For hydrogenolysis steps, ensure the catalyst (e.g., Pearlman's catalyst) is fresh and active.[2] Consider using a different catalyst system, such as Ru(OH)x/Al2O3 for N-alkylation reactions.[2]
Formation of Multiple Products/Diastereomers Lack of stereocontrol in the reaction.Employ chiral auxiliaries or catalysts to achieve enantioselective synthesis.[5] For reductions, the choice of reducing agent can influence diastereoselectivity. For example, samarium iodide reduction can lead to a mix of diastereomers.[3]
Complex reaction mixture from certain coupling methods.Suzuki coupling conditions have been reported to sometimes yield complex reaction mixtures. In such cases, Stille cross-coupling protocols have been shown to provide higher yields of the desired product.[3]
Difficulty in Product Purification Similar polarity of product and byproducts.Utilize column chromatography with a carefully selected solvent gradient. Sometimes, derivatization of the product to alter its polarity can aid in separation.
Product instability.Isolate the product as a more stable salt, such as the hydrochloride salt, which can be achieved by treatment with HCl in a suitable solvent like 2-propanol.[2]
Inconsistent Reaction Outcomes Sensitivity to reaction conditions.Maintain strict control over reaction parameters such as temperature, pressure, and atmosphere (e.g., using an inert atmosphere for moisture-sensitive reagents).
Variability in reagent quality.Source reagents from a reliable supplier and verify their purity before use.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the this compound core?

A1: Two primary routes are commonly employed:

  • From 5-hydroxymethylfurfural (5-HMF): This multi-step process typically involves reduction of 5-HMF, tosylation, cyclization with an amine (like benzylamine), and subsequent deprotection (e.g., hydrogenolysis). This route is often favored for its potential for higher overall yields.[4]

  • Intramolecular Cyclization: Another approach involves the cyclization of appropriately substituted precursors. For example, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia has been developed.[2] Other methods include aza-Prins cyclization and tandem C-H oxidation/oxa-[1][1] Cope rearrangement/aldol cyclization.[5][6]

Q2: How can I improve the yield of the cyclization step?

A2: Optimizing the reaction conditions is key. This includes:

  • Temperature: For thermally driven cycloadditions, increasing the temperature can be beneficial. A study on a [3+2] cycloaddition showed a significant yield increase when the temperature was raised from 100°C to 150°C.[1]

  • Catalyst: The choice of catalyst is crucial. For instance, a Pt/NiCuAlOx catalyst was found to be effective for one-pot aminocyclization.[2]

  • Solvent: The solvent can influence reaction rates and selectivity. Experiment with different solvents to find the optimal one for your specific reaction.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time to maximize product formation and minimize byproduct formation.

Q3: What are the best practices for purifying this compound derivatives?

A3: Purification can be challenging due to the polarity of the molecule.

  • Column Chromatography: This is a standard method. Careful selection of the stationary phase (e.g., silica gel) and a suitable eluent system is necessary.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method. Often, converting the final product to its hydrochloride salt can facilitate crystallization and improve stability.[2]

  • Solvent Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles. Adjusting the pH can be used to move the amine product between aqueous and organic phases.

Q4: How can I achieve stereoselective synthesis of a specific diastereomer?

A4: Achieving stereoselectivity is a common challenge.

  • Chiral Starting Materials: Utilize enantiomerically pure starting materials (chiral pool synthesis).[7]

  • Chiral Auxiliaries and Catalysts: Employ chiral auxiliaries that can be removed after the reaction or use asymmetric catalysis to control the stereochemical outcome.[5]

  • Desymmetrization: Start with an achiral meso compound and use a chiral reagent to selectively react with one of two enantiotopic functional groups.[5][8]

Experimental Protocols

General Protocol for Synthesis via 5-Hydroxymethylfurfural (5-HMF)

This is a generalized procedure based on common synthetic strategies.[2][4] Specific conditions may need to be optimized for different derivatives.

  • Reduction of 5-HMF: 5-HMF is reduced to 2,5-bis(hydroxymethyl)tetrahydrofuran. This can be achieved using a reducing agent like Raney nickel under a hydrogen atmosphere.

  • Tosylation: The resulting diol is converted to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Cyclization: The ditosylate is then cyclized with a primary amine, such as benzylamine, to form the N-benzyl protected this compound derivative.

  • Deprotection (Hydrogenolysis): The N-benzyl group is removed via hydrogenolysis using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere to yield the final this compound.

  • Salt Formation: The final product can be isolated as the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like 2-propanol or heptane.[2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start 5-Hydroxymethylfurfural (5-HMF) reduction Reduction (e.g., Raney Ni, H₂) start->reduction Step 1 tosylation Tosylation (TsCl, Pyridine) reduction->tosylation Step 2 cyclization Cyclization (Benzylamine) tosylation->cyclization Step 3 deprotection Deprotection (Hydrogenolysis, Pd(OH)₂/C) cyclization->deprotection Step 4 end_product This compound deprotection->end_product

Caption: Synthetic workflow from 5-HMF.

troubleshooting_logic start Low Product Yield cause1 Incomplete Cyclization? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Starting Material? start->cause3 solution1 Optimize Temp. & Time Change Catalyst/Solvent cause1->solution1 Yes solution2 Adjust Stoichiometry Modify Temperature cause2->solution2 Yes solution3 Purify Starting Materials cause3->solution3 Yes

Caption: Troubleshooting low product yield.

References

Technical Support Center: Stereoselective Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the 3-Oxa-8-azabicyclo[3.2.1]octane scaffold and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereoselectivity in the synthesis of this compound derivatives?

A1: The main strategies can be broadly categorized into three approaches:

  • Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials to transfer chirality to the final product. For instance, glycals can be used to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes.[1]

  • Asymmetric Catalysis: This approach employs chiral catalysts to induce stereoselectivity from achiral or racemic starting materials. Common examples include rhodium(II) and gold(I) catalyzed reactions.[1][2]

  • Diastereoselective Reactions: These reactions create new stereocenters with a preference for one diastereomer over others. Cycloaddition reactions, such as [3+2], [4+3], and [5+2] cycloadditions, are powerful tools in this regard.[3][4][5]

Q2: How can I improve the diastereoselectivity of my [3+2] cycloaddition reaction to form the bicyclic core?

A2: Low diastereoselectivity in [3+2] cycloadditions can often be addressed by:

  • Choice of Catalyst: The ligand on the metal catalyst can significantly influence stereochemical outcomes. For example, dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh2(S-TCPTTL)4, has been used for enantioselective 1,3-dipolar cycloadditions.[2]

  • Solvent and Temperature: Optimizing the reaction solvent and temperature can impact the transition state energies, thereby favoring the formation of one diastereomer.

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as Oppolzer's sultam, can effectively control the stereochemistry of the cycloaddition.[3]

  • Nature of the Dipolarophile: The steric and electronic properties of the dipolarophile can influence the facial selectivity of the cycloaddition.

Q3: My intramolecular cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in intramolecular cyclizations often depends on:

  • Directing Groups: The presence and strategic placement of directing groups on the substrate can pre-organize the molecule for the desired cyclization pathway.

  • Reaction Conditions: The choice of catalyst, temperature, and solvent can influence which reactive site is favored. For instance, gold(I)-catalyzed tandem reactions have shown high efficiency and selectivity.[1]

  • Substrate Conformation: Modifying the substrate to favor a conformation that leads to the desired product can be an effective strategy.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Catalysis
Potential Cause Troubleshooting Step
Suboptimal Catalyst/Ligand Screen a variety of chiral ligands for the metal catalyst. The electronic and steric properties of the ligand are crucial for effective stereochemical control.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little may result in a slow and unselective reaction, while too much can sometimes lead to side reactions.
Presence of Impurities Ensure all starting materials and solvents are of high purity. Impurities can poison the catalyst or interfere with the catalytic cycle.
Non-ideal Reaction Temperature Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although reaction times may be longer.
Problem 2: Poor Yield in Multi-step Synthesis
Potential Cause Troubleshooting Step
Inefficient Key Step Identify the lowest-yielding step in the sequence and focus on its optimization. This could involve changing reagents, catalysts, or reaction conditions.
Product Decomposition Ensure appropriate work-up and purification procedures are used. The target molecule may be sensitive to acid, base, or chromatography conditions.
Side Reactions Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. Understanding the side reactions can provide clues for their suppression.
Incorrect Stoichiometry Carefully check the stoichiometry of all reagents.

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is based on the synthesis of an endo-6-aryl-8-oxabicyclo[3.2.1]oct-3-en-2-one derivative.[2]

  • Preparation of the Carbonyl Ylide Precursor: An α-diazo-β-ketoester is synthesized from the corresponding β-ketoester and a diazo transfer reagent.

  • Cycloaddition Reaction:

    • To a solution of the phenylacetylene derivative (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at room temperature, add the chiral rhodium catalyst Rh2(S-TCPTTL)4 (1 mol %).

    • Slowly add a solution of the α-diazo-β-ketoester (1.0 equivalent) in the same solvent over a period of several hours using a syringe pump.

    • Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

Data Presentation: Comparison of Stereoselective Strategies

Strategy Key Reaction Stereocontrol Element Typical Yield Typical Stereoselectivity Reference
Asymmetric Catalysis1,3-Dipolar CycloadditionChiral Rhodium CatalystHighUp to 97% ee[2]
Chiral Pool SynthesisTandem 1,3-Acyloxy Migration/Ferrier RearrangementChiral GlycalHighComplete Diastereoselectivity[1]
Diastereoselective Synthesis[3+2] Cycloaddition CascadeSubstrate Control71-75%Single Diastereomer[4]
Diastereoselective Synthesis[5+2] Pyrone-Alkene CycloadditionChiral Sulfinyl GroupGoodExcellent Diastereodifferentiation[5]

Visualizations

Logical Workflow for Troubleshooting Low Diastereoselectivity

troubleshooting_workflow start Low Diastereoselectivity Observed catalyst Modify Catalyst/Ligand start->catalyst conditions Optimize Reaction Conditions (Solvent, Temperature) start->conditions auxiliary Introduce/Change Chiral Auxiliary start->auxiliary dipolarophile Modify Dipolarophile Structure start->dipolarophile end Improved Diastereoselectivity catalyst->end conditions->end auxiliary->end dipolarophile->end

Caption: Troubleshooting flowchart for low diastereoselectivity.

General Strategies for Stereoselective Synthesis

synthesis_strategies main Stereoselective Synthesis of This compound chiral_pool Chiral Pool Synthesis main->chiral_pool asymmetric_catalysis Asymmetric Catalysis main->asymmetric_catalysis diastereoselective Diastereoselective Reactions main->diastereoselective sub_chiral e.g., from Glycals chiral_pool->sub_chiral sub_asymmetric e.g., Rh(II) or Au(I) catalysts asymmetric_catalysis->sub_asymmetric sub_diastereoselective e.g., Cycloadditions diastereoselective->sub_diastereoselective

Caption: Overview of major synthetic strategies.

Experimental Workflow for Catalytic Cycloaddition

experimental_workflow start Start step1 Prepare Carbonyl Ylide Precursor start->step1 step2 Set up Reaction: Dipolarophile + Chiral Catalyst step1->step2 step3 Slow Addition of Precursor step2->step3 step4 Monitor Reaction (TLC) step3->step4 step5 Work-up and Concentration step4->step5 step6 Purification (Column Chromatography) step5->step6 end Isolated Product step6->end

Caption: Step-by-step experimental workflow.

References

Technical Support Center: Resolving Diastereomers of Substituted 3-Oxa-8-azabicyclo[3.2.1]octanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of diastereomers of substituted 3-Oxa-8-azabicyclo[3.2.1]octanes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of resolving diastereomers of substituted 3-Oxa-8-azabicyclo[3.2.1]octanes, covering both diastereomeric salt crystallization and chromatographic separation methods.

Diastereomeric Salt Crystallization

Issue 1: No crystal formation upon addition of the chiral resolving agent.

  • Possible Cause:

    • Solvent system is too solubilizing: The diastereomeric salts may be too soluble in the chosen solvent to crystallize.

    • Incorrect stoichiometry: The molar ratio of the racemic mixture to the chiral resolving agent may not be optimal.

    • Concentration is too low: The concentration of the diastereomeric salt in the solution is below the supersaturation point.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents with varying polarities. Often, a mixture of a good solvent and a poor solvent (anti-solvent) can induce crystallization.

    • Vary Stoichiometry: While a 1:1 molar ratio is a common starting point, try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[1]

    • Increase Concentration: Carefully concentrate the solution by slow evaporation of the solvent.

    • Induce Crystallization:

      • Seeding: If available, add a seed crystal of the desired diastereomeric salt.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface.

      • Cooling: Slowly cool the solution. Be aware that rapid cooling can sometimes lead to the precipitation of both diastereomers.

Issue 2: Oily precipitate or amorphous solid forms instead of crystals.

  • Possible Cause:

    • Supersaturation is too high: The solution is too concentrated, leading to rapid precipitation rather than ordered crystal growth.

    • Presence of impurities: Impurities can inhibit crystal lattice formation.

    • Inappropriate solvent: The solvent may not be suitable for crystallization of the specific diastereomeric salt.

  • Troubleshooting Steps:

    • Dilution and Re-heating: Add a small amount of the solvent to dissolve the precipitate upon gentle heating, then allow it to cool slowly.

    • Purify the Racemic Mixture: Ensure the starting racemic mixture is of high purity through techniques like flash chromatography or recrystallization.

    • Solvent System Optimization: Screen different solvents or solvent mixtures. Sometimes, a solvent that promotes slower crystal growth is more effective.

Issue 3: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Possible Cause:

    • Co-crystallization: Both diastereomers are crystallizing out of solution.

    • Thermodynamic vs. Kinetic Control: The crystallization conditions may favor the less selective thermodynamic product. Shorter crystallization times can sometimes favor the kinetically preferred, purer diastereomer.[1]

    • Inadequate resolving agent: The chosen chiral resolving agent may not provide sufficient discrimination between the enantiomers.

  • Troubleshooting Steps:

    • Recrystallization: Recrystallize the obtained solid. This process often significantly enhances the diastereomeric purity.

    • Optimize Crystallization Time and Temperature: Investigate the effect of varying the crystallization time and temperature. Rapid filtration after a short crystallization period can sometimes yield a purer product, albeit with a lower yield.[1]

    • Screen Chiral Resolving Agents: Test different chiral resolving agents (e.g., various tartaric acid derivatives, mandelic acid, camphorsulfonic acid).

    • Monitor Mother Liquor: Analyze the diastereomeric ratio in the mother liquor to understand the efficiency of the resolution.

Chromatographic Separation (HPLC/SFC)

Issue 4: Poor or no separation of diastereomers on a chiral column.

  • Possible Cause:

    • Inappropriate chiral stationary phase (CSP): The selected CSP does not provide adequate chiral recognition for the target diastereomers.

    • Incorrect mobile phase composition: The mobile phase may be too strong or too weak, or the modifier/additive may be unsuitable.

    • Sub-optimal temperature: Temperature can significantly influence chiral separations.

  • Troubleshooting Steps:

    • Screen Different CSPs: Test a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

    • Mobile Phase Optimization:

      • Normal Phase/SFC: Vary the type and percentage of the alcohol modifier (e.g., methanol, ethanol, isopropanol). Additives like diethylamine (DEA) for basic compounds can be beneficial.

      • Reverse Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to water/buffer. Modify the pH of the aqueous phase.

    • Temperature Screening: Evaluate the separation at different temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution.

Issue 5: Peak tailing or broad peaks.

  • Possible Cause:

    • Secondary interactions: Unwanted interactions between the analyte and the stationary phase.

    • Column overload: Injecting too much sample.

    • Poor sample solubility in the mobile phase: The sample may be precipitating on the column.

  • Troubleshooting Steps:

    • Use Additives: For basic compounds like the 3-Oxa-8-azabicyclo[3.2.1]octane core, adding a small amount of a basic modifier (e.g., 0.1% DEA) to the mobile phase can reduce peak tailing.

    • Reduce Sample Concentration/Injection Volume: Perform a loading study to determine the optimal sample concentration and injection volume.

    • Ensure Sample Solubility: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase.

Issue 6: Irreproducible retention times.

  • Possible Cause:

    • Column equilibration: The column may not be fully equilibrated with the mobile phase.

    • Mobile phase instability: The mobile phase composition may be changing over time.

    • Temperature fluctuations: Inconsistent column temperature.

  • Troubleshooting Steps:

    • Thorough Column Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily.

    • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving diastereomers of substituted 3-Oxa-8-azabicyclo[3.2.1]octanes?

A1: The two primary methods are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]

  • Chiral Chromatography: This involves the use of High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). The diastereomers interact differently with the CSP, leading to different retention times and thus, separation.

Q2: Which chiral resolving acids are typically used for the crystallization of bicyclic amines like 3-Oxa-8-azabicyclo[3.2.1]octanes?

A2: Commonly used chiral resolving agents for amines include:

  • (+)- or (-)-Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid)[3]

  • (R)- or (S)-Mandelic acid

  • (1R)- or (1S)-(-)-Camphor-10-sulfonic acid

The choice of the resolving agent is often empirical and may require screening to find the most effective one for a specific substituted this compound.

Q3: How do I choose the right solvent for diastereomeric salt crystallization?

A3: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. One salt should be sparingly soluble, while the other remains in solution. A screening of various solvents (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or anti-solvents like hexanes) is typically necessary to identify the optimal solvent system.

Q4: Can I use non-chiral chromatography to separate diastereomers?

A4: Yes, since diastereomers have different physical and chemical properties, they can often be separated using standard achiral chromatography techniques like flash chromatography on silica gel or reverse-phase HPLC.[4] The success of this approach depends on the structural differences between the diastereomers. For closely related diastereomers, chiral chromatography may still be necessary.

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for chiral separations?

A5: SFC offers several advantages for chiral separations, including:

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates.

  • Reduced solvent consumption: SFC primarily uses compressed CO2, which is more environmentally friendly and cost-effective than organic solvents.

  • Orthogonal selectivity: SFC can sometimes provide different selectivity compared to HPLC, making it a valuable alternative when HPLC methods fail.

Quantitative Data

Table 1: Representative Solubility of Diastereomeric Salts of (R)- and (S)-Mandelic Acid with Various Amines in Water.

Note: This data is for illustrative purposes to show the differences in solubility between diastereomeric salts. Actual values for substituted 3-Oxa-8-azabicyclo[3.2.1]octanes will vary and require experimental determination.

Chiral Amine CounterionSolubility of (R)-Mandelate Salt (g/L)Solubility of (S)-Mandelate Salt (g/L)
(R/S)-phenylethylamine4.9 ± 1.19.3 ± 0.9
(R/S)-phenylglycinol19.5 ± 2.532.5 ± 3.4
(R/S)-methylbenzylamine12.1 ± 1.520.7 ± 2.1

(Data adapted from a study on mandelic acid resolution, illustrating the principle of differential solubility.)[5]

Table 2: Example Chiral SFC Screening Conditions.

ParameterCondition
Columns Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC
Mobile Phase CO2 / Methanol (with 0.1% DEA)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 220 nm

(These are typical starting conditions for screening. The optimal conditions will need to be determined experimentally for each specific compound.)

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using (+)-Tartaric Acid
  • Dissolution: Dissolve the racemic substituted this compound (1.0 eq.) in a suitable solvent (e.g., ethanol) at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq.) in the minimum amount of the same warm solvent. Add the tartaric acid solution dropwise to the solution of the racemic amine with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, attempt to induce crystallization by seeding or scratching. The formation of a precipitate should be observed.

  • Aging: Let the mixture stand at room temperature or in a refrigerator (e.g., 4°C) for a period of time (e.g., 12-24 hours) to allow for complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) using a suitable analytical method, such as chiral HPLC or NMR spectroscopy.

  • Liberation of the Free Amine: Suspend the diastereomerically enriched salt in water and adjust the pH to >10 with a base (e.g., NaOH). Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Protocol 2: Analytical Chiral SFC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H column (250 x 4.6 mm).

  • Mobile Phase Preparation: Use supercritical CO2 as the main mobile phase component and a polar organic modifier, typically methanol with 0.1% diethylamine (DEA) for basic analytes.

  • Initial Screening Conditions:

    • Set the column temperature to 35°C.

    • Set the back pressure regulator to 150 bar.

    • Use a flow rate of 3 mL/min.

    • Run a gradient of 5% to 50% methanol (with 0.1% DEA) in CO2 over 10 minutes.

  • Optimization:

    • If no separation is observed, try a different column (e.g., Chiralpak AD-H, IC).

    • If partial separation is seen, optimize the separation by running an isocratic mobile phase composition based on the gradient result.

    • Vary the modifier (e.g., ethanol, isopropanol) and the temperature to improve resolution.

Visualizations

Experimental_Workflow_Diastereomeric_Resolution cluster_crystallization Diastereomeric Salt Crystallization racemic_mixture Racemic 3-Oxa-8-azabicyclo- [3.2.1]octane Derivative dissolve Dissolve in Optimal Solvent racemic_mixture->dissolve chiral_acid Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_acid->dissolve mix Mix and Cool Slowly dissolve->mix crystallization Fractional Crystallization mix->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor liberation1 Liberate Free Amine (Base Treatment) less_soluble_salt->liberation1 liberation2 Liberate Free Amine (Base Treatment) mother_liquor->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for diastereomeric salt crystallization.

Logical_Relationship_Troubleshooting_Chromatography cluster_causes Potential Causes cluster_solutions Solutions problem Poor/No Separation cause1 Inappropriate CSP problem->cause1 cause2 Sub-optimal Mobile Phase problem->cause2 cause3 Incorrect Temperature problem->cause3 solution1 Screen Different Chiral Columns cause1->solution1 solution2 Optimize Modifier/Additive & Gradient/Isocratic cause2->solution2 solution3 Vary Column Temperature cause3->solution3

Caption: Troubleshooting logic for chiral chromatography.

References

Minimizing byproduct formation during the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their synthetic experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of the this compound core structure.

FAQ 1: Diastereomer Formation in the Synthesis of 3-Aryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters

Question: During the reduction of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, I am observing the formation of multiple diastereomers. How can I selectively synthesize the desired 2β-carbomethoxy-3α-aryl diastereomer?

Answer: The stereochemical outcome of the reduction is highly dependent on the reducing agent employed. The formation of different diastereomers is a common issue in this synthesis.

  • For the desired 2β-carbomethoxy-3α-aryl diastereomer: The use of samarium iodide (SmI₂) in a protic solvent is the recommended method.[1][2] This approach predominantly yields the desired boat-configured 2β-carbomethoxy-3α-aryl diastereomer.[3]

  • Undesired 2α-carbomethoxy diastereomer: Catalytic reduction, such as hydrogenation, tends to favor the formation of the 2α-carbomethoxy diastereomers due to a preferred β-face reduction.[1] These diastereomers are generally less effective as inhibitors of dopamine (DAT) and serotonin (SERT) transporters.

Troubleshooting Flowchart for Diastereomer Control

start Starting Material: 3-Aryl-8-oxabicyclo[3.2.1]oct-2-ene -2-carboxylate reduction Reduction Step start->reduction smI2 Samarium Iodide (SmI2) in protic solvent reduction->smI2 Recommended catalytic_hydrogenation Catalytic Hydrogenation reduction->catalytic_hydrogenation Not Recommended for 2β-carbomethoxy desired_product Major Product: 2β-carbomethoxy-3α-aryl diastereomer (desired) smI2->desired_product minor_product Minor Product: 2β-carbomethoxy-3β-aryl diastereomer smI2->minor_product undesired_product Major Product: 2α-carbomethoxy diastereomer (undesired) catalytic_hydrogenation->undesired_product

Caption: Selection of reducing agent determines diastereomeric outcome.

Experimental Protocol: Samarium Iodide Reduction

A detailed protocol for the samarium iodide reduction can be found in the literature.[3] Typically, the reaction involves treating the unsaturated ester with samarium iodide in a mixture of tetrahydrofuran and a protic solvent like methanol at low temperatures (e.g., -78 °C).

Quantitative Data: Diastereomer Ratios

Reducing AgentMajor DiastereomerMinor Diastereomer(s)Reference
Samarium Iodide (SmI₂)2β-carbomethoxy-3α-aryl2β-carbomethoxy-3β-aryl[1][3]
Catalytic Hydrogenation2α-carbomethoxy-[1]
FAQ 2: N-Ethylation Byproduct During Debenzylation

Question: I am observing a significant amount of an N-ethylated byproduct during the hydrogenolysis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane when using ethanol as a solvent. How can I prevent this?

Answer: N-alkylation of the product amine is a known side reaction during catalytic hydrogenolysis when using alcohol solvents. The likely mechanism involves the reductive amination of acetaldehyde, which can be formed from the oxidation of ethanol by the catalyst.

To minimize the formation of the N-ethyl byproduct, consider the following strategies:

  • Solvent Selection: If possible, switch to a non-alcoholic solvent such as ethyl acetate, tetrahydrofuran (THF), or acetic acid.

  • Catalyst Choice: While palladium on carbon (Pd/C) is common, exploring other catalysts might be beneficial. For instance, Pearlman's catalyst (palladium hydroxide on carbon) is often used for debenzylation and may offer different selectivity.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Hydrogen Pressure: Higher hydrogen pressure can sometimes suppress side reactions by promoting the desired hydrogenolysis over competing pathways.

  • Additive: The addition of a small amount of a weak acid, such as acetic acid, can sometimes protonate the product amine, reducing its nucleophilicity and thus decreasing the rate of N-alkylation.

Proposed Mechanism for N-Ethylation Byproduct Formation

ethanol Ethanol (Solvent) acetaldehyde Acetaldehyde ethanol->acetaldehyde Oxidation (Pd catalyst) iminium_ion Iminium Ion acetaldehyde->iminium_ion product_amine Product Amine (this compound) product_amine->iminium_ion Condensation n_ethyl_byproduct N-Ethyl Byproduct iminium_ion->n_ethyl_byproduct Reduction (H2, Pd catalyst)

Caption: Pathway for N-ethylation during debenzylation in ethanol.

FAQ 3: Byproduct Formation in the Ditosylate Cyclization Route

Question: In the synthesis of N-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane from cis-2,5-bis(tosyloxymethyl)tetrahydrofuran and benzylamine, I am getting a low yield of the desired product. What are the likely byproducts and how can I minimize them?

Answer: The intramolecular cyclization of the ditosylate with an amine is an SN2 reaction. The primary competing side reactions are elimination and intermolecular polymerization.

  • Elimination: The tosylate groups are good leaving groups, and under basic conditions (benzylamine), elimination reactions can occur to form unsaturated byproducts.

  • Intermolecular Polymerization: If the concentration of the reactants is too high, the ditosylate can react with benzylamine in an intermolecular fashion, leading to the formation of polymers instead of the desired bicyclic product.

Strategies to Minimize Byproducts:

  • High Dilution: The most critical factor for favoring intramolecular cyclization is to use high dilution conditions. This reduces the probability of intermolecular reactions. The reaction should be carried out at a low concentration of the ditosylate and benzylamine.

  • Slow Addition: Adding the ditosylate solution slowly to the solution of benzylamine can also help maintain a low concentration of the ditosylate and favor the intramolecular pathway.

  • Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote elimination. The optimal temperature should be determined experimentally.

  • Base: Benzylamine acts as both the nucleophile and the base. Using a non-nucleophilic hindered base in conjunction with a more controlled delivery of the primary amine could potentially reduce side reactions, though this adds complexity to the reaction.

Reaction Scheme: Desired Cyclization vs. Side Reactions

starting_material cis-2,5-bis(tosyloxymethyl) tetrahydrofuran + Benzylamine intramolecular Intramolecular SN2 Cyclization starting_material->intramolecular High Dilution, Controlled Temp. elimination Elimination (E2) starting_material->elimination High Temp. intermolecular Intermolecular Polymerization starting_material->intermolecular High Concentration desired_product Desired Product: N-Benzyl-3-oxa-8-azabicyclo [3.2.1]octane intramolecular->desired_product elimination_byproduct Elimination Byproducts elimination->elimination_byproduct polymer_byproduct Polymeric Byproducts intermolecular->polymer_byproduct

Caption: Reaction pathways in the ditosylate cyclization.

FAQ 4: Incomplete Conversion and Byproducts in the One-Pot Aminocyclization of 2,5-Tetrahydrofurandimethanol

Question: I am attempting the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to this compound using a Pt/NiCuAlOₓ catalyst, but I am observing incomplete conversion and the formation of several byproducts. How can I optimize this reaction?

Answer: While this one-pot reaction can achieve high conversion, the yield of the desired product is often moderate, indicating the formation of byproducts. The reaction proceeds through a series of oxidation, amination, and cyclization steps. Incomplete reaction or side reactions at any of these stages can lead to a complex product mixture.

Potential Byproducts and Their Formation:

  • Mono-amino alcohol: Incomplete amination of the diol will result in a mono-amino alcohol intermediate.

  • Imines and Enamines: Dehydrogenation of the amino alcohol intermediates can lead to the formation of imines and enamines.

  • Over-reduction Products: Under harsh hydrogenation conditions, ring-opening of the tetrahydrofuran core could potentially occur.

  • Polymeric materials: Intermolecular condensation reactions are also a possibility.

Optimization Strategies:

  • Catalyst Activity: Ensure the catalyst is active. The performance of heterogeneous catalysts can be sensitive to preparation methods and handling.

  • Reaction Parameters:

    • Temperature: The reported optimal temperature is around 200 °C. Lower temperatures may lead to incomplete conversion, while higher temperatures could promote side reactions.

    • Pressure: The pressures of hydrogen and ammonia are critical. The reported optimized conditions are 0.5 MPa of hydrogen and 0.4 MPa of ammonia.

    • Reaction Time: A reaction time of 6-16 hours is reported to be optimal.

  • Substrate Purity: Ensure the purity of the starting 2,5-tetrahydrofurandimethanol. Impurities could poison the catalyst or lead to undesired side reactions.

Experimental Workflow for Optimization

start Start: Low Yield/Purity check_catalyst Verify Catalyst Activity start->check_catalyst check_catalyst->start Catalyst Inactive optimize_temp Optimize Temperature (e.g., 180-220 °C) check_catalyst->optimize_temp Catalyst OK optimize_pressure Optimize H2/NH3 Pressure optimize_temp->optimize_pressure optimize_time Optimize Reaction Time (e.g., 6-20 h) optimize_pressure->optimize_time end End: Improved Yield/Purity optimize_time->end

Caption: Systematic optimization of the one-pot aminocyclization.

References

Stability issues and degradation pathways of 3-Oxa-8-azabicyclo[3.2.1]octane compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxa-8-azabicyclo[3.2.1]octane compounds. The information provided is intended to assist in addressing common stability issues and understanding potential degradation pathways during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds?

A1: The this compound scaffold, containing a bicyclic ether amine, is susceptible to degradation under several conditions. The primary concerns are:

  • Acidic Hydrolysis: The ether linkage and the tertiary amine are prone to degradation in acidic environments.

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation.

  • Thermal Stress: High temperatures can lead to decomposition.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

Q2: What are the likely degradation pathways for this class of compounds?

A2: Based on the structure, which is analogous to morpholine and tropane alkaloids, several degradation pathways are plausible:

  • Acid-Catalyzed Hydrolysis: This may involve protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the opening of the oxabicyclo ring.

  • Oxidation: The tertiary nitrogen atom can be oxidized to form an N-oxide. Further oxidation could potentially lead to ring opening.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the elimination of water or other small molecules, and fragmentation of the bicyclic system. During combustion, hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride (for the hydrochloride salt) may be generated.[1]

Q3: Are there any general handling and storage recommendations to minimize degradation?

A3: Yes, to ensure the stability of this compound compounds, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • pH Control: Avoid strongly acidic or basic conditions in solutions. Buffer solutions to a neutral or near-neutral pH if possible.

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Material Compatibility: Be aware of incompatible materials such as strong acids and strong bases.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation

Possible Cause 1: On-column Degradation or Interaction with Mobile Phase

  • Troubleshooting Steps:

    • Vary Mobile Phase pH: If using a pH-modifying additive (e.g., formic acid, trifluoroacetic acid, ammonia), try a different additive or a buffered mobile phase to assess the impact of pH on the appearance of the unknown peak.

    • Change Mobile Phase Composition: If using methanol, try acetonitrile and vice versa. Some compounds may be more stable in one solvent over the other.

    • Inject Sample in a Weaker Solvent: Dissolve the sample in a solvent weaker than the mobile phase to minimize potential on-column reactions.

Possible Cause 2: Degradation in Sample Diluent

  • Troubleshooting Steps:

    • Investigate Diluent Composition: If the diluent is acidic or basic, the compound may be degrading upon dissolution. Prepare the sample in a neutral, buffered diluent and analyze immediately.

    • Time-Course Study: Analyze the sample immediately after preparation and then at regular intervals (e.g., 1, 2, 4, 8 hours) while keeping it in the autosampler. This will indicate if the degradation is time-dependent.

Issue 2: Poor Recovery or Loss of Analyte During Forced Degradation Studies

Possible Cause 1: Analyte Adsorption to Container Surfaces

  • Troubleshooting Steps:

    • Use Silanized Glassware: For low concentration samples, adsorption to glass surfaces can be significant. Using silanized glassware can mitigate this issue.

    • Consider Polypropylene Vials: In some cases, polypropylene vials may be a better alternative to glass.

Possible Cause 2: Volatility of Degradation Products

  • Troubleshooting Steps:

    • Headspace GC-MS Analysis: If ring-opening or fragmentation is suspected, volatile degradation products may be formed. Headspace gas chromatography-mass spectrometry (GC-MS) can be used to analyze the vapor phase above the sample.

    • Avoid High Temperatures During Sample Preparation: If possible, avoid or minimize the use of high temperatures for sample evaporation or reconstitution.

Possible Cause 3: Formation of Insoluble Degradants

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the sample for any precipitation or cloudiness after the stress period.

    • Solubility Testing: Attempt to dissolve the sample in a stronger solvent to see if any insoluble material is present.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a this compound compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 70 °C).

  • Thermal Degradation (Solid): Place the solid compound in a controlled temperature oven (e.g., 70 °C).

  • Photodegradation: Expose the stock solution (in a photostable, transparent container) and solid compound to a light source within a photostability chamber. The light source should comply with ICH Q1B guidelines, providing exposure to both UV and visible light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Analyze an unstressed control sample for comparison.

4. Peak Purity Analysis:

  • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound compounds and their degradation products. Method optimization will be required for specific compounds.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA at a wavelength determined by the UV spectrum of the parent compound (e.g., 210 nm)
Injection Volume 10 µL

Visualizations

Logical Workflow for Troubleshooting Unexpected HPLC Peaks

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed cause1 On-column Degradation? start->cause1 cause2 Degradation in Diluent? cause1->cause2 No step1a Vary Mobile Phase pH cause1->step1a Yes step2a Use Neutral Diluent cause2->step2a Yes result2 Peak Persists cause2->result2 No step1b Change Organic Solvent step1a->step1b result1 Peak Disappears or Changes step1b->result1 step2b Time-Course Study step2a->step2b step2b->result1 conclusion1 Issue Likely Related to Mobile Phase result1->conclusion1 conclusion2 Issue Likely Related to Sample Preparation result2->conclusion2

Caption: Troubleshooting workflow for unexpected peaks.

Proposed Degradation Pathway under Acidic Conditions

G Proposed Acid-Catalyzed Hydrolysis parent This compound C₆H₁₁NO protonated Protonated Ether C₆H₁₂NO⁺ parent->protonated + H⁺ intermediate Ring-Opened Intermediate Carbocation protonated->intermediate + H₂O (Nucleophilic Attack) product Degradation Product e.g., Piperidine-3,5-dimethanol intermediate->product Rearrangement / Deprotonation

Caption: Potential acid hydrolysis pathway.

Proposed Oxidative Degradation Pathway

G Proposed Oxidative Degradation parent This compound C₆H₁₁NO n_oxide N-Oxide Derivative C₆H₁₁NO₂ parent->n_oxide + [O] (e.g., H₂O₂) ring_opened Further Oxidation Products Ring Cleavage n_oxide->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathway.

References

Technical Support Center: Scaling Up the Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane. The information focuses on the most common and scalable synthetic route starting from 5-hydroxymethyl-2-furfuraldehyde (5-HMF).

Experimental Workflow

The overall synthetic workflow for the preparation of this compound hydrochloride from 5-HMF is a four-step process.[1]

Synthesis_Workflow 5-HMF 5-HMF Diol 2,5-Bis(hydroxymethyl) tetrahydrofuran 5-HMF->Diol Step 1: Reduction Ditosylate Ditosylate Intermediate Diol->Ditosylate Step 2: Tosylation N-Benzyl_Protected N-Benzyl-3-oxa-8-azabicyclo [3.2.1]octane Ditosylate->N-Benzyl_Protected Step 3: Cyclization Final_Product 3-Oxa-8-azabicyclo [3.2.1]octane HCl N-Benzyl_Protected->Final_Product Step 4: Hydrogenolysis & Salt Formation

A four-step synthesis of this compound hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Reduction of 5-Hydroxymethyl-2-furfuraldehyde (5-HMF)

Q1: What is the recommended method for reducing 5-HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran on a large scale?

A1: The most commonly cited method for large-scale synthesis is the Raney nickel-mediated reduction of 5-HMF. This method is favored because it hydrogenates both the aldehyde and the furan ring in a single step, affording the desired 2,5-bis(hydroxymethyl)tetrahydrofuran with a predominantly cis configuration.[1]

Q2: I am observing low yields in the Raney nickel reduction. What are the possible causes and solutions?

A2: Low yields can stem from several factors:

  • Catalyst Activity: The activity of Raney nickel can vary. Ensure you are using a fresh, active batch of the catalyst. The catalyst should be thoroughly washed to be neutral before use.

  • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. For scaled-up reactions, ensure the reactor is properly sealed and can maintain the recommended pressure.

  • Reaction Temperature: While the reaction is typically run at elevated temperatures, excessive heat can lead to side reactions and degradation of the starting material and product. Monitor and control the temperature closely.

  • Stirring: In a large reactor, inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure the stirring speed is sufficient to keep the catalyst suspended.

Troubleshooting Flowchart: Low Yield in Reduction Step

Reduction_Troubleshooting Start Low Yield in Reduction Step Check_Catalyst Check Raney Ni Activity (Is it fresh and properly washed?) Start->Check_Catalyst Check_Pressure Verify Hydrogen Pressure (Is the reactor sealed and at target pressure?) Check_Catalyst->Check_Pressure If catalyst is good Solution_Catalyst Use fresh, active Raney Ni. Check_Catalyst->Solution_Catalyst If catalyst is old/inactive Check_Temp Monitor Reaction Temperature (Is it within the optimal range?) Check_Pressure->Check_Temp If pressure is adequate Solution_Pressure Ensure proper sealing and maintain a consistent H2 pressure. Check_Pressure->Solution_Pressure If pressure is low/unstable Check_Stirring Assess Stirring Efficiency (Is the catalyst well-suspended?) Check_Temp->Check_Stirring If temperature is optimal Solution_Temp Optimize and tightly control the reaction temperature. Check_Temp->Solution_Temp If temperature is fluctuating/incorrect Solution_Stirring Increase stirring speed to ensure a homogeneous reaction mixture. Check_Stirring->Solution_Stirring If stirring is inadequate

Troubleshooting low yields in the reduction of 5-HMF.
Step 2: Tosylation of 2,5-Bis(hydroxymethyl)tetrahydrofuran

Q3: What are the critical parameters for the tosylation of the diol intermediate?

A3: The key to a successful tosylation is the complete conversion of the diol to the ditosylate. Critical parameters include:

  • Stoichiometry: Use a slight excess of tosyl chloride to ensure complete reaction of both hydroxyl groups.

  • Base: A suitable base, such as pyridine, is used to neutralize the HCl generated during the reaction. Ensure enough base is present.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.

  • Moisture: The reaction is sensitive to moisture. Use anhydrous solvents and reagents to prevent hydrolysis of the tosyl chloride.

Q4: My tosylation reaction is incomplete, or I am seeing byproducts. What should I do?

A4: Incomplete reaction or the formation of byproducts like the monotosylate can be addressed by:

  • Reagent Quality: Ensure the tosyl chloride is of high purity and has not degraded.

  • Reaction Time: Allow sufficient reaction time for the conversion to complete. Monitor the reaction by TLC or HPLC.

  • Work-up: A careful aqueous work-up is necessary to remove excess tosyl chloride and the pyridinium hydrochloride salt.

Step 3: Cyclization with Benzylamine

Q5: What are the key considerations for the cyclization of the ditosylate with benzylamine?

A5: This step forms the bicyclic core. Important factors include:

  • Solvent: Acetonitrile is a commonly used solvent for this reaction.

  • Temperature: The reaction is typically run at reflux to drive the cyclization to completion.

  • Stoichiometry of Benzylamine: Using an excess of benzylamine can help to ensure the complete consumption of the ditosylate.

Q6: The cyclization reaction is sluggish, and the yield of the N-benzyl protected product is low. How can I improve this?

A6: To improve a sluggish cyclization:

  • Reaction Time: Ensure the reaction is heated at reflux for a sufficient duration. Monitor the disappearance of the starting ditosylate.

  • Purity of Ditosylate: Impurities in the ditosylate from the previous step can interfere with the cyclization. Ensure the ditosylate is of high purity.

  • Work-up Procedure: After the reaction, a specific work-up involving the addition of p-toluenesulfonic acid followed by partial distillation of the solvent is often employed to aid in the isolation of the product.

Step 4: Hydrogenolysis of the N-Benzyl Group

Q7: What is the recommended catalyst for the N-debenzylation step?

A7: Pearlman's catalyst (palladium hydroxide on carbon) is highly effective for the hydrogenolysis of the N-benzyl group to yield the final product.[1]

Q8: During scale-up, I am observing an N-ethylated impurity in my final product. What is the cause, and how can I prevent it?

A8: The formation of an N-ethylated impurity is a known issue during the scale-up of this synthesis.

  • Cause: This impurity arises from the presence of residual acetonitrile from the previous cyclization step. Under the hydrogenolysis conditions, acetonitrile can be reduced and subsequently react with the newly formed secondary amine.[1]

  • Prevention: It is crucial to have a strict in-process control for the acetonitrile content before initiating the hydrogenolysis. A thorough solvent exchange from acetonitrile to the hydrogenolysis solvent (e.g., ethanol) is necessary. It is highly recommended to condition all processing equipment that has been in contact with acetonitrile with ethanol before introducing the substrate solution for hydrogenolysis.[1]

Troubleshooting N-Ethylation Impurity

Impurity_Troubleshooting Impurity_Detected N-Ethylated Impurity Detected in Final Product Check_Acetonitrile Analyze for residual acetonitrile in the N-benzyl intermediate solution before hydrogenolysis. Impurity_Detected->Check_Acetonitrile Implement_Control Implement strict in-process control for acetonitrile content. Check_Acetonitrile->Implement_Control Acetonitrile detected Solvent_Exchange Perform a thorough solvent exchange to ethanol. Continue until acetonitrile is undetectable by GC. Implement_Control->Solvent_Exchange Equipment_Prep Condition all equipment that was in contact with acetonitrile with ethanol. Solvent_Exchange->Equipment_Prep Solution Problem Solved: N-Ethylation impurity is minimized. Equipment_Prep->Solution

Preventing the formation of N-ethylated impurity.

Q9: How is the final product isolated and purified on a large scale?

A9: The final product is typically isolated as the hydrochloride salt. After the hydrogenolysis is complete and the catalyst is filtered off, the reaction mixture is treated with hydrochloric acid. The hydrochloride salt then crystallizes from a suitable solvent system, such as a mixture of 2-propanol and heptane.[1] The purity of the final product can be assessed by techniques such as HPLC and NMR.

Quantitative Data Summary

StepReactionKey ReagentsTypical Overall YieldReference
1Reduction5-HMF, Raney Ni, H₂-[1]
2Tosylation2,5-Bis(hydroxymethyl)tetrahydrofuran, TsCl, Pyridine-[1]
3CyclizationDitosylate, Benzylamine, Acetonitrile-[1]
4HydrogenolysisN-Benzyl Intermediate, Pearlman's Catalyst, H₂, HCl43-64%[1]

Detailed Experimental Protocols

Step 1: Raney Nickel-Mediated Reduction of 5-Hydroxymethyl-2-furfuraldehyde
  • Charge a suitable pressure reactor with 5-hydroxymethyl-2-furfuraldehyde (5-HMF) and a suitable solvent (e.g., methanol).

  • Carefully add a slurry of active Raney nickel catalyst to the reactor.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the target temperature with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or chromatographic analysis (TLC, GC, or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst is pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-bis(hydroxymethyl)tetrahydrofuran.

Step 2: Tosylation of 2,5-Bis(hydroxymethyl)tetrahydrofuran
  • Dissolve the crude 2,5-bis(hydroxymethyl)tetrahydrofuran in anhydrous pyridine and cool the solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the internal temperature below a set point (e.g., 5 °C).

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate.

Step 3: Cyclization to form 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
  • Charge a reactor with the crude ditosylate and acetonitrile.

  • Add an excess of benzylamine to the mixture at room temperature.

  • Heat the slurry to reflux and maintain for a specified time until the reaction is complete (monitor by HPLC).

  • Cool the reaction mixture and add p-toluenesulfonic acid.

  • Heat the mixture to reflux and distill off approximately half of the acetonitrile.

  • Perform a suitable work-up, which may involve extraction and washing, to isolate the crude N-benzyl product.

Step 4: Hydrogenolysis and Hydrochloride Salt Formation
  • Dissolve the crude 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane in a suitable solvent such as ethanol. Ensure that the substrate solution is free of acetonitrile.

  • Charge a pressure reactor with the substrate solution and Pearlman's catalyst (20% Pd(OH)₂/C).

  • Pressurize the reactor with hydrogen.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by HPLC).

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid (e.g., in 2-propanol).

  • Add an anti-solvent, such as heptane, to induce crystallization.

  • Cool the mixture to promote further crystallization.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., a mixture of 2-propanol and heptane), and dry under vacuum to obtain this compound hydrochloride.[1]

References

Addressing poor solubility of 3-Oxa-8-azabicyclo[3.2.1]octane derivatives in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-Oxa-8-azabicyclo[3.2.1]octane derivatives in experimental assays.

Troubleshooting Poor Solubility

Low aqueous solubility is a common challenge encountered with this compound derivatives, which can lead to unreliable and difficult-to-interpret results in biological assays.[1] This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment: Is Your Compound in Solution?

Precipitation of your compound can occur at various stages, from initial stock solution preparation to dilution in the final assay buffer. Here are common scenarios and how to address them:

Scenario 1: Precipitate observed in DMSO stock solution, especially after freeze-thaw cycles.

  • Potential Cause: The compound has low solubility in DMSO at high concentrations, which can be exacerbated by temperature changes or water absorption by DMSO.[1][2]

  • Troubleshooting Steps:

    • Gently warm the stock solution to 37°C and vortex thoroughly to attempt redissolution.[1]

    • Prepare fresh stock solutions using anhydrous DMSO.[1]

    • Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]

Scenario 2: Cloudiness or precipitate forms immediately upon dilution of the DMSO stock into aqueous assay buffer.

  • Potential Cause: The compound's solubility limit is exceeded in the final assay medium. The final DMSO concentration may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Visually inspect the solution for turbidity. A faint opalescence can be an early indicator of precipitation.

    • Examine a sample under a microscope to confirm the presence of solid particles.[1]

    • Determine the kinetic solubility of your compound in the specific assay buffer (see Experimental Protocols).

Scenario 3: Assay results are inconsistent or show poor concentration-response curves.

  • Potential Cause: Undissolved compound can lead to inaccurate concentrations and interfere with assay components. Compound aggregation can also result in non-specific activity.

  • Troubleshooting Steps:

    • Review your compound dilution protocol. Ensure rapid and thorough mixing after adding the DMSO stock to the aqueous buffer.

    • Consider the pH of your assay buffer. The basic nitrogen in the 8-azabicyclo[3.2.1]octane core means that the compound's charge state and solubility can be highly pH-dependent.[3][4]

    • Increase the final DMSO concentration in the assay, if tolerated by the biological system.

    • Explore the use of co-solvents or solubility enhancers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

The this compound scaffold itself has features that suggest moderate aqueous solubility. The parent structure has a Topological Polar Surface Area (TPSA) of 21.3 Ų, two hydrogen bond acceptors, and one hydrogen bond donor.[5][6][7] However, the solubility of derivatives is highly dependent on the nature and lipophilicity of the substituents attached to this core. The basic nitrogen atom (pKa of the conjugate acid is typically in the range of 9.5-11 for similar alkylamines) plays a crucial role, as its protonation at acidic pH can significantly increase aqueous solubility.

Q2: At what pH is my this compound derivative likely to be most soluble?

As these compounds are typically basic due to the tertiary amine, they will be more soluble in acidic conditions (pH < 7) where the nitrogen is protonated. In neutral to basic conditions (pH ≥ 7.4), the compound will be predominantly in its free base form, which is generally less water-soluble.[3][4] Therefore, if your assay can tolerate a lower pH, adjusting the buffer accordingly may improve solubility.

Q3: How can I systematically improve the solubility of my compound for an in vitro assay?

A tiered approach is recommended:

  • Optimize DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting biological activity and use this in your final assay buffer.

  • pH Adjustment: If possible, lower the pH of your assay buffer to take advantage of the increased solubility of the protonated amine.

  • Co-solvents: Introduce a water-miscible organic co-solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).[8][9] These can be particularly effective when combined with pH adjustment.[8]

  • Solubilizing Excipients: For more challenging compounds, consider the use of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][13]

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

  • Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer and incubated for a short period (e.g., 1-2 hours). This is most relevant for high-throughput screening (HTS) and early-stage in vitro assays.

  • Thermodynamic solubility is the equilibrium solubility of a solid compound in a solvent, determined after an extended incubation (e.g., 24-48 hours). This value is more important for later-stage drug development and formulation.

For initial troubleshooting of assay performance, measuring kinetic solubility is the most practical approach.

Quantitative Data on Solubility

While specific solubility data for a wide range of this compound derivatives is not extensively published, the following table provides an example and illustrates how to present such data.

CompoundSolvent SystemTemperature (°C)SolubilityReference
Methyl 3-((1R,5S)-8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-nitrobenzoatePhosphate-Buffered Saline (PBS), pH 7.437Saturated solution concentration determined by HPLC[14]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method is suitable for rapidly assessing the solubility of multiple compounds.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96- or 384-well clear-bottom microplates.

  • Nephelometer (light-scattering plate reader).

Procedure:

  • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to each well.

  • Add the assay buffer to achieve the final desired compound concentration and DMSO percentage.

  • Mix the plate thoroughly on a plate shaker for 1 minute.

  • Incubate the plate at room temperature or 37°C for 1-2 hours.

  • Measure the light scattering in each well using a nephelometer.

  • Wells with precipitated compound will show a significant increase in light scattering compared to control wells (buffer + DMSO only).

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Materials:

  • Solid (crystalline) form of the test compound.

  • Solvent of interest (e.g., water, PBS pH 7.4).

  • Glass vials with screw caps.

  • Shaking incubator or orbital shaker.

  • Filtration device (e.g., 0.45 µm syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the solvent.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Dilute the filtrate with the solvent as needed.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Action prep_stock Prepare 10 mM Stock in 100% DMSO dilute Dilute Stock into Assay Buffer prep_stock->dilute prep_buffer Prepare Assay Buffer (e.g., PBS pH 7.4) prep_buffer->dilute incubate Incubate (1-2 hours at RT or 37°C) dilute->incubate observe Visual Observation for Precipitate incubate->observe precipitate Precipitate Observed? observe->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes

Caption: Workflow for assessing compound solubility before an assay.

troubleshooting_pathway cluster_options Solubilization Strategies start Poor Solubility Identified option_ph Adjust Buffer pH (if assay tolerates) start->option_ph option_cosolvent Add Co-solvent (e.g., Ethanol, PEG) start->option_cosolvent option_cd Use Cyclodextrins (e.g., HP-β-CD) start->option_cd retest Re-test Solubility option_ph->retest option_cosolvent->retest option_cd->retest success Solubility Improved: Proceed retest->success Yes redesign Consider Compound Analogs retest->redesign No

Caption: Decision pathway for troubleshooting poor compound solubility.

References

Validation & Comparative

A Comparative Analysis of 3-Oxa-8-azabicyclo[3.2.1]octane and Tropane Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships, receptor binding affinities, and functional activities of two key scaffolds targeting monoamine transporters.

This guide provides a comprehensive comparison of 3-Oxa-8-azabicyclo[3.2.1]octane and tropane analogs, two prominent classes of compounds that interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Understanding the distinct pharmacological profiles of these scaffolds is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders. This report summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Structures

The fundamental difference between the two scaffolds lies in the heteroatom at the 8-position of the bicyclic ring. Tropane analogs feature a nitrogen atom, which is basic and can be protonated at physiological pH. In contrast, this compound analogs, as their name suggests, have this nitrogen replaced by an oxygen atom, rendering the core structure non-basic. This seemingly subtle change can have profound effects on the pharmacological properties of the resulting compounds.

Comparative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki or IC50 in nM) of representative this compound and tropane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Data has been compiled from various published studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

Table 1: Binding Affinities of this compound Analogs
CompoundR1R2DAT (IC50, nM)SERT (IC50, nM)Selectivity (SERT/DAT)
Oxa-1 H4-Cl-Ph151,500100
Oxa-2 H3,4-diCl-Ph5.78.01.4
Oxa-3 Me4-F-Ph25>10,000>400
Oxa-4 Me4-Cl-Ph122,500208
Oxa-5 Me3,4-diCl-Ph3.2450141

Data compiled from multiple sources. R1 and R2 refer to common substitution points on the bicyclic scaffold.

Table 2: Binding Affinities of Tropane Analogs
CompoundR1R2DAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
Tropane-1 (Cocaine) MeBenzoyloxy150250500
Tropane-2 (WIN 35,428) Me4-F-Ph12.51,5602,130
Tropane-3 H3,4-diCl-Ph0.773.216
Tropane-4 Me4-I-Ph1.33.529
Tropane-5 MeNaphthyl0.80.510

Data compiled from multiple sources. R1 and R2 refer to common substitution points on the bicyclic scaffold.

Analysis: The data reveals that potent ligands for monoamine transporters can be designed from both scaffolds. Notably, the replacement of the nitrogen at the 8-position with an oxygen does not abolish high-affinity binding to DAT, suggesting that a basic nitrogen is not an absolute requirement for potent interaction.[1][2] Tropane analogs, however, have been more extensively studied, leading to the discovery of highly potent and, in some cases, selective ligands for each of the three major monoamine transporters. For instance, certain substitutions on the tropane ring can yield compounds with high affinity for both DAT and SERT, or selective for one over the others.

Functional Activity at Monoamine Transporters

Beyond binding affinity, the functional activity of these compounds—whether they act as inhibitors (antagonists) or substrates (releasers/agonists)—is a critical determinant of their overall pharmacological effect.

Table 3: Functional Potency of Selected Analogs
CompoundTransporterAssay TypePotency (IC50/EC50, nM)Efficacy (Emax, % of control)
Oxa-2 DAT[³H]DA Uptake Inhibition10.2N/A
Tropane-2 (WIN 35,428) DAT[³H]DA Uptake Inhibition15.1N/A
Tropane-3 DAT[³H]DA Uptake Inhibition1.5N/A
Tropane-3 SERT[³H]5-HT Uptake Inhibition5.8N/A
Tropane Analog (MDMA-like) SERT[³H]5-HT Release50-100~80% of amphetamine

N/A: Not available from the reviewed literature. Data compiled from multiple sources.

Analysis: Both this compound and tropane analogs have demonstrated potent inhibition of dopamine uptake. The functional data for the 3-oxa series is less extensive in the public domain compared to the vast literature on tropane analogs. Tropane-based compounds have been developed as potent uptake inhibitors, and some have also been shown to act as releasing agents, particularly at the serotonin transporter, a property associated with compounds like MDMA.[3]

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized high-affinity DAT ligand.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • Unlabeled WIN 35,428 or cocaine for non-specific binding determination

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest hDAT-expressing HEK293 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer (for total binding)

    • 50 µL of a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM) (for non-specific binding)

    • 50 µL of test compound at various concentrations

    • 50 µL of [³H]WIN 35,428 (final concentration ~0.5-1.0 nM)

    • 100 µL of cell membrane preparation (50-100 µg protein)

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Uptake Assay

This protocol measures the functional ability of test compounds to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • HEK293 cells stably expressing hDAT

  • [³H]Dopamine (specific activity ~20-30 Ci/mmol)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4), supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline.

  • Test compounds

  • Known DAT inhibitor (e.g., GBR12909) as a positive control

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate and allow them to adhere and form a confluent monolayer.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine to each well (final concentration ~10-20 nM) to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake by performing non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflows

The interaction of ligands with monoamine transporters can trigger downstream signaling cascades that ultimately modulate neuronal function. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Dopamine Transporter Signaling

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reuptake DAT->Dopamine_synapse Inhibition by Analogs D1R D1 Receptor Dopamine_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: Simplified dopamine transporter signaling pathway.

Serotonin Transporter Signaling

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle SERT Serotonin Transporter (SERT) Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reuptake SERT->Serotonin_synapse Inhibition by Analogs _5HT1A 5-HT1A Receptor Serotonin_synapse->_5HT1A Binding Gi Gi Protein _5HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Neuronal_activity Modulation of Neuronal Activity cAMP->Neuronal_activity Decreased cAMP leads to

Caption: Simplified serotonin transporter signaling pathway.

Experimental Workflow for Binding Affinity Determination

Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (hDAT/hSERT expressing) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_radioligand Add Radioligand ([3H]WIN 35,428 or [3H]Citalopram) setup_assay->add_radioligand incubate Incubate add_radioligand->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

Conclusion

Both this compound and tropane scaffolds provide fertile ground for the discovery of potent monoamine transporter ligands. The tropane scaffold has been more extensively explored, leading to a wealth of structure-activity relationship data and a wide array of potent and selective compounds. However, the 3-oxa-analogs represent a promising and less explored chemical space. The key finding that a basic nitrogen is not essential for high-affinity DAT binding opens up new avenues for ligand design, potentially leading to compounds with different pharmacokinetic and pharmacodynamic profiles. Further research, particularly on the functional activities and in vivo properties of this compound analogs, is warranted to fully understand their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for novel and improved treatments for monoamine-related CNS disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Oxa-8-azabicyclo[3.2.1]octane derivatives and their close structural analogues. The primary focus of research on this scaffold has been the inhibition of monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical targets for the development of therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative SAR Data: A Comparative Analysis

The 8-azabicyclo[3.2.1]octane scaffold and its heteroatom-substituted analogues, including the this compound core, have been extensively studied to understand the structural requirements for potent and selective inhibition of monoamine transporters. The following tables present a compilation of in vitro binding affinity data (IC₅₀ and Kᵢ values) for a selection of these derivatives. It is important to note that much of the publicly available quantitative SAR data is for the isomeric 8-oxabicyclo[3.2.1]octane and the parent 8-azabicyclo[3.2.1]octane systems. This data, however, provides valuable insights into the SAR of the broader bicyclic class to which this compound derivatives belong.

Table 1: In Vitro Inhibitory Potency (IC₅₀, nM) of 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters at DAT and SERT

CompoundDiastereomerRDAT IC₅₀ (nM)SERT IC₅₀ (nM)
16a 2β,3β4-(2-Furyl)phenyl6430
16b 2β,3β4-(2-Thienyl)phenyl10245
16c 2β,3β4-(2-Pyridyl)phenyl>3000>3000
16m 2β,3β4-(2-Benzothienyl)phenyl910
16n 2α,3β4-(2-Benzothienyl)phenyl1879

Data extracted from "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters".[1]

Table 2: In Vitro Binding Affinity (Kᵢ, nM) of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters

CompoundN-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
22a Ethyl19 ± 1.0345 ± 551100 ± 250
22b n-Propyl20 ± 2.0450 ± 1101500 ± 300
22c Allyl21 ± 3.0670 ± 1502100 ± 400
22e Cyclopropylmethyl4.0 ± 0.54240 ± 5602500 ± 350
22f Benzyl5.2 ± 0.8870 ± 1803500 ± 500
22g 4-Chlorobenzyl3.9 ± 2.0656 ± 1935297 ± 618

Data extracted from "Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters".

Experimental Protocols

The determination of the binding affinity and functional inhibition of monoamine transporters by this compound derivatives relies on standardized in vitro assays. Below are detailed protocols for the key experiments cited in the literature.

Radioligand Binding Assays

Principle: These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for a specific transporter. The displacement of the radioligand is proportional to the affinity of the test compound for the transporter.

1. Dopamine Transporter (DAT) Binding Assay

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)

  • Tissue Source: Rat or monkey striatal membranes, or cells expressing recombinant human DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Procedure:

    • Prepare striatal membranes by homogenization and differential centrifugation.

    • Incubate the membranes with varying concentrations of the test compound and a fixed concentration of [³H]WIN 35,428 (typically 1-2 nM).

    • Non-specific binding is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

    • Incubate for 60-120 minutes at 4°C or room temperature.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value using the Cheng-Prusoff equation.

2. Serotonin Transporter (SERT) Binding Assay

  • Radioligand: [³H]Citalopram (a selective SERT inhibitor)

  • Tissue Source: Rat cortical membranes, human platelet membranes, or cells expressing recombinant human SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: The procedure is analogous to the DAT binding assay, with the substitution of [³H]Citalopram as the radioligand. Non-specific binding is typically determined using a high concentration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (10 µM).

3. Norepinephrine Transporter (NET) Binding Assay

  • Radioligand: [³H]Nisoxetine (a selective NET inhibitor)

  • Tissue Source: Rat cortical or hippocampal membranes, or cells expressing recombinant human NET.

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure: The procedure is similar to the DAT and SERT binding assays. Desipramine (10 µM) is commonly used to determine non-specific binding.

Monoamine Uptake Inhibition Assays

Principle: These functional assays measure the ability of a test compound to inhibit the transport of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into synaptosomes or cells expressing the respective transporter.

General Protocol:

  • Prepare synaptosomes from relevant brain regions or use cells expressing the transporter of interest.

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate uptake by adding the radiolabeled monoamine.

  • Incubate for a short period (typically 5-15 minutes) at 37°C.

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells or synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.

  • Calculate the IC₅₀ value for the inhibition of monoamine uptake.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of these SAR studies, the following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a typical experimental workflow.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Monoamine Monoamine Vesicle->Monoamine Release Synaptic_Monoamine Monoamine Transporter Monoamine Transporter (DAT, SERT, NET) Reuptake Reuptake Synaptic_Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activation Inhibitor 3-Oxa-8-azabicyclo [3.2.1]octane Derivative Inhibitor->Transporter Blockade

Caption: Mechanism of action of this compound derivatives.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Membranes, Test Compound, and Radioligand Compound_Prep->Incubation Membrane_Prep Tissue Homogenization & Membrane Preparation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Calculation Calculate Specific Binding Counting->Calculation Analysis Non-linear Regression to Determine IC50 and Ki Calculation->Analysis

Caption: General workflow for a radioligand binding assay.

References

Comparative Analysis of 3-Oxa-8-azabicyclo[3.2.1]octane Enantiomers: A Guide to Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a variety of biologically active molecules, including tropane alkaloids and their synthetic analogs.[1][2][3][4] The inherent chirality of this bicyclic system, arising from the stereochemistry at the bridgehead carbons (C1 and C5), dictates that it exists as a pair of enantiomers: (1R,5S) and (1S,5R). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This guide provides a comparative overview of the biological potency of the enantiomers of this compound derivatives, drawing upon available experimental data to highlight the critical role of stereochemistry in their pharmacological effects.

Enantioselectivity in Receptor Binding: A Case Study

Derivatives of this compound are widely investigated as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][5] Inhibition of these transporters is a key mechanism for the therapeutic effects of drugs used in the treatment of various neurological and psychiatric disorders. The binding affinity of these compounds to their target receptors is highly dependent on their three-dimensional structure, and thus, their stereochemistry.

Generally, for this class of compounds, the (1R)-configured enantiomers tend to exhibit higher affinity for the dopamine transporter.[5] This stereopreference underscores the specific and complementary interactions between the ligand and the chiral binding pocket of the receptor.

Quantitative Comparison of Binding Affinities

The following table summarizes representative binding affinity data for the enantiomers of a substituted this compound derivative at the dopamine and serotonin transporters.

CompoundEnantiomerDAT Binding Affinity (IC50, nM)SERT Binding Affinity (IC50, nM)DAT/SERT Selectivity Ratio
3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylate(1R)5.78.01.4
3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylate(1S)>100>100-

Note: The data presented is representative of the general trend observed for this class of compounds and is derived from studies on analogous structures.[5]

Experimental Protocols

Radioligand Binding Assay for Dopamine and Serotonin Transporters

Objective: To determine the in vitro binding affinity of the (1R,5S) and (1S,5R) enantiomers of a this compound derivative to the dopamine (DAT) and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing human DAT or SERT

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for DAT (e.g., [³H]WIN 35,428)

  • Radioligand for SERT (e.g., [³H]Citalopram)

  • Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT)

  • Test compounds: (1R,5S) and (1S,5R) enantiomers of the this compound derivative, dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of membrane suspension

    • 50 µL of radioligand at a concentration near its Kd

    • 50 µL of test compound at various concentrations (typically a serial dilution) or buffer for total binding or non-specific binding control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizing Experimental and Biological Processes

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis enantiomers Synthesize and Separate (1R,5S) and (1S,5R) Enantiomers setup Set up 96-well plates: Membranes + Radioligand + Test Compound enantiomers->setup membranes Prepare Cell Membranes (Expressing DAT/SERT) membranes->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate plot Plot Dose-Response Curves calculate->plot ic50 Determine IC50 Values plot->ic50

Workflow for Radioligand Binding Assay.

dopamine_transporter_signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) DAT Dopamine Transporter (DAT) DA->DAT Binds to DA_receptor Dopamine Receptor DA->DA_receptor Binds to reuptake DA Reuptake DA_vesicle Dopamine Vesicle reuptake->DA_vesicle Leads to signal Signal Transduction DA_receptor->signal inhibitor This compound Derivative (Inhibitor) inhibitor->DAT Blocks

Mechanism of Dopamine Transporter Inhibition.

Conclusion

The stereochemistry of the this compound scaffold is a critical determinant of its biological activity. While direct comparative data for the parent enantiomers is lacking, studies on substituted derivatives consistently demonstrate significant differences in the binding affinities and potencies of the (1R,5S) and (1S,5R) enantiomers. This enantioselectivity arises from the specific, three-dimensional interactions between the chiral ligand and its biological target. For researchers and drug development professionals working with this scaffold, the synthesis and evaluation of individual enantiomers are essential steps in identifying and optimizing lead compounds with desired pharmacological profiles. The development of stereoselective synthetic routes is therefore of paramount importance in harnessing the full therapeutic potential of this versatile chemical entity.[1][3][4]

References

A Comparative Guide to the Validation of Analytical Methods for 3-Oxa-8-azabicyclo[3.2.1]octane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 3-Oxa-8-azabicyclo[3.2.1]octane, a key bicyclic amine intermediate in the synthesis of various pharmaceutical compounds. The inherent chemical properties of such amines, including their polarity and basicity, present unique analytical challenges. Here, we compare two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While direct comparative studies on the validation of analytical methods for this compound are not extensively available in peer-reviewed literature, this guide presents a comparison based on typical performance data for the analysis of similar small polar amine compounds using these techniques. The data herein is representative and intended to illustrate the relative performance of each method.

Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Due to the low volatility and polar nature of this compound, derivatization is often necessary for successful GC-MS analysis to improve its volatility and chromatographic properties. In contrast, LC-MS/MS can often analyze the compound directly.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%
Sample Preparation Derivatization required"Dilute-and-shoot" often feasible
Throughput Lower (due to derivatization)Higher
Matrix Effects Less proneMore prone
Instrumentation Cost LowerHigher

Experimental Protocols

Detailed and robust experimental protocols are the foundation of a successful analytical method validation. Below are representative methodologies for the quantification of this compound using GC-MS with a derivatization step and direct analysis by LC-MS/MS.

GC-MS Method with Derivatization

This method involves the derivatization of this compound with a suitable agent, such as a silylating or acylating reagent, to increase its volatility and thermal stability for GC analysis.

1. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution. For unknown samples, dissolve a known weight in the same solvent.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

LC-MS/MS Method (Direct Analysis)

This method allows for the direct quantification of this compound without the need for derivatization, offering higher throughput.

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Create calibration standards by serial dilution.

  • Final Preparation: For "dilute-and-shoot," dilute the sample in the mobile phase to fall within the calibration range. Filter the sample through a 0.22 µm filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.

Visualizing the Validation Workflow

A systematic workflow is crucial for the successful validation of any analytical method. The following diagram illustrates a typical process for validating a quantitative analytical method for a small molecule like this compound.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness data_analysis Data Analysis & Comparison with Acceptance Criteria specificity->data_analysis linearity->data_analysis lod_loq->data_analysis accuracy->data_analysis precision->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end Method Implementation for Routine Analysis report->end

Caption: A typical workflow for analytical method validation.

The logical relationship between the choice of analytical technique and the sample preparation process is a key consideration. The following diagram illustrates this decision-making process.

Method_Selection_Logic start Quantification of This compound properties Analyte Properties: - Polar - Basic - Low Volatility start->properties gcms GC-MS properties->gcms Choice of Technique lcmsms LC-MS/MS properties->lcmsms Choice of Technique derivatization Derivatization Required (e.g., Silylation, Acylation) gcms->derivatization direct_analysis Direct Analysis (Dilute-and-Shoot) lcmsms->direct_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis lcmsms_analysis LC-MS/MS Analysis direct_analysis->lcmsms_analysis

Caption: Decision logic for analytical method selection.

A Comparative Guide to 3-Oxa-8-azabicyclo[3.2.1]octane and Other Bicyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Bicyclic scaffolds, with their inherent conformational rigidity and three-dimensional diversity, offer a compelling starting point for the design of novel drugs targeting a wide array of biological targets. This guide provides an in-depth comparison of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold against other prominent bicyclic systems, namely tropane, nortropane, and 3-azabicyclo[3.1.0]hexane. By presenting key physicochemical properties, comparative biological activity, and ADME profiles supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.

Introduction to Bicyclic Scaffolds

Bicyclic ring systems are "privileged structures" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates. Their rigid nature reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The scaffolds discussed herein—this compound, tropane (8-methyl-8-azabicyclo[3.2.1]octane), nortropane (8-azabicyclo[3.2.1]octane), and 3-azabicyclo[3.1.0]hexane—each present a unique set of properties that can be strategically exploited in drug design.

The this compound scaffold, a bioisostere of the well-known tropane framework, replaces the N-methyl group with an oxygen atom within the bicyclic system. This modification can significantly alter the molecule's physicochemical properties, influencing its solubility, lipophilicity, and metabolic stability, while potentially maintaining or improving its biological activity.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical characteristics of a scaffold are paramount as they dictate a molecule's behavior in biological systems. The following table summarizes key computed properties for the parent scaffolds.

PropertyThis compoundTropaneNortropane3-Azabicyclo[3.1.0]hexane
Molecular Formula C₆H₁₁NOC₈H₁₅NC₇H₁₃NC₅H₉N
Molecular Weight ( g/mol ) 113.16[1]125.22111.18[2]83.13
logP (calculated) 0.559[3]~1.8~1.3~0.5
Topological Polar Surface Area (TPSA) (Ų) 21.26[3]3.2412.0312.03
Hydrogen Bond Donors 1[3]011
Hydrogen Bond Acceptors 2[3]111
Rotatable Bonds 0[3]000

Note: Calculated values can vary depending on the algorithm used. The data presented provides a general comparison.

The introduction of an oxygen atom in the this compound scaffold leads to a lower calculated logP and a higher TPSA compared to tropane, suggesting potentially improved aqueous solubility and a different hydrogen bonding profile. These seemingly subtle changes can have profound effects on a drug candidate's absorption and distribution properties.

Biological Activity: Focus on Monoamine Transporters

A significant area of application for these scaffolds is in the development of ligands for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The following table presents a comparison of the inhibitory activity of derivatives of these scaffolds.

Scaffold DerivativeTargetAssay TypeActivity (IC₅₀/Kᵢ, nM)SelectivityReference
2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]octaneDAT[³H]WIN 35,428 Binding3.27 (IC₅₀)-[4]
SERT[³H]Paroxetine Binding4.7 (IC₅₀)DAT/SERT ≈ 0.7[4]
2β-carbomethoxy-3β-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane (Tropane analog)DAT[³H]WIN 35,428 Binding1.1 (IC₅₀)-[5]
SERT[³H]Paroxetine Binding2.5 (IC₅₀)DAT/SERT ≈ 0.44[5]
8-Cyclopropylmethyl-3-[2-(diphenylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane (Nortropane analog)DAT[³H]WIN 35,428 Binding4.0 (Kᵢ)SERT/DAT: 1060[6][7]
SERT[³H]Citalopram Binding4240 (Kᵢ)[6][7]
NET[³H]Nisoxetine Binding25.8 (Kᵢ)NET/DAT: 6.45[6][7]
N-(2-Adamantyl)-3-azabicyclo[3.1.0]hexane-6-carboxamideDPP-IVEnzyme Inhibition7.9 (IC₅₀)-[8]

Note: Direct comparison is challenging due to variations in experimental conditions and the specific derivatives tested. The data illustrates the potential of each scaffold.

From the available data, it is evident that both the 8-oxa and 8-aza-bicyclo[3.2.1]octane scaffolds can yield highly potent monoamine transporter inhibitors. The replacement of the nitrogen bridge with oxygen in the 8-oxabicyclo[3.2.1]octane series can modulate potency and selectivity. For instance, while the 8-aza analog shows slightly higher potency for both DAT and SERT, the 8-oxa analog maintains nanomolar affinity, indicating that the nitrogen atom is not an absolute requirement for high-affinity binding to these transporters.[4]

ADME Profile: A Qualitative Comparison

A favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for the clinical success of a drug candidate. While direct, side-by-side comparative ADME data for these scaffolds is limited in the public domain, we can infer potential trends based on their physicochemical properties and known metabolic pathways.

ADME ParameterThis compoundTropane/Nortropane3-Azabicyclo[3.1.0]hexane
Permeability (e.g., PAMPA, Caco-2) Potentially lower passive permeability than tropane due to higher polarity.Generally good passive permeability for lipophilic derivatives. Can be substrates for efflux transporters.Likely to have good permeability due to small size and lower polarity.
Metabolic Stability (e.g., Hepatocytes) Potentially improved metabolic stability compared to tropane, as the N-demethylation pathway is absent.Susceptible to N-demethylation (for tropane) and other CYP450-mediated oxidations.Metabolism will be dependent on substituents. The core is relatively stable.
hERG Inhibition Data is limited, but the introduction of polar groups can sometimes mitigate hERG liability.Some tropane derivatives are known to have hERG activity. Lipophilicity and basicity are contributing factors.Data is limited, but the smaller, less lipophilic nature might be advantageous.

The replacement of the N-methyl group in tropane with an oxygen atom in the this compound scaffold eliminates the possibility of N-demethylation, a common metabolic pathway for tropanes, which could lead to improved metabolic stability and a simplified metabolite profile.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of drug candidates. Below are summaries of key in vitro assays.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of a test compound to the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.

Principle: A competitive radioligand binding assay is used. Cell membranes expressing the transporter of interest are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity bound to the membranes.

Brief Protocol:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the recombinant transporter in a suitable buffer. Centrifuge to isolate the membrane fraction.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with the radioligand and a range of concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). The Kᵢ value can be calculated using the Cheng-Prusoff equation.[6][7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a compound across a biological membrane.

Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion into the acceptor wells is measured over time.

Brief Protocol:

  • Plate Preparation: Coat the filter membrane of the donor plate with the lipid solution.

  • Assay Setup: Add the test compound solution to the donor wells and buffer to the acceptor wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the permeability coefficient (Pe).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a compound.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable membrane. These cells differentiate to form tight junctions and express various transporters, mimicking the intestinal epithelium. The transport of a compound from the apical (A) to the basolateral (B) side and vice versa (B to A) is measured.

Brief Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for ~21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment: Add the test compound to either the apical or basolateral chamber and incubate.

  • Sampling: At various time points, take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.

Hepatocyte Metabolic Stability Assay

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Principle: The test compound is incubated with a suspension of cryopreserved hepatocytes, which contain a full complement of phase I and phase II metabolic enzymes. The disappearance of the parent compound over time is monitored.

Brief Protocol:

  • Hepatocyte Preparation: Thaw and resuspend cryopreserved hepatocytes in a suitable incubation medium.

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C.

  • Sampling: At various time points, take aliquots of the incubation mixture and quench the metabolic reaction (e.g., with cold acetonitrile).

  • Quantification: Analyze the concentration of the parent compound in the samples by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

hERG Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, which is a key indicator of potential cardiotoxicity.

Principle: The most common method is the patch-clamp electrophysiology technique. A cell expressing the hERG channel is held at a specific membrane potential, and the ionic current through the channel is measured in the presence and absence of the test compound.

Brief Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Current Measurement: Apply a specific voltage protocol to elicit the hERG tail current. Record the baseline current.

  • Compound Application: Perfuse the cell with different concentrations of the test compound and record the hERG current at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the comparison of these bicyclic scaffolds.

Drug_Discovery_Workflow cluster_scaffolds Bicyclic Scaffold Selection cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization This compound This compound Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties Tropane / Nortropane Tropane / Nortropane Tropane / Nortropane->Physicochemical Properties 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane->Physicochemical Properties Biological Activity Biological Activity Physicochemical Properties->Biological Activity ADME Profile ADME Profile Biological Activity->ADME Profile Lead Optimization Lead Optimization ADME Profile->Lead Optimization Bioisosteric_Relationship Tropane Tropane This compound This compound Tropane->this compound Bioisosteric Replacement (N-CH₃ vs. O)

References

Assessing the Selectivity of 3-Oxa-8-azabicyclo[3.2.1]octane-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold has emerged as a privileged structure in the design of selective enzyme inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of various diseases, including cancer, making the development of selective inhibitors a critical therapeutic strategy. This guide provides a comparative analysis of the selectivity of enzyme inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents.

Comparative Selectivity of this compound-Based Inhibitors

The selectivity of an inhibitor for its intended target over other related enzymes is paramount to minimizing off-target effects and enhancing therapeutic efficacy. The this compound moiety has been instrumental in achieving high selectivity for mTOR over the closely related PI3K isoforms. Below is a summary of the inhibitory potency and selectivity of key compounds incorporating this scaffold.

CompoundTargetIC50 (nM)Selectivity (Fold) vs. PI3KαReference
PQR620 mTOR 0.42 >3700 [1]
PI3Kα>1550-[1]
PI3Kβ>1550-[1]
PI3Kγ>1550-[1]
PI3Kδ>1550-[1]
PKI-179 mTOR 0.42 19 [2][3][4][5]
PI3Kα8-[2][3][4][5]
PI3Kβ24-[2][3][4][5]
PI3Kγ74-[2][3][4][5]
PI3Kδ77-[2][3][4][5]
Compound 19 mTOR 13 (Ki) - [6]
PI3Kα--[6]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates greater potency. Selectivity is calculated as the ratio of IC50 (or Ki) for the off-target kinase to the IC50 (or Ki) for the primary target.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the points of inhibition by selective inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Growth Cell Growth & Proliferation S6K1->Growth fourEBP1->Growth Inhibits translation Inhibitor This compound -based Inhibitors Inhibitor->PI3K Less potent inhibition Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Inhibitor Dilution Series Assay_Plate Add Inhibitor, Kinase, and Substrate/ATP to 384-well plate Inhibitor->Assay_Plate Kinase Kinase Solution Kinase->Assay_Plate Substrate_ATP Substrate + ATP Solution Substrate_ATP->Assay_Plate Incubate_1 Incubate at RT (e.g., 60 min) Assay_Plate->Incubate_1 Add_Detection Add Detection Solution to Plate Incubate_1->Add_Detection Detection_Mix Prepare Detection Solution (Antibody + EDTA) Detection_Mix->Add_Detection Incubate_2 Incubate at RT (e.g., 30 min) Add_Detection->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_adp_detection ADP Detection Assay_Plate Perform Kinase Reaction (Inhibitor + Kinase + Substrate + ATP) Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Assay_Plate->Add_ADP_Glo Incubate_1 Incubate at RT (e.g., 40 min) Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, produces light) Incubate_1->Add_Kinase_Detection Incubate_2 Incubate at RT (e.g., 30-60 min) Add_Kinase_Detection->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence

References

Comparative Analysis of 3-Oxa-8-azabicyclo[3.2.1]octane Drug Candidates: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, leading to the development of potent and selective drug candidates for various therapeutic targets. This guide provides a comparative overview of notable compounds derived from this scaffold, focusing on their in vitro and in vivo performance as inhibitors of the mechanistic target of rapamycin (mTOR) and monoamine transporters.

mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders. Several this compound derivatives have emerged as potent mTOR inhibitors.

PQR620: A Dual mTORC1/2 Inhibitor

PQR620, 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, is a highly potent and selective, brain-penetrant mTORC1/2 inhibitor.[1][2] Its robust in vitro and in vivo activity makes it a promising candidate for the treatment of various cancers and neurological disorders.[2]

In Vitro Activity of this compound mTOR Inhibitors

CompoundTargetKi (nM)Cellular IC50 (nM)Selectivity (p110α/mTOR)Reference
PQR620 (3) mTOR≤ 30->100-fold[1]
Compound 12 (M3) mTOR---[1]
Compound 19 (M18) mTOR13pPKB/Akt = 157; pS6 = 282-[3]
Compound 20 (M19) mTOR24--[3]
11b mTOR--Selective over PI3Ks[4]

Note: M3, M18, and M19 represent different morpholine derivatives, with M3 and M18 being this compound.

In Vivo Efficacy of PQR620

Animal ModelDosingOutcomeReference
Ovarian carcinoma mouse xenograft (OVCAR-3)DailySignificant tumor growth inhibition[2]
Tuberous sclerosis complex (TSC) mouse model-Attenuation of epileptic seizures[2]

Monoamine Transporter Inhibitors

The this compound scaffold has also been utilized to develop inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT), which are key targets in the treatment of neuropsychiatric disorders.

In Vitro Activity of 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters

CompoundDAT IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityReference
Benzothiophene derivative Potent-177-fold[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro mTOR Kinase Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the mTOR protein.

  • Immunoprecipitation of mTORC1:

    • Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.

    • Incubate cell lysates with an anti-raptor antibody to specifically pull down the mTORC1 complex.

    • Wash the immunoprecipitates to remove non-specific binding.[6]

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing a known substrate (e.g., inactive p70S6K or 4E-BP1) and ATP.[7]

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30 minutes).[7]

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Detect the level of substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-p70S6K Thr389).[8]

    • Quantify the signal to determine the extent of mTOR inhibition.

Cell Proliferation (MTT) Assay

This assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Plating:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

In Vivo Mouse Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Tumor Implantation:

    • Subcutaneously inject human cancer cells (e.g., OVCAR-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[2]

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach a specific volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2]

  • Compound Administration:

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.[2]

  • Efficacy Evaluation:

    • Measure tumor volume regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess target engagement).[2]

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a compound to the dopamine transporter.

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the human dopamine transporter (hDAT) or from brain tissue rich in DAT (e.g., rat striatum).[11]

  • Competitive Binding:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.[12]

  • Separation and Quantification:

    • Separate the membrane-bound radioligand from the unbound ligand by rapid filtration through glass fiber filters.[11]

    • Quantify the radioactivity on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value (binding affinity) using the Cheng-Prusoff equation.[11]

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC TSC1/TSC2 Akt->TSC Inhibition Survival Cell Survival Akt->Survival Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Drug This compound Inhibitors (e.g., PQR620) Drug->mTORC1 Drug->mTORC2

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of drug candidates.

Experimental Workflow for Drug Candidate Evaluation

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development biochemical_assay Biochemical Assays (e.g., Kinase Assay, Binding Assay) cell_based_assay Cell-Based Assays (e.g., Proliferation, Signaling) biochemical_assay->cell_based_assay Hit Confirmation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_based_assay->pk_pd Candidate Selection efficacy_models Efficacy Models (e.g., Xenografts) pk_pd->efficacy_models Dose Selection lead_optimization Lead Optimization efficacy_models->lead_optimization Proof of Concept toxicology Toxicology Studies lead_optimization->toxicology Preclinical Candidate

Caption: General experimental workflow for the evaluation of drug candidates.

References

Cross-Reactivity Profiling of 3-Oxa-8-azabicyclo[3.2.1]octane Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Oxa-8-azabicyclo[3.2.1]octane scaffold is a key pharmacophore in modern drug discovery, demonstrating significant potential in the development of therapeutics targeting the central nervous system and other biological systems. Understanding the cross-reactivity profile of compounds based on this scaffold is paramount for predicting off-target effects, ensuring selectivity, and developing safer, more effective drug candidates. This guide provides a comparative analysis of the binding affinities of various this compound derivatives across a range of biological targets, supported by experimental data and detailed protocols.

Comparative Binding Affinity Analysis

The following tables summarize the in vitro binding affinities (Ki or IC50 values) of a selection of this compound derivatives for key monoamine transporters, vasopressin receptors, and the mTOR kinase. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives for Monoamine Transporters

Compound ReferenceDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)SERT/DAT Selectivity Ratio
Analog 1 4.0>10002500>250
Analog 2 3 - 6---
8-oxatropane derivative ---177-fold DAT vs. SERT
3β-(4(2-pyrrolyl)phenyl) derivative 6141.05-585-fold SERT vs. DAT

Data compiled from multiple sources.[1][2][3]

Table 2: Binding Affinities of this compound and Related Analogs for Vasopressin and mTOR Targets

Compound/AnalogTargetBinding Affinity (Ki or IC50, nM)
PQR620 (contains this compound) mTOR≤ 30
Analog with this compound mTOR24
Analog with 8-oxa-3-azabicyclo[3.2.1]octane mTOR9.1
Argipressin (Endogenous Ligand) Vasopressin V1a Receptor1.8 ± 0.4
Argipressin (Endogenous Ligand) Vasopressin V2 Receptor~0.85

Data compiled from multiple sources.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key binding and kinase assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted from assays utilizing [3H]WIN 35,428, a common radioligand for DAT.[8][9][10]

1. Membrane Preparation:

  • Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a suitable method (e.g., BCA assay).

2. Competitive Binding Assay:

  • In a 96-well plate, add assay buffer, the unlabeled test compound (at various concentrations), and a fixed concentration of [3H]WIN 35,428 (e.g., 5 nM).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., 30 µM cocaine).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 2 hours on ice).

3. Filtration and Detection:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro mTORC1 Kinase Assay

This protocol outlines a method for assessing the inhibitory activity of compounds against the mTORC1 complex.[11][12][13]

1. Immunoprecipitation of mTORC1:

  • Lyse cells (e.g., HEK293T) in a suitable buffer (e.g., CHAPS lysis buffer).

  • Immunoprecipitate the mTORC1 complex using an antibody against a core component (e.g., Raptor).

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding a substrate (e.g., purified GST-4E-BP1) and ATP.

  • Incubate the reaction at 30°C for 30-60 minutes with shaking.

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Detect the level of substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

4. Data Analysis:

  • Quantify the band intensities to determine the extent of substrate phosphorylation at each concentration of the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the binding of this compound compounds to their respective targets.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (vesicle) Synaptic Cleft Dopamine Dopamine_vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine_vesicle Reuptake D1_receptor D1 Receptor Synaptic Cleft->D1_receptor D2_receptor D2 Receptor Synaptic Cleft->D2_receptor AC Adenylyl Cyclase D1_receptor->AC Activates D2_receptor->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling_cascade Downstream Signaling PKA->Signaling_cascade 3_Oxa_Compound 3-Oxa-8-azabicyclo [3.2.1]octane Compound 3_Oxa_Compound->DAT Inhibits

Caption: Dopamine signaling pathway at the synapse and the inhibitory action of this compound compounds on the dopamine transporter (DAT).

Vasopressin_Signaling Vasopressin Vasopressin V1aR V1a Receptor Vasopressin->V1aR V2R V2 Receptor Vasopressin->V2R Gq Gq protein V1aR->Gq Gs Gs protein V2R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 3_Oxa_Compound 3-Oxa-8-azabicyclo [3.2.1]octane Compound 3_Oxa_Compound->V1aR Antagonist 3_Oxa_Compound->V2R Antagonist

Caption: Simplified signaling pathways of vasopressin V1a and V2 receptors, potential targets for antagonistic this compound compounds.

mTOR_Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis Inhibits S6K1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth 3_Oxa_Compound 3-Oxa-8-azabicyclo [3.2.1]octane Compound 3_Oxa_Compound->mTORC1 Inhibits

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, highlighting the inhibitory role of certain this compound compounds on mTORC1.

References

A Comparative Guide to Spectroscopic Confirmation of Synthesized 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of novel compounds is contingent upon rigorous structural verification. For a molecule like 3-Oxa-8-azabicyclo[3.2.1]octane, a key structural motif in medicinal chemistry, unambiguous confirmation of its bicyclic framework is paramount.[1][2] This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of synthesized this compound.

The core structure of this compound consists of a bridged bicyclic system containing both an ether (oxa) and an amine (aza) functionality.[3][4] Spectroscopic analysis must therefore confirm the molecular weight, the presence of these functional groups, and the specific connectivity and stereochemistry of the bicyclic rings.

Comparative Spectroscopic Analysis

A multi-faceted approach utilizing MS, IR, and NMR spectroscopy is essential for unequivocal structure determination.[5][6] Mass spectrometry confirms the molecular weight, IR spectroscopy identifies key functional groups, and NMR spectroscopy provides a detailed map of the molecular skeleton.

Table 1: Summary of Expected Spectroscopic Data for this compound

Technique Parameter Expected Observation for this compound Interpretation & Comparison to Alternatives
Mass Spectrometry (MS) Molecular Ion Peak (M+)m/z = 113.084Confirms the molecular formula C₆H₁₁NO.[3] This differentiates the product from starting materials or solvents. The high-resolution mass should align with the calculated exact mass.
Fragmentation PatternCharacteristic fragments resulting from the loss of small molecules (e.g., H₂O, CH₂O) or ring cleavage.The fragmentation pattern provides a fingerprint for the bicyclic structure, which would differ significantly from a simple morpholine or piperidine derivative.[7]
Infrared (IR) Spectroscopy N-H Stretch~3300-3500 cm⁻¹ (secondary amine)The presence of this peak confirms the secondary amine, distinguishing it from a tertiary amine precursor or byproduct.
C-H Stretch~2850-3000 cm⁻¹ (alkane)Confirms the saturated hydrocarbon framework.
C-O-C Stretch~1050-1150 cm⁻¹ (ether)A strong band in this region is characteristic of the ether linkage within the bicyclic system, a key structural feature.
¹H NMR Spectroscopy Chemical Shifts (δ)Multiple signals between ~2.5-4.5 ppm. Protons adjacent to the N and O atoms will be downfield.The distinct chemical shifts and coupling patterns of the bridgehead protons and protons on the ethylene and propylene bridges are unique to this bicyclic system.
Signal MultiplicityComplex splitting patterns (e.g., doublets of doublets) due to rigid bicyclic structure.The coupling constants (J-values) provide information about the dihedral angles between protons, helping to confirm the endo/exo stereochemistry.[8]
IntegrationIntegral ratios should correspond to the number of protons in each unique environment (total of 11 protons).Confirms the correct number of protons in the molecule.
¹³C NMR Spectroscopy Number of Signals6 distinct signals (assuming molecular symmetry allows).Confirms the presence of six unique carbon environments in the C₆H₁₁NO structure.
Chemical Shifts (δ)Carbons adjacent to heteroatoms (C-N, C-O) will appear downfield (~50-80 ppm).The specific chemical shifts for the bridgehead carbons and those bonded to the nitrogen and oxygen atoms are characteristic of the this compound scaffold.

Experimental Protocols

Mass Spectrometry (MS)
  • Instrumentation : Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation : Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be further diluted to a final concentration of ~10-50 µg/mL.

  • Method :

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Inject the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the instrument to acquire data over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the parent ion (m/z 114.09) to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy
  • Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. If the sample is an oil, a thin film can be applied to the crystal.

  • Method :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum by subtracting the background and identifying the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : 300-500 MHz NMR Spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Method :

    • ¹H NMR :

      • Acquire a standard one-dimensional proton spectrum.

      • Set the spectral width to cover a range of 0-12 ppm.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Process the data by applying Fourier transformation, phase correction, and baseline correction.

      • Integrate the signals and determine the chemical shifts and coupling constants.

    • ¹³C NMR :

      • Acquire a proton-decoupled carbon spectrum.

      • Set the spectral width to cover a range of 0-220 ppm.

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended) :

      • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and confirm proton connectivity.

      • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Visualizations

The following diagrams illustrate the workflow for spectroscopic confirmation and the logical process of integrating data to verify the final structure.

G cluster_0 Experimental Workflow cluster_1 Spectroscopic Techniques A Synthesis of This compound B Purification (e.g., Chromatography, Recrystallization) A->B C Sample Preparation for Analysis B->C D Spectroscopic Data Acquisition C->D E Data Analysis & Interpretation D->E MS Mass Spectrometry (MS) D->MS IR Infrared (IR) Spectroscopy D->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) D->NMR F Structure Confirmed E->F

Figure 1. Experimental workflow from synthesis to structural confirmation.

G MS_Data MS Data: - Molecular Ion Peak (m/z) - Fragmentation Inference1 Inference: Molecular Formula is C₆H₁₁NO MS_Data->Inference1 IR_Data IR Data: - N-H stretch - C-O-C stretch Inference2 Inference: Presence of Secondary Amine and Ether Functional Groups IR_Data->Inference2 NMR_Data NMR Data: - Chemical Shifts - Coupling Constants - Connectivity (2D) Inference3 Inference: Correct Atom Connectivity and Bicyclic Framework NMR_Data->Inference3 Conclusion Confirmed Structure: This compound Inference1->Conclusion Inference2->Conclusion Inference3->Conclusion

Figure 2. Logical relationship for integrating spectroscopic data.

References

A Comparative Guide to the Synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane: Benchmarking a Novel One-Pot Catalytic Route Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

The 3-oxa-8-azabicyclo[3.2.1]octane core is a rigid, bicyclic heterocyclic scaffold of significant interest in medicinal chemistry. Its unique three-dimensional structure makes it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Given its importance, the development of efficient, scalable, and sustainable synthetic routes to this key intermediate is a critical objective for pharmaceutical research and development.

This guide provides an in-depth comparison of a novel, one-pot catalytic aminocyclization method for synthesizing this compound against a widely recognized, multi-step published route. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a quantitative analysis of key performance metrics to offer researchers a clear, data-driven perspective on selecting the optimal synthetic strategy.

Pillar 1: The Established Route - A Multi-Step Synthesis from 5-Hydroxymethylfurfural (5-HMF)

A well-documented and frequently utilized pathway to the this compound scaffold begins with 5-hydroxymethylfurfural (5-HMF), a readily available bio-derived chemical.[3] This method, while reliable, is characteristic of traditional multi-step syntheses, involving sequential reduction, functionalization, cyclization, and deprotection steps.

The strategic choice to start from 5-HMF is rooted in its furan core, which, upon reduction, directly yields the requisite tetrahydrofuran ring of the target molecule. The key transformation is the intramolecular cyclization, where a difunctionalized tetrahydrofuran derivative reacts with an amine to forge the bicyclic system.

Visualizing the Established Pathway

Established_Route HMF 5-HMF THF_diol cis-2,5-Bis(hydroxymethyl) tetrahydrofuran HMF->THF_diol Raney Ni, H₂ THF_ditosylate Ditosylate Intermediate THF_diol->THF_ditosylate TsCl, Pyridine N_Benzyl_Product N-Benzyl Protected Product THF_ditosylate->N_Benzyl_Product Benzylamine Final_Product 3-Oxa-8-azabicyclo [3.2.1]octane HCl N_Benzyl_Product->Final_Product H₂, Pd/C (Hydrogenolysis)

Caption: Reaction scheme for the established multi-step synthesis.

Experimental Protocol: Established 5-HMF Route

This protocol is a representative synthesis based on published procedures.[3]

Step 1: Reduction of 5-HMF to cis-2,5-Bis(hydroxymethyl)tetrahydrofuran

  • To a high-pressure reactor, add 5-hydroxymethylfurfural (1.0 eq) and a suitable solvent such as methanol.

  • Add Raney nickel catalyst (approx. 10 wt%).

  • Pressurize the reactor with hydrogen gas (e.g., 50-60 bar) and heat to 80-100°C.

  • Maintain the reaction for 12-18 hours until hydrogen uptake ceases.

  • Cool the reactor, filter the catalyst, and concentrate the solvent in vacuo to yield the crude diol, which is often a mix of cis and trans isomers. Purification by chromatography is required to isolate the desired cis-isomer.

Step 2: Tosylation of the Diol

  • Dissolve the isolated cis-diol (1.0 eq) in anhydrous pyridine at 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at 0°C for 4-6 hours, then let it stand at 4°C overnight.

  • Quench the reaction with cold water and extract with ethyl acetate. The organic layers are combined, washed with dilute HCl and brine, dried over MgSO₄, and concentrated to yield the crude ditosylate.

Step 3: Cyclization with Benzylamine

  • Dissolve the crude ditosylate (1.0 eq) in a solvent like acetonitrile.

  • Add benzylamine (1.1 eq) and potassium carbonate (3.0 eq).

  • Heat the mixture to reflux (approx. 80°C) for 24 hours.

  • Cool the reaction, filter the solids, and concentrate the filtrate. The residue is purified by column chromatography to yield N-benzyl-3-oxa-8-azabicyclo[3.2.1]octane.

Step 4: Hydrogenolysis of the N-Benzyl Group

  • Dissolve the N-benzyl protected product (1.0 eq) in ethanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C, approx. 5 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir vigorously at room temperature for 16-24 hours.

  • Filter the catalyst through Celite®, and bubble HCl gas through the filtrate (or add a solution of HCl in isopropanol) to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry to yield the final product.[3]

Pillar 2: The New Route - One-Pot Aminocyclization from THFDM

A significant advancement in efficiency is a recently reported one-pot synthesis that transforms 2,5-tetrahydrofurandimethanol (THFDM)—the same intermediate from the first step of the classic route—directly into the target molecule.[3] This process leverages a heterogeneous catalyst to achieve a tandem reaction sequence in a single vessel.

The causality behind this improved efficiency lies in the catalyst's ability to facilitate both the oxidation of the diol to a more reactive dialdehyde or related species, and the subsequent reductive amination and cyclization with ammonia in one seamless operation. This avoids multiple workup and purification steps, drastically reducing time, solvent waste, and labor.

Visualizing the New Pathway

New_Route THFDM 2,5-Tetrahydrofurandimethanol (THFDM) Activated_Intermediate Catalyst-Mediated Activated Intermediate (e.g., Dialdehyde) THFDM->Activated_Intermediate Pt/NiCuAlOx Cat. Final_Product 3-Oxa-8-azabicyclo [3.2.1]octane Activated_Intermediate->Final_Product NH₃, H₂ (Reductive Amination)

Caption: Scheme for the new one-pot catalytic aminocyclization.

Experimental Protocol: New One-Pot Catalytic Route

This protocol is based on the optimized conditions reported for the novel synthesis.[3]

  • Charge a high-pressure autoclave reactor with 2,5-tetrahydrofurandimethanol (THFDM, 1.0 eq), the Pt/NiCuAlOx catalyst, and a suitable solvent (if necessary, though some reactions are run neat).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Introduce ammonia gas to a pressure of approximately 0.4 MPa.

  • Pressurize the reactor with hydrogen gas to a total pressure of approximately 0.9 MPa (0.5 MPa H₂ partial pressure).

  • Heat the reactor to 200°C with vigorous stirring.

  • Maintain the reaction for 6-16 hours, monitoring the conversion of the starting material by GC or LC-MS.

  • After cooling to room temperature, vent the reactor and filter the catalyst.

  • The product can be isolated from the reaction mixture by distillation or crystallization. The reported yield under these optimized conditions is 58% with 100% THFDM conversion.[3]

Head-to-Head Comparison: Performance Metrics

The choice of a synthetic route in a drug development setting is governed by a multitude of factors beyond chemical yield. The following table provides a clear, objective comparison of the two routes discussed.

MetricEstablished 5-HMF RouteNew One-Pot Catalytic RouteAnalysis & Justification
Overall Yield 43-64% (as HCl salt)[3]58% (as free base)[3]Yields are comparable, but the new route achieves this in a single transformation from the key intermediate, suggesting higher atom economy.
Number of Steps 4 (from THFDM)1 (from THFDM)The reduction from four discrete steps to one is the most significant advantage, drastically cutting down on production time and resources.
Reaction Time >72 hours (cumulative)6-16 hours[3]The one-pot nature provides a dramatic reduction in the overall process time.
Key Reagents TsCl, Pyridine, Benzylamine, Pd/CPt/NiCuAlOx catalyst, NH₃The new route avoids toxic and corrosive reagents like pyridine and TsCl, and expensive palladium catalysts, favoring a recyclable solid catalyst and ammonia.
Purification Steps 3 (Chromatography, Recrystallization)1 (Distillation/Filtration)Eliminating multiple chromatographic purifications is a major advantage for scalability and cost-effectiveness.
Scalability Moderate; challenged by chromatography and handling of pyrophoric/expensive catalysts.High; well-suited for continuous flow or large batch processing due to the heterogeneous catalyst and simple workup.
Sustainability Lower; generates significant solvent and reagent waste from multiple steps and purifications.Higher; significantly less solvent waste, avoids protecting groups, and uses a recyclable catalyst.

Workflow for Synthetic Route Selection

The decision-making process for selecting a synthesis path involves weighing these factors against project-specific goals such as speed, cost, and green chemistry initiatives.

Decision_Workflow Start Select Synthesis Route for This compound Criteria Primary Driver? Start->Criteria Established Choose Established 5-HMF Route Criteria->Established Small Scale / Precedent New_Route Choose New One-Pot Route Criteria->New_Route Scale-Up / Efficiency / Cost Reason_Established Rationale: - Well-understood precedent - No specialized catalyst needed Established->Reason_Established Reason_New Rationale: - High efficiency & speed - Scalability & sustainability - Lower cost of goods New_Route->Reason_New

References

Safety Operating Guide

Proper Disposal of 3-Oxa-8-azabicyclo[3.2.1]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Oxa-8-azabicyclo[3.2.1]octane and its common salt form, this compound hydrochloride. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

I. Chemical and Physical Properties

A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented below. This information is critical for understanding the substance's potential hazards and for making informed decisions regarding its handling and disposal.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO
Molecular Weight 113.16 g/mol [1][2]149.62 g/mol [3]
CAS Number 280-07-9[1]904316-92-3[3][4]
Appearance Liquid[2]Solid
Boiling Point 176.6 ± 15.0 °C[2]Not available
Storage Temperature 2-8°C under inert atmosphere[2]Cool, dry, well-ventilated place[4]

II. Hazard Identification and Safety Precautions

The hydrochloride salt of this compound is classified as a hazardous substance. While specific data for the free base is limited, it should be handled with similar precautions.

GHS Hazard Statements for the Hydrochloride Salt:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H317: May cause an allergic skin reaction[4]

  • H319: Causes serious eye irritation[3][4]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.[4]

  • Hand Protection: Wear chemical-resistant gloves.[4]

  • Skin and Body Protection: Wear protective clothing and chemical-resistant boots.[4]

  • Respiratory Protection: Use only in a chemical fume hood.[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] Chemical waste cannot be disposed of in regular trash or down the sewer system.[5] The following protocol outlines the general steps for its disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.[6][7]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[8]

  • Segregate waste containers based on their contents (e.g., flammable, corrosive).[6]

2. Waste Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with the chemical.[6][8] The original container is often a good choice.[8]

  • Affix a "Hazardous Waste" label to the container as soon as waste is added.[5][6]

  • The label must include:

    • Full chemical name: "this compound" (or its hydrochloride salt)[5]

    • The words "Hazardous Waste"[5]

    • Accumulation start date

    • Principal investigator's name and contact information[5]

    • Building and room number[5]

    • Appropriate hazard pictograms[5]

3. Waste Storage:

  • Keep the waste container tightly closed except when adding waste.[6]

  • Store the container in a designated, well-ventilated, and cool, dry area.[4]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[6]

  • The rinsate must be collected and treated as hazardous waste.[6]

  • After triple-rinsing, the container can be disposed of in the regular trash after defacing the label.[6][7]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.[5]

  • A recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed waste disposal company.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ventilate the area.

  • Contain the spill by absorbing the material with an inert absorbent.

  • Collect the absorbed material into a suitable container for disposal as hazardous waste.[4]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS office.

In case of personal exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[4]

  • Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Identify as Hazardous Waste A->B C Select Compatible Container B->C D Label Container ('Hazardous Waste', chemical name, date, PI info) C->D E Store in Designated Area (Closed, cool, dry, ventilated) D->E F Arrange for Disposal (Contact EHS/licensed contractor) E->F G Final Disposal (Incineration by licensed facility) F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Oxa-8-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 3-Oxa-8-azabicyclo[3.2.1]octane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier: this compound Note: Much of the available safety data pertains to the hydrochloride (HCl) salt of this compound. The safety precautions outlined below are based on the available data for the hydrochloride salt and should be considered best practice for handling the parent compound as well.

Hazard Identification and Personal Protective Equipment

This compound hydrochloride is classified with the following hazards:

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation.[1]

  • May be harmful by ingestion and inhalation.[1]

  • Material is irritating to mucous membranes and the upper respiratory tract.[1]

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to handle it with caution.

Hazard GHS Pictogram Signal Word Hazard Statement(s)
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[1]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.[1]

  • Ensure a safety shower and eyewash station are readily available and accessible.[1]

  • Work in a well-ventilated area to minimize exposure.[2]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards.[2] A full-face visor should be used if handling large quantities.[2]

  • Hand Protection: Wear suitable chemical-resistant gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard.[2]

  • Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, consider chemical-resistant aprons and boots.[1]

  • Respiratory Protection: To prevent inhalation of dust or vapors, use a NIOSH-approved respirator.[1][2] For low-level exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] For higher-level protection, use an OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator.[2]

3. Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from direct sunlight or heat sources.[1][2]

  • Avoid contact with strong acids, bases, and oxidizing and reducing agents.[2]

4. Spill and Emergency Procedures:

  • Spill: In case of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1] Scoop up the solid material or absorb the liquid with an inert material and place it into a suitable container for disposal.[1][3] Ventilate the area and wash the spill site after material pickup is complete.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][2] If skin irritation or an allergic reaction occurs, seek medical attention.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If respiratory irritation or distress continues, seek medical attention.

  • Ingestion: Do not induce vomiting.[2] If the person is conscious, give 1-2 glasses of water to wash out the mouth.[2] Seek immediate medical attention.

5. Disposal Plan:

  • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.

  • The product should be disposed of by licensed waste carriers.[3]

  • Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh/Dispense in Fume Hood C->D E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Hazardous Container G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-8-azabicyclo[3.2.1]octane
Reactant of Route 2
3-Oxa-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.